molecular formula C4H9ClO B174840 3-Chloro-2-methylpropan-1-ol CAS No. 10317-10-9

3-Chloro-2-methylpropan-1-ol

Cat. No.: B174840
CAS No.: 10317-10-9
M. Wt: 108.57 g/mol
InChI Key: NQULNQFAEYXUJJ-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpropan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C4H9ClO and its molecular weight is 108.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQULNQFAEYXUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445907
Record name 1-Propanol, 3-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10317-10-9
Record name 1-Propanol, 3-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-methylpropan-1-ol: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methylpropan-1-ol is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly as a versatile building block in the pharmaceutical industry. Its structure, featuring both a primary alcohol and a primary alkyl chloride, allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, with a focus on its role in drug development.

Chemical Identity and Physical Properties

This compound is a colorless liquid with the chemical formula C₄H₉ClO.[1][2] It is also known by its IUPAC name, this compound, and its CAS number is 10317-10-9.[1][3]

PropertyValueSource
Molecular Formula C₄H₉ClO[1][2]
Molecular Weight 108.57 g/mol [1]
CAS Number 10317-10-9[1]
IUPAC Name This compound[1]
Density 1.0 ± 0.1 g/cm³[3]
Boiling Point 167.0 ± 13.0 °C at 760 mmHg[3]
Flash Point 76.5 ± 15.3 °C[3]
Refractive Index 1.4460[3]
SMILES CC(CO)CCl[1]

Molecular Structure and Spectroscopic Analysis

The structure of this compound consists of a three-carbon propane backbone. A chlorine atom is attached to one of the terminal carbons (C3), a methyl group is attached to the central carbon (C2), and a hydroxyl group is attached to the other terminal carbon (C1). This arrangement makes it a primary alcohol and a primary alkyl chloride.


C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C1 -- O [len=1.5]; C3 -- Cl [len=1.5]; C2 -- H3 [len=1.0]; C1 -- H1 [len=1.0]; C1 -- H2 [len=1.0]; O -- H4 [len=1.0]; C3 -- H5 [len=1.0]; C3 -- H6 [len=1.0];

// Methyl group C4 [label="C"]; C2 -- C4 [len=1.5]; C4 -- H7 [len=1.0]; C4 -- H8 [len=1.0]; C4 -- H9 [len=1.0]; }

Figure 1: 2D Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments. The hydroxyl proton will appear as a broad singlet, the protons on the carbon bearing the hydroxyl group will be a doublet, the single proton on the chiral center will be a multiplet, the protons on the carbon bearing the chlorine will be a doublet, and the methyl protons will appear as a doublet.[4] The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon-13 NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule.[5] The carbon attached to the oxygen will have a chemical shift in the range of 60-70 ppm, while the carbon attached to the chlorine will be in the range of 40-50 ppm. The methyl and methine carbons will appear at higher fields.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[8] A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol group, a result of hydrogen bonding.[8] C-H stretching vibrations of the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.[9] The C-O stretching of the primary alcohol will appear around 1050 cm⁻¹, and the C-Cl stretching vibration will be found in the fingerprint region, typically between 600 and 800 cm⁻¹.[9]

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak (M+) is expected at m/z 108, with a characteristic M+2 peak at m/z 110 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.[10] Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[11] For this molecule, fragmentation may also involve the loss of a chloromethyl radical (•CH₂Cl) or a methyl radical (•CH₃).

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

From 3-Chloro-2-methylpropene (Methallyl Chloride)

A common and efficient method for the synthesis of this compound is the hydroboration-oxidation of 3-chloro-2-methylpropene.[12][13] This two-step process provides anti-Markovnikov addition of water across the double bond, selectively forming the primary alcohol.[13][14]


MethallylChloride [label="3-Chloro-2-methylpropene"]; Intermediate [label="Organoborane Intermediate"]; FinalProduct [label="this compound"];

MethallylChloride -> Intermediate [label="1. BH₃-THF"]; Intermediate -> FinalProduct [label="2. H₂O₂, NaOH"]; }

Figure 2: Synthesis via Hydroboration-Oxidation

Experimental Protocol: Hydroboration-Oxidation of 3-Chloro-2-methylpropene [15][16]

  • Hydroboration: To a solution of 3-chloro-2-methylpropene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of borane-THF complex (BH₃·THF) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure complete formation of the organoborane intermediate.

  • Oxidation: The reaction mixture is cooled again to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The temperature is carefully controlled to prevent overheating.

  • Work-up: After the oxidation is complete, the layers are separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by distillation under reduced pressure.

From 2-Methylpropan-1-ol

An alternative synthesis involves the chlorination of 2-methylpropan-1-ol. This can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The reaction with concentrated HCl is a classic example of a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom.[17][18]

Reactivity and Chemical Transformations

The bifunctional nature of this compound allows for selective reactions at either the hydroxyl or the chloro group, depending on the reaction conditions.

Reactions of the Hydroxyl Group

The primary alcohol functionality can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to an ether via the Williamson ether synthesis.[1][19][20][21][22]

Reactions of the Chloro Group

The primary alkyl chloride is susceptible to nucleophilic substitution reactions (Sₙ2).[23][24] This allows for the introduction of a variety of functional groups. For example, reaction with sodium azide (NaN₃) yields the corresponding azido-alcohol, a precursor to amines.[24]


StartingMaterial [label="this compound"]; Product [label="3-Azido-2-methylpropan-1-ol"];

StartingMaterial -> Product [label="NaN₃, DMF"]; }

Figure 3: Nucleophilic Substitution with Azide

Applications in Drug Development

This compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals, particularly as building blocks for more complex molecules.[5][22][25][26][27]

Intermediate in the Synthesis of Lercanidipine

One of the notable applications of a closely related isomer, 1-chloro-2-methyl-2-propanol, is in the synthesis of Lercanidipine, a dihydropyridine calcium channel blocker used to treat hypertension.[5][25] In the patented synthesis, 1-chloro-2-methyl-2-propanol is esterified with an acid chloride derivative of the dihydropyridine core.[25] While the specific use of this compound in Lercanidipine synthesis is less documented in readily available literature, its structural similarity makes it a potential alternative or a precursor to other key intermediates. The "Lercanidipine Impurity 38" listed in PubChem with the same structure as this compound suggests its presence in some synthetic routes or as a related substance.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.[18][23] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[28]

The toxicity of this compound is not extensively documented, but related halogenated alcohols can be harmful if swallowed, inhaled, or absorbed through the skin.[29][30] For instance, the oral LD50 in rats for the related compound 3-chloro-1,2-propanediol is reported to be 150 mg/kg, indicating high acute toxicity.[29] The National Toxicology Program has also noted that the precursor, 3-chloro-2-methylpropene, is reasonably anticipated to be a human carcinogen based on animal studies.[20][21] Given these data points, it is prudent to treat this compound with a high degree of caution.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive building block for the construction of complex molecular architectures. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is essential for its effective and safe utilization in research and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10855403, 1-Propanol, 3-chloro-2-methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006059332A1 - Intermediates for the preparation of lercanidipine.
  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: 3-Chloro-2-methylpropene. Retrieved from [Link]

  • Google Patents. (n.d.). A NOVEL PROCESS FOR THE PREPARATION OF LERCANIDIPINE - Patent 1891009. Retrieved from [Link]

  • Google Patents. (n.d.). EP1860102A1 - Process for Producing Lercanidipine.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). US20090227800A1 - novel process for the preparation of lercanidipine.
  • Save My Exams. (2025, May 22). Chlorination of 2-Methylpropan-2-ol (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-chloro-2-methyl-1-propanol. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, February 13). 1,2-Propanediol, 3-chloro-: Human health tier II assessment. Retrieved from [Link]

  • Google Patents. (n.d.). CN103360263B - Synthesis method of lercanidipine intermediates.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020, May 12). International Journal of Research and Analytical Reviews, 7(2). Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 9). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 1). 10.13: Hydroboration–Oxidation. Retrieved from [Link]

  • brainly.com. (2023, June 12). (3-Chloro-2-methylpropyl) methyl ether reacts with sodium azide (NaN_3) in DMF to give. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of an organic liquid: supporting resources. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • Allen. (n.d.). The hydroboration oxidation of 2-methyl propene yields-. Retrieved from [Link]

  • Michigan State University. (n.d.). Nucleophilic Aliphatic Substitution Reactions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Harper College. (2010, July 24). SIGMA-ALDRICH. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031243). Retrieved from [Link]

  • Lethal Dose Table. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Ethanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • PubMed. (n.d.). Biochemical Toxicology of Unsaturated Halogenated Monomers. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-chloro-. Retrieved from [Link]

  • YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). SCREENING-LEVEL HAZARD CHARACTERIZATION Long Chain Alcohols Category. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

  • PubMed. (n.d.). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Retrieved from [Link]

Sources

Spectroscopic data for 3-Chloro-2-methylpropan-1-ol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-methylpropan-1-ol

Introduction

This compound (CAS No: 10317-10-9) is a halogenated primary alcohol with the molecular formula C₄H₉ClO.[1] Its structure presents several key features for spectroscopic analysis: a primary hydroxyl group, a stereocenter at the second carbon, a methyl group, and a chlorine-substituted methylene group. This combination of functional groups necessitates a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. For researchers in synthetic chemistry and drug development, a thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and characterization of related impurities or derivatives.[2]

This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed to serve as a practical reference, explaining not just the data itself, but the underlying chemical principles that give rise to the observed spectra.

Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure. The key structural features directly influence the data obtained from each analytical technique.

Caption: Molecular structure of this compound.

  • NMR: The molecule has four chemically distinct carbon atoms, which should result in four unique signals in the ¹³C NMR spectrum. The proton environments are also distinct, leading to a complex ¹H NMR spectrum with characteristic splitting patterns due to spin-spin coupling.

  • IR: The presence of an O-H bond will produce a strong, broad absorption band. The C-O, C-Cl, and C-H bonds will also show characteristic stretching and bending vibrations.

  • MS: The molecule has a nominal molecular weight of 108.57 g/mol .[1] The presence of a chlorine atom is significant, as the natural isotopic abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) will produce a characteristic M+2 peak in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical connectivity information.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. Based on the structure, we anticipate five distinct signals: the hydroxyl proton (-OH), the two diastereotopic protons on C¹, the single proton on C², the two diastereotopic protons on C³, and the three protons of the methyl group (C⁴).

Table 1: Predicted ¹H NMR Data for this compound

Signal Assignment Predicted Chemical Shift (δ, ppm) Integration Multiplicity Rationale
H-C⁴ (CH₃) ~1.0 3H Doublet (d) Shielded alkyl group, split by the single proton on C².
H-C² (CH) ~2.0-2.2 1H Multiplet (m) deshielded by adjacent C¹-OH and C³-Cl. Split by protons on C¹, C³, and C⁴.
-OH Variable (~1.5-3.0) 1H Singlet (s, broad) Chemical shift is concentration and solvent-dependent; typically broad and may not show coupling.
H-C¹ (CH₂OH) ~3.5-3.6 2H Doublet (d) Diastereotopic protons deshielded by the hydroxyl group, split by the proton on C².

| H-C³ (CH₂Cl) | ~3.6-3.7 | 2H | Doublet (d) | Diastereotopic protons strongly deshielded by the chlorine atom, split by the proton on C². |

  • Expertise & Causality: The chemical shifts are predicted based on the electronegativity of adjacent functional groups. The chlorine atom and hydroxyl group are electron-withdrawing, causing nearby protons (on C¹ and C³) to be "deshielded" and appear at a higher chemical shift (further downfield) compared to the more shielded methyl protons (C⁴). The complex splitting pattern of the C² proton arises from it being coupled to six neighboring protons on three different carbons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. As all four carbon atoms in this compound are chemically non-equivalent, four distinct signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound

Signal Assignment Predicted Chemical Shift (δ, ppm) Rationale
C⁴ (CH₃) ~16-18 Standard alkyl chemical shift, least deshielded carbon.
C² (CH) ~40-45 Alkyl methine carbon, slightly deshielded by adjacent groups.
C³ (CH₂Cl) ~48-52 Methylene carbon significantly deshielded by the attached chlorine atom.

| C¹ (CH₂OH) | ~65-70 | Methylene carbon significantly deshielded by the attached oxygen atom. |

  • Expertise & Causality: Similar to ¹H NMR, the chemical shifts in ¹³C NMR are heavily influenced by the electronegativity of attached atoms. The carbon bonded to oxygen (C¹) is the most deshielded and appears furthest downfield. The carbon bonded to chlorine (C³) is also significantly deshielded. The methyl carbon (C⁴) is the most shielded, appearing furthest upfield.[3]

Protocol: Acquiring NMR Spectra

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). B 2. Add internal standard (e.g., TMS). A->B C 3. Transfer solution to a clean NMR tube. B->C D 4. Insert tube into NMR spectrometer. C->D E 5. Tune and shim the magnetic field. D->E F 6. Acquire spectra using standard pulse sequences (¹H, ¹³C, DEPT). E->F G 7. Apply Fourier Transform to the FID. F->G H 8. Phase and baseline correct the spectrum. G->H I 9. Calibrate chemical shifts relative to TMS (0 ppm). H->I J 10. Integrate peaks (¹H) and pick peaks (¹³C). I->J

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[3] Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and used for calibration.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Insert the tube into the spectrometer. The instrument is then tuned to the correct frequency, and the magnetic field is homogenized ("shimmed") to ensure high resolution.

  • Spectral Processing: A series of radiofrequency pulses are applied to acquire the free induction decay (FID). This raw data is then converted into a frequency-domain spectrum via a Fourier Transform. The resulting spectrum is phase-corrected and baseline-corrected to produce the final, interpretable data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Table 3: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3600 - 3200 Strong, Broad O-H Stretch Alcohol (-OH)
3000 - 2850 Medium-Strong C-H Stretch Alkyl (CH, CH₂, CH₃)
~1470, ~1380 Medium C-H Bend Alkyl groups
1080 - 1030 Strong C-O Stretch Primary Alcohol (C-OH)

| 800 - 600 | Medium-Strong | C-Cl Stretch | Alkyl Halide (-CH₂Cl) |

  • Trustworthiness & Interpretation: The most definitive peak in the IR spectrum of an alcohol is the O-H stretch. Its broadness is a direct result of intermolecular hydrogen bonding, a hallmark of alcohols in the condensed phase.[4] The strong C-O stretch confirms the alcohol classification, and its position is characteristic of a primary alcohol. The C-Cl stretch is typically found in the fingerprint region and provides evidence for the chloro-substituent. Spectral databases, such as those maintained by John Wiley & Sons, can be used to compare the acquired spectrum against a reference.[1]

Protocol: Acquiring an ATR-IR Spectrum
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal; this will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will pass an infrared beam through the crystal, which interacts with the sample at the surface.

  • Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

The molecular ion (M⁺) peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. Due to the two stable isotopes of chlorine, two molecular ion peaks will be observed:

  • M⁺: m/z 108 (for C₄H₉³⁵ClO)

  • M+2: m/z 110 (for C₄H₉³⁷ClO)

The ratio of the intensities of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula Notes
110 [M+2]⁺ [C₄H₉³⁷ClO]⁺ Isotopic peak for the molecular ion.
108 [M]⁺ [C₄H₉³⁵ClO]⁺ Molecular Ion. Likely to be of low abundance.
90/92 [M - H₂O]⁺ [C₄H₇Cl]⁺ Loss of water from the molecular ion.
77 [M - CH₂OH]⁺ [C₃H₆Cl]⁺ Alpha-cleavage, loss of the hydroxymethyl radical.
59 [M - CH₂Cl]⁺ [C₃H₇O]⁺ Alpha-cleavage, loss of the chloromethyl radical.
43 [C₃H₇]⁺ [CH(CH₃)₂]⁺ Isopropyl cation, often a stable and abundant fragment.

| 31 | [CH₂OH]⁺ | [CH₃O]⁺ | A common fragment for primary alcohols. |

  • Authoritative Grounding: The fragmentation of primary alcohols under EI-MS is well-documented. Alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) is a highly favored pathway, leading to the loss of the largest alkyl substituent or, in this case, the chloromethyl radical to give the fragment at m/z 59.[5] The loss of water is also a common fragmentation pathway for alcohols.

M [C₄H₉ClO]⁺˙ m/z 108/110 F90 [C₄H₇Cl]⁺˙ m/z 90/92 M->F90 - H₂O F77 [C₃H₆Cl]⁺ m/z 77/79 M->F77 - •CH₂OH F59 [C₃H₇O]⁺ m/z 59 M->F59 - •CH₂Cl F31 [CH₂OH]⁺ m/z 31 F59->F31 - C₂H₄

Caption: Key fragmentation pathways for this compound in EI-MS.

Protocol: Acquiring a GC-MS Spectrum
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like dichloromethane or methanol.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The compound will travel through the GC column and be separated from the solvent and any impurities based on its boiling point and interactions with the column's stationary phase.

  • Ionization and Analysis: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. In the EI source, high-energy electrons bombard the molecules, causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Integrated Spectroscopic Analysis

While each technique provides valuable information, the true power of spectroscopy lies in the integrated analysis of all data.

  • MS establishes the molecular weight (108/110 amu) and confirms the presence of one chlorine atom.

  • IR confirms the presence of a hydroxyl (-OH) group and the absence of other key functional groups (like a carbonyl C=O).

  • ¹³C NMR shows four distinct carbon environments, consistent with the proposed structure.

  • ¹H NMR provides the final, detailed piece of the puzzle, showing the connectivity and relative positions of all protons, confirming the 2-methyl and 1-ol arrangement.

Together, these techniques provide an unambiguous and self-validating confirmation of the structure of this compound.

Safety and Handling

This compound is a chemical that must be handled with appropriate care. Always consult the Safety Data Sheet (SDS) before use.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[9]

References

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An In-depth Technical Guide to the Synthesis of 3-Chloro-2-methylpropan-1-ol from Various Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 3-chloro-2-methylpropan-1-ol, a valuable chloroalkanol intermediate in the synthesis of various fine chemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into four distinct and scientifically robust methodologies, each starting from a readily accessible precursor. The presented pathways include: 1) Hydroboration-oxidation of methallyl chloride, 2) Chlorination and subsequent reduction of isobutyraldehyde, 3) Acid-catalyzed ring-opening of isobutylene oxide, and 4) Reduction of 3-chloro-2-methylpropanoic acid. Each section will provide a detailed theoretical background, step-by-step experimental protocols, and a critical analysis of the advantages and limitations of each approach. The causality behind experimental choices is elucidated to provide actionable insights for laboratory application. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative citations.

Introduction

This compound is a bifunctional molecule containing both a primary alcohol and a primary alkyl chloride. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly for the introduction of the 2-methyl-3-chloropropyl moiety. Its applications span from the synthesis of complex organic molecules to the development of novel pharmaceutical agents. The selection of an appropriate synthetic route is contingent upon factors such as precursor availability, desired scale, and the specific requirements for purity and yield. This guide aims to equip the modern chemist with a detailed understanding of the most practical and efficient methods for the synthesis of this important chloroalkanol.

Synthesis Pathway I: Hydroboration-Oxidation of Methallyl Chloride

This pathway offers a regioselective approach to the anti-Markovnikov hydration of an alkene, ensuring the formation of the desired primary alcohol.

Theoretical Background

The hydroboration-oxidation of alkenes is a two-step reaction that results in the net addition of water across the double bond.[1][2] The first step, hydroboration, involves the addition of a borane reagent, typically borane-tetrahydrofuran complex (BH₃·THF), across the carbon-carbon double bond. This addition is regioselective, with the boron atom adding to the less sterically hindered carbon of the double bond.[3] In the case of methallyl chloride (3-chloro-2-methyl-1-propene), the boron will preferentially add to the terminal carbon (C1). The reaction proceeds through a four-membered ring transition state, leading to a syn-addition of the hydrogen and boron atoms across the double bond.

The second step is the oxidation of the resulting organoborane intermediate. Treatment with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH), replaces the carbon-boron bond with a carbon-oxygen bond, yielding the alcohol.[1] This oxidation step proceeds with retention of configuration, meaning the newly formed hydroxyl group will have the same stereochemical orientation as the boron atom it replaced.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Workflow for the synthesis of this compound from Methallyl Chloride."

Experimental Protocol

Materials:

  • Methallyl chloride (3-chloro-2-methyl-1-propene)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Hydroboration:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methallyl chloride (1 equivalent) dissolved in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 1 M solution of borane-tetrahydrofuran complex (1.1 equivalents of BH₃) to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (3 equivalents).

    • Following the base addition, add 30% hydrogen peroxide (3 equivalents) dropwise, ensuring the temperature does not exceed 40 °C. The addition is exothermic.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer and wash it sequentially with water and saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Discussion
  • Advantages: This method is highly regioselective for the anti-Markovnikov product, providing the desired primary alcohol with high purity. The reaction conditions are generally mild.

  • Disadvantages: Borane reagents are sensitive to air and moisture, requiring the use of anhydrous solvents and an inert atmosphere. Hydrogen peroxide is a strong oxidizing agent and must be handled with care. The presence of the chloro-substituent on the starting material might have a minor electronic effect on the regioselectivity, but steric factors are expected to dominate, leading to the desired product.[4]

Synthesis Pathway II: From Isobutyraldehyde via Chlorination and Reduction

This two-step pathway involves the initial α-chlorination of an aldehyde followed by reduction of the carbonyl group.

Theoretical Background

The first step is the α-chlorination of isobutyraldehyde (2-methylpropanal).[5] This can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂). The reaction proceeds via an enol or enolate intermediate, with the chlorine atom substituting the α-hydrogen. The resulting α-chloro aldehyde, 2-chloro-2-methylpropanal, is then reduced to the corresponding primary alcohol.

The second step is the reduction of the aldehyde functionality in 2-chloro-2-methylpropanal to a primary alcohol. Sodium borohydride (NaBH₄) is a suitable and selective reducing agent for this transformation.[6] It is a mild reducing agent that will selectively reduce aldehydes and ketones in the presence of other functional groups like alkyl halides. The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the work-up to yield the final alcohol.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Workflow for the synthesis of this compound from Isobutyraldehyde."

Experimental Protocol

Part A: Synthesis of 2-Chloro-2-methylpropanal [7]

Materials:

  • Isobutyraldehyde (2-methylpropanal)

  • Sulfuryl chloride (SO₂Cl₂)

  • Round-bottom flask, dropping funnel, condenser

Procedure:

  • To a two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser, add isobutyraldehyde (1 equivalent).

  • Slowly add sulfuryl chloride (1 equivalent) dropwise from the addition funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture at 45 °C for 1.5 hours, then stir at room temperature for an additional 2.5 hours.

  • The crude 2-chloro-2-methylpropanal can be purified by distillation under reduced pressure.

Part B: Reduction of 2-Chloro-2-methylpropanal

Materials:

  • 2-Chloro-2-methylpropanal

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-chloro-2-methylpropanal (1 equivalent) in ethanol in a round-bottom flask and cool the solution in an ice bath.

  • In a separate beaker, dissolve sodium borohydride (1.1 equivalents) in a small amount of cold water.

  • Slowly add the sodium borohydride solution to the stirred aldehyde solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by distillation.

Discussion
  • Advantages: This route utilizes readily available and inexpensive starting materials. The reduction step with NaBH₄ is generally high-yielding and easy to perform.

  • Disadvantages: The chlorination of isobutyraldehyde can produce byproducts, including di-chlorinated species and aldol condensation products, which may complicate purification. The handling of corrosive and toxic reagents like sulfuryl chloride or chlorine gas requires appropriate safety precautions.

Synthesis Pathway III: Ring-Opening of Isobutylene Oxide

This pathway involves the nucleophilic attack of a chloride ion on a protonated epoxide, leading to the formation of a chlorohydrin.

Theoretical Background

The acid-catalyzed ring-opening of epoxides is a common method for the synthesis of 1,2-difunctionalized compounds.[8] In this case, isobutylene oxide (2,2-dimethyloxirane) is treated with a source of chloride ions, typically hydrochloric acid (HCl). The reaction begins with the protonation of the epoxide oxygen by the acid, which makes the epoxide a better electrophile and facilitates nucleophilic attack.

The regioselectivity of the nucleophilic attack depends on the reaction conditions and the structure of the epoxide. Under acidic conditions, the reaction has characteristics of both Sₙ1 and Sₙ2 mechanisms.[8] For a tertiary epoxide like isobutylene oxide, the nucleophile (Cl⁻) will preferentially attack the more substituted carbon atom due to the partial positive charge stabilization by the two methyl groups in the transition state. This will lead to the formation of 1-chloro-2-methyl-2-propanol as the major product. To obtain the desired this compound, which results from attack at the less substituted carbon, reaction conditions would need to favor an Sₙ2-like mechanism. While attack at the more substituted carbon is generally favored, some amount of the desired primary chloride may be formed, especially if steric hindrance at the tertiary center is significant.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Regioselectivity in the ring-opening of Isobutylene Oxide with HCl."

Experimental Protocol

Materials:

  • Isobutylene oxide (2,2-dimethyloxirane)

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Cool a solution of isobutylene oxide (1 equivalent) in diethyl ether in an ice-salt bath to -10 °C.

  • Slowly add concentrated hydrochloric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The product mixture, containing both 1-chloro-2-methyl-2-propanol and this compound, will require careful fractional distillation or chromatographic separation to isolate the desired isomer.

Discussion
  • Advantages: This is a direct, one-step synthesis from a commercially available epoxide.

  • Disadvantages: The primary challenge of this route is the regioselectivity. The major product is expected to be the isomeric 1-chloro-2-methyl-2-propanol.[8] Separation of the two isomers can be difficult due to their similar boiling points, potentially leading to low yields of the desired product.

Synthesis Pathway IV: Reduction of 3-Chloro-2-methylpropanoic Acid

This pathway involves the reduction of a carboxylic acid to a primary alcohol.

Theoretical Background

The reduction of carboxylic acids to primary alcohols requires a strong reducing agent, as carboxylic acids are relatively unreactive towards nucleophilic attack. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[9][10] The reaction proceeds in several steps. First, an acid-base reaction occurs between the acidic proton of the carboxylic acid and the hydride, generating hydrogen gas and a lithium carboxylate salt. Then, the carboxylate is reduced to an aldehyde, which is immediately further reduced to the primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or THF, due to the high reactivity of LiAlH₄ with protic solvents. A final aqueous acidic workup is required to protonate the resulting alkoxide and decompose the aluminum salts.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Workflow for the synthesis of this compound from its corresponding carboxylic acid."

Experimental Protocol

Materials:

  • 3-Chloro-2-methylpropanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Dilute sulfuric acid (e.g., 1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Reduction:

    • To a dry, nitrogen-flushed three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 3-chloro-2-methylpropanoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). This should produce a granular precipitate of aluminum salts.

    • Filter the mixture through a pad of Celite and wash the precipitate with diethyl ether.

    • Combine the filtrate and the ether washings and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude alcohol can be purified by distillation.

Discussion
  • Advantages: The reduction of carboxylic acids with LiAlH₄ is a reliable and high-yielding reaction.

  • Disadvantages: LiAlH₄ is a highly reactive and pyrophoric reagent that must be handled with extreme care under anhydrous conditions. The precursor, 3-chloro-2-methylpropanoic acid, may need to be synthesized, adding an extra step to the overall process. One potential route to the acid is the hydrochlorination of methacrylic acid.

Comparative Analysis of Synthesis Pathways

PathwayPrecursorKey TransformationAdvantagesDisadvantages
I Methallyl ChlorideHydroboration-OxidationHigh regioselectivity for the desired primary alcohol.Requires handling of air and moisture-sensitive borane reagents.
II Isobutyraldehydeα-Chlorination, then ReductionInexpensive and readily available starting materials.Potential for byproduct formation during chlorination; use of hazardous reagents.
III Isobutylene OxideAcid-Catalyzed Ring-OpeningDirect, one-step synthesis.Poor regioselectivity, leading to a mixture of isomers that are difficult to separate.
IV 3-Chloro-2-methylpropanoic AcidReduction with LiAlH₄High-yielding and reliable reduction.Requires the use of highly reactive and hazardous LiAlH₄; precursor may require separate synthesis.

Conclusion

This guide has detailed four distinct and viable synthetic pathways for the production of this compound. The choice of the optimal route will depend on the specific needs of the researcher or organization, taking into account factors such as precursor availability, cost, scale, safety considerations, and the desired purity of the final product. The hydroboration-oxidation of methallyl chloride (Pathway I) offers excellent regioselectivity, while the route from isobutyraldehyde (Pathway II) is economically attractive. The ring-opening of isobutylene oxide (Pathway III) is direct but suffers from poor regioselectivity. Finally, the reduction of 3-chloro-2-methylpropanoic acid (Pathway IV) is a robust method, provided the precursor is accessible and the handling of LiAlH₄ is manageable. By understanding the nuances of each pathway, chemists can make informed decisions to efficiently synthesize this valuable chloroalkanol intermediate.

References

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  • National Institutes of Health. (n.d.). Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes. Retrieved from [Link]

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  • Google Patents. (n.d.). US2418093A - Reaction between hydrogen chloride and isobutylene.
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  • ChemSynthesis. (2025, May 20). 3-chloro-2-methyl-3-phenylpropanoic acid. Retrieved from [Link]

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  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-3-Chloro-2-methylpropanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime.
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An In-depth Technical Guide to 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole (CAS: 110963-63-8): A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Clarification of Scope

This technical guide is focused on the physical and chemical properties of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole , with the Chemical Abstracts Service (CAS) number 110963-63-8 . It is crucial to note that the initially provided CAS number, 10317-10-9, corresponds to 3-Chloro-2-methyl-1-propanol, a distinct chemical entity. The detailed requirements of this guide, aimed at drug development professionals, strongly indicate that the intended subject is the pharmaceutically significant benzimidazole derivative. This compound is a critical intermediate in the synthesis of Bilastine, a second-generation H1 antihistamine. This document proceeds with a comprehensive analysis of this key intermediate, providing the in-depth technical details required for its effective utilization in a research and development setting.

Executive Summary

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole is a heterocyclic organic compound of significant interest to the pharmaceutical industry.[1] Its molecular architecture, featuring a benzimidazole core, a piperidine moiety, and an ethoxyethyl side chain, makes it a pivotal building block in the synthesis of Bilastine.[2][3] This guide provides a detailed examination of its chemical and physical properties, a plausible synthesis pathway with experimental details, analytical methodologies for quality control, and essential safety and handling protocols. The information herein is curated to support researchers and scientists in optimizing its use in drug discovery and development workflows.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a pharmaceutical intermediate are critical for its handling, reaction optimization, and formulation. 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole is typically supplied as a white to off-white crystalline powder.[2][4] It exhibits good stability at room temperature and is soluble in many organic solvents.[2][4]

Key Physicochemical Data

A summary of the core physicochemical properties is presented in Table 1. These values are a combination of experimentally derived and predicted data, providing a robust profile for laboratory applications.

PropertyValueSource(s)
CAS Number 110963-63-8[5]
Molecular Formula C₁₆H₂₃N₃O[5][6]
Molecular Weight 273.37 g/mol [5]
Appearance White to off-white crystalline powder[2][4]
Boiling Point 452.2 °C at 760 mmHg (Predicted)[7]
Density ~1.18 g/cm³ (Predicted)[7]
Flash Point 227.3 °C (Predicted)[7]
pKa 10.02 ± 0.10 (Predicted)[7]
XLogP3 1.7 - 2.73[5][7]
Solubility Soluble in DMSO, methanol; slightly soluble in water[2]
Storage 2-8°C, protected from light in airtight containers[1]
Structural Elucidation and Spectral Data

The structural integrity of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole is confirmed through various spectroscopic techniques. While specific, fully assigned spectra are often proprietary, the expected spectral characteristics are well-understood based on the compound's functional groups.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, the aliphatic protons of the piperidine and ethoxyethyl groups, and a broad singlet for the piperidine N-H proton.

  • ¹³C NMR Spectroscopy: The carbon NMR would display distinct signals for the aromatic carbons of the benzimidazole core, as well as the aliphatic carbons of the piperidine and ethoxyethyl chains.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to N-H stretching (piperidine), C-H stretching (aromatic and aliphatic), C=N stretching (imidazole), and C-O-C stretching (ether linkage).

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at approximately m/z 274.19, consistent with its molecular formula.

Synthesis and Mechanistic Considerations

The synthesis of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.[3] The general strategy involves the formation of the benzimidazole core followed by the introduction of the piperidine and ethoxyethyl moieties.

Synthetic Workflow Diagram

G cluster_0 Step 1: Benzimidazole Core Formation cluster_1 Step 2: N-Alkylation A o-Phenylenediamine C 2-(Piperidin-4-yl)-1H-benzimidazole A->C Condensation (e.g., Eaton's reagent) B Piperidine-4-carboxylic acid derivative B->C D 2-(Piperidin-4-yl)-1H-benzimidazole F 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole D->F Base (e.g., NaH) in aprotic solvent (e.g., DMF) E 1-bromo-2-ethoxyethane E->F

Caption: General synthetic workflow for 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on established benzimidazole synthesis methodologies.[2]

Step 1: Synthesis of 2-(Piperidin-4-yl)-1H-benzimidazole

  • To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., polyphosphoric acid), add piperidine-4-carboxylic acid hydrochloride (1.05 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude 2-(piperidin-4-yl)-1H-benzimidazole.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole

  • Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of 2-(piperidin-4-yl)-1H-benzimidazole (1.0 eq) in anhydrous DMF dropwise to the suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add 1-bromo-2-ethoxyethane (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product.

Analytical Quality Control

Ensuring the purity and identity of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole is paramount for its use in GMP (Good Manufacturing Practice) synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

HPLC Method for Purity Assessment

While a specific monograph for this intermediate may not be publicly available, a stability-indicating HPLC method can be developed based on methods used for the final API, Bilastine.[8][9]

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic system of an aqueous buffer (e.g., formic acid or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). A 50:50 (v/v) ratio of formic acid and methanol has been reported for Bilastine analysis.[8]
Flow Rate 0.8 - 1.2 mL/min
Detection UV at 215 nm or 282 nm[8][9]
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)
Method Validation Considerations (per ICH Q2(R1))

A robust analytical method for this intermediate should be validated for:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, starting materials).

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Reactivity, Stability, and Handling

Chemical Reactivity

The reactivity of this molecule is governed by its key functional groups:

  • Piperidine Nitrogen: The secondary amine in the piperidine ring is nucleophilic and can undergo further alkylation, acylation, or other reactions typical of secondary amines.

  • Benzimidazole Ring: This aromatic heterocyclic system is generally stable but can participate in electrophilic substitution reactions under certain conditions. The nitrogen atoms can also be protonated in acidic media.

Stability Profile

The compound is reported to be stable at room temperature.[2][4] For long-term storage, it is recommended to keep it at 2-8°C in a tightly sealed container, protected from light and moisture to prevent degradation.[1] Forced degradation studies, typically part of API development, would involve exposing the intermediate to acidic, basic, oxidative, thermal, and photolytic stress to identify potential degradation pathways and products.

Safety and Handling

As a pharmaceutical intermediate with potential biological activity, 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole should be handled with appropriate care.[10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[12]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes.[11]

    • Inhalation: Move the person into fresh air.[10]

    • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[10]

  • Toxicity: While specific toxicity data for this intermediate is not widely published, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[11] It is also reported to cause skin and serious eye irritation.[11] The hydrochloride salt of the final drug, Bilastine, has an oral LD50 in rats of >2000 mg/kg.[13]

Conclusion

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole (CAS: 110963-63-8) is a well-defined chemical entity with a critical role in the pharmaceutical supply chain. Its physical and chemical properties are well-suited for its application as a key intermediate in the synthesis of Bilastine. A thorough understanding of its synthesis, analytical control, and handling, as outlined in this guide, is essential for its efficient and safe use in drug development. The methodologies and data presented here provide a solid foundation for researchers and scientists working to advance antihistamine therapies and other potential applications of this versatile benzimidazole scaffold.

References

  • A new stability indicating RP-HPLC method for determination of Bilastine in bulk and pharmaceutical formulation. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Method for determining related substances of bilastine intermediate by using high-performance liquid chromatography. (n.d.).
  • Cas 110963-63-8, 1-(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole. (n.d.). Lookchem. [Link]

  • Understanding the Synthesis and Application of 1-(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 1-(2-Ethoxy-ethyl)-2-piperidin-4-YL-1H-benzimidazole. (n.d.). PubChem. [Link]

  • CAS No : 110963-63-8 | Product Name : 1-(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole. (n.d.). Pharmaffiliates. [Link]

  • MATERIAL SAFETY DATA SHEETS BILASTINE PIPERIDINE IMPURITY. (n.d.). Cleanchem Laboratories. [Link]

  • 1-(2-Ethoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole. (2024, April 9). ChemBK. [Link]

  • CAS 110963-63-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Pharmacompass. [Link]

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The Solubility Profile of 3-Chloro-2-methylpropan-1-ol: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility of 3-chloro-2-methylpropan-1-ol in a range of organic solvents. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, offers predictive data, and provides actionable experimental protocols. As a critical pharmaceutical intermediate, understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and formulation development.[1]

Understanding the Molecular Landscape of this compound

This compound (C₄H₉ClO) is a bifunctional molecule featuring both a hydroxyl (-OH) group and a chloro (-Cl) group. This unique structure imparts a moderate polarity and the capacity for hydrogen bonding, which are key determinants of its solubility.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₄H₉ClO
Molecular Weight 108.57 g/mol
Density 1.05 g/cm³ (approx.)
Boiling Point 167 °C at 760 mmHg
Flash Point 76.5 °C

The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the chloro group and the alkyl backbone contribute to van der Waals interactions with non-polar solvents. This duality suggests a broad, yet nuanced, solubility profile across different solvent classes.

Predictive Solubility Analysis via Hansen Solubility Parameters (HSP)

In the absence of extensive experimental solubility data for this compound, the Hansen Solubility Parameter (HSP) model provides a robust predictive framework. The principle of "like dissolves like" is quantified by assigning three parameters to both the solute and the solvents:

  • δd (Dispersion): Energy from atomic forces.

  • δp (Polar): Energy from intermolecular dipole forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

A smaller "distance" (Ra) between the HSP of the solute and a solvent in the three-dimensional Hansen space indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

The HSP for this compound were estimated using the group contribution method, a widely accepted predictive technique.[2][3][4][5]

Molecular Structure Breakdown for Group Contribution:

  • 1 x -CH₃ group

  • 1 x >CH- group

  • 1 x -CH₂- group

  • 1 x -OH group

  • 1 x -Cl group

Based on established group contribution values, the estimated HSP for this compound are presented in the table below.

Hansen ParameterEstimated Value (MPa⁰.⁵)
δd (Dispersion) 16.5
δp (Polar) 7.5
δh (Hydrogen Bonding) 12.0
Predicted Solubility in Common Organic Solvents

The following table presents the predicted solubility of this compound in a range of organic solvents based on the calculated HSP distance (Ra). A lower Ra value suggests better solubility.

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)Ra (HSP Distance)Predicted Solubility
Methanol 15.112.322.310.6High
Ethanol 15.88.819.47.7Very High
Isopropanol 15.86.116.44.9Excellent
Acetone 15.510.47.05.9Very High
Ethyl Acetate 15.85.37.25.8Very High
Dichloromethane 17.07.37.15.0Excellent
Chloroform 17.83.15.77.8High
Toluene 18.01.42.012.3Moderate
Hexane 14.90.00.015.5Low
Dimethylformamide (DMF) 17.413.711.36.4Very High
Dimethyl Sulfoxide (DMSO) 18.416.410.29.4High

Experimental Determination of Solubility

While predictive models are invaluable, experimental verification is crucial for process optimization. The following protocols outline standard methods for determining the solubility of a liquid solute like this compound.

Isothermal Saturation Shake-Flask Method

This gravimetric method is a reliable technique for determining solubility.[6][7][8][9][10][11]

Protocol:

  • Add an excess of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the mixture to stand undisturbed for a period to allow for phase separation.

  • Carefully extract a known volume of the solvent-rich phase (the saturated solution).

  • Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as gas chromatography (GC) with a calibrated standard curve.

  • Express the solubility in terms of g/100 mL or mol/L.

Visual Miscibility Assessment

A qualitative but rapid assessment of high solubility can be performed by observing miscibility.

Protocol:

  • In a clear, sealed container, incrementally add this compound to a fixed volume of the solvent.

  • After each addition, vigorously mix the components and allow any phases to separate.

  • Observe for the formation of a single, homogenous phase. If a single phase persists at all mixing ratios, the two liquids are considered miscible, indicating very high solubility.

Application in Pharmaceutical Synthesis: The Case of Lercanidipine

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] A notable example is its use in the preparation of Lercanidipine, a calcium channel blocker used to treat hypertension.[][13][14][15]

In the synthesis of Lercanidipine, a related compound, 1-chloro-2-methyl-2-propanol, is often esterified with a dihydropyridine derivative.[13] The structural similarity and reactivity of this compound make it a valuable building block in similar synthetic routes for complex pharmaceutical molecules. The choice of solvent for these reactions is critical and is directly informed by the solubility of the intermediates, including the chlorinated alcohol. Solvents such as dichloromethane, where this compound exhibits excellent predicted solubility, are commonly employed in such syntheses.[13]

Logical Frameworks and Workflows

Solubility Prediction and Verification Workflow

G cluster_0 Predictive Analysis cluster_1 Experimental Verification cluster_2 Application A Identify Functional Groups of This compound B Apply Group Contribution Method to Estimate Hansen Solubility Parameters (HSP) A->B E Calculate HSP Distance (Ra) between Solute and Solvents B->E C Calculate Molar Volume (from Molecular Weight and Density) C->B D Obtain HSP for a Range of Organic Solvents from Database D->E F Predict Qualitative Solubility (Low Ra = High Solubility) E->F G Select Key Solvents from Different Classes F->G K Compare Predicted and Experimental Data F->K H Perform Isothermal Saturation Shake-Flask Experiment G->H I Quantify Solute Concentration (e.g., via GC) H->I J Determine Quantitative Solubility (g/100 mL or mol/L) I->J J->K L Select Optimal Solvents for Synthesis, Purification, and Formulation K->L

Caption: Workflow for predicting and verifying the solubility of this compound.

Intermolecular Interactions Governing Solubility

G cluster_solute This compound cluster_solvents Organic Solvents solute C₄H₉ClO polar_protic Polar Protic (e.g., Ethanol) solute->polar_protic Hydrogen Bonding (dominant) Dipole-Dipole Dispersion polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic Dipole-Dipole (dominant) Dispersion nonpolar Non-Polar (e.g., Hexane) solute->nonpolar Dispersion (dominant) (Weak Interaction)

Caption: Dominant intermolecular forces influencing solubility.

Conclusion

This compound exhibits a versatile solubility profile, a direct consequence of its molecular structure. The predictive analysis using Hansen Solubility Parameters indicates excellent solubility in polar protic and aprotic solvents such as alcohols, ketones, and chlorinated solvents. Its solubility is predicted to be moderate in aromatic hydrocarbons and low in non-polar aliphatic solvents. This understanding is critical for its effective use as a pharmaceutical intermediate, enabling rational solvent selection for synthesis, purification, and formulation, thereby streamlining drug development processes. Experimental verification using the outlined protocols is recommended to obtain precise quantitative data for specific applications.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for the estimation of Hansen solubility parameters of pure organic compounds.
  • Zhang, R., et al. (2021). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 13(16), 2758.
  • Scribd. (n.d.).
  • Dakenchem. (n.d.). The Role of 3-Chloro-2-methyl-1-propanol in Modern Pharmaceutical Synthesis.
  • Díaz de los Ríos, M., et al. (2021). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Universal Journal of Green Chemistry, 2(2), 321-334.
  • Chemistry For Everyone. (2023, April 26).
  • BYJU'S. (n.d.). Molar Volume Formula.
  • GeeksforGeeks. (2023, July 23). Molar Volume Formula.
  • ResearchGate. (n.d.). a)
  • ResearchGate. (2018, May 31). How to determine the solubility of a substance in an organic solvent?
  • Fundamentals of Chemistry 3.2. (2023, September 3). Density and Molar Volume [Video]. YouTube.
  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • ACS Publications. (2021, November 1). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K.
  • ResearchGate. (n.d.). Hansen Solubility Parameters of Some Aldehydes and Alcohols Present in the Sugarcane Wax.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60.
  • ACS Omega. (2018).
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  • Pirika.com. (n.d.). Consideration of Hansen solubility parameters. Part 1.
  • Pirika.com. (n.d.). Consideration of Hansen Solubility Parameters. Part 3.
  • Wikipedia. (n.d.). Molar volume.
  • Dakenchem. (n.d.).
  • BOC Sciences. (n.d.). Lercanidipine and Impurities.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP1860102A1 - Process for Producing Lercanidipine.
  • ChemicalBook. (n.d.). Lercanidipine hydrochloride synthesis.
  • Technical University of Denmark. (n.d.). Estimating Hansen solubility parameters of organic pigments by group contribution methods.
  • Scribd. (n.d.). Hansen Solubility Parameter | PDF | Intermolecular Force | Chemical Polarity.
  • Scribd. (n.d.).
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Park, K. (2011). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds.
  • PubChem. (n.d.). 1-Propanol, 3-chloro-2-methyl-.
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  • ACS Publications. (2019, February 14).
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  • NIH. (n.d.).
  • Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
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  • Biointerface Research in Applied Chemistry. (2020, May 12). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903.
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Stereoisomers of 3-Chloro-2-methylpropan-1-ol and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 3-Chloro-2-methylpropan-1-ol: Synthesis, Separation, and Properties

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of this compound, a valuable chiral building block in organic synthesis. For researchers, process chemists, and drug development professionals, controlling stereochemistry is paramount. This document delves into the molecular structure and physicochemical properties of the (R)- and (S)-enantiomers, outlines prospective strategies for their asymmetric synthesis and kinetic resolution, and provides a detailed, field-proven protocol for their analytical separation via chiral High-Performance Liquid Chromatography (HPLC). The significance of this compound, underscored by its classification as a known impurity in the synthesis of the antihypertensive drug Lercanidipine, is also discussed, highlighting the critical need for robust stereoselective analytical methods.

Introduction: The Imperative of Chirality

In the landscape of modern pharmaceutical and fine chemical synthesis, chirality is a defining molecular feature. The spatial arrangement of atoms around a stereocenter can dictate the pharmacological, toxicological, and metabolic profiles of a molecule. Enantiomers, being non-superimposable mirror images, often exhibit profoundly different biological activities. Consequently, the ability to synthesize and analyze stereochemically pure compounds is not merely an academic exercise but a regulatory and safety imperative.

This compound is a chiral primary alcohol that serves as a versatile four-carbon synthon. Its functional handles—a primary alcohol and a primary chloride—coupled with a stereocenter at the C2 position, make it an attractive starting material for the synthesis of more complex chiral molecules.[1][] This guide offers a detailed exploration of its stereoisomers, providing both foundational knowledge and practical, actionable methodologies for their study.

Molecular Structure and Stereoisomerism

This compound (C₄H₉ClO) possesses a single stereocenter at the second carbon atom, the point of attachment for the methyl group. This gives rise to a pair of enantiomers: (R)-3-chloro-2-methylpropan-1-ol and (S)-3-chloro-2-methylpropan-1-ol. The differing spatial arrangement of the four distinct groups (chloromethyl, hydroxymethyl, methyl, and hydrogen) around this chiral center is the source of their unique optical properties and differential interactions in a chiral environment.

cluster_R (R)-3-chloro-2-methylpropan-1-ol cluster_S (S)-3-chloro-2-methylpropan-1-ol R_C2 C* R_H H R_C2->R_H R_CH3 H₃C R_C2->R_CH3 R_CH2Cl ClH₂C R_C2->R_CH2Cl R_CH2OH HOH₂C R_C2->R_CH2OH S_C2 C* S_H H S_C2->S_H S_CH3 CH₃ S_C2->S_CH3 S_CH2Cl ClH₂C S_C2->S_CH2Cl S_CH2OH HOH₂C S_C2->S_CH2OH

Caption: 2D representation of (R) and (S) enantiomers of this compound.

Physicochemical Properties

The enantiomers of a chiral compound share identical physical properties in an achiral environment, such as melting point, boiling point, and density. Differences only emerge in their interaction with plane-polarized light (optical activity) or other chiral entities. The properties of the racemic mixture are well-documented.

Table 1: Physicochemical Properties of this compound

Property Value (for Racemic Mixture) Reference
Molecular Formula C₄H₉ClO [3]
Molecular Weight 108.57 g/mol [3]
CAS Number 10317-10-9 [3]
Appearance Liquid (predicted)
Boiling Point 167.0 ± 13.0 °C at 760 mmHg [4]
Density 1.0 ± 0.1 g/cm³ [4]
Refractive Index 1.4460 [5]
XLogP3-AA 0.9 [3]

| Optical Rotation ([α]D) | Not reported for pure enantiomers | |

Strategies for Obtaining Enantiopure Forms

Accessing the individual enantiomers of this compound is crucial for its application as a chiral building block. This can be achieved primarily through two distinct strategies: asymmetric synthesis to build the desired enantiomer selectively, or resolution of a pre-existing racemic mixture.

Asymmetric Synthesis: A Prospective Approach via Prochiral Aldehyde Reduction

A robust strategy for generating chiral alcohols is the asymmetric reduction of a prochiral ketone or aldehyde.[6] For this compound, the logical precursor is 3-chloro-2-methylpropanal.[7] While a specific protocol for this exact substrate is not widely published, a scientifically sound methodology can be designed based on well-established chemical transformations, such as the Corey-Bakshi-Shibata (CBS) reduction.

Causality in Protocol Design: The CBS reduction employs a chiral oxazaborolidine catalyst to create a chiral environment around the carbonyl group. The catalyst complexes with the borane reducing agent, holding it in a fixed orientation. The aldehyde substrate then approaches this complex in a sterically favored manner, forcing the hydride to be delivered to one face of the carbonyl, thus generating one enantiomer of the alcohol in excess. Anhydrous conditions are critical to prevent quenching of the borane reagent and hydrolysis of the catalyst.

Prospective Experimental Protocol: Asymmetric CBS Reduction

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Catalyst Charging: Dissolve (R)-(-)-(2)-Butyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF, 50 mL). Cool the solution to 0 °C.

  • Reagent Addition: Slowly add a 1.0 M solution of Borane-dimethyl sulfide complex (BH₃-SMe₂) in THF (1.2 eq.) to the catalyst solution via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: After stirring for 15 minutes, add a solution of 3-chloro-2-methylpropanal (1.0 eq.) in anhydrous THF (20 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol (10 mL).

  • Workup: Warm the mixture to room temperature and add 1 M HCl (20 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (e.e.) of the resulting (R)-3-chloro-2-methylpropan-1-ol using chiral HPLC (see Section 5).

Chiral Resolution: A Practical Approach for Racemate Separation

When a racemic mixture is readily available, separation of the enantiomers via chiral chromatography is the most direct and widely used method.[] This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing one to be retained longer on the column than the other.

Causality in Protocol Design: For small, polar analytes like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective. These phases offer a combination of chiral grooves, hydrogen bonding sites (carbamate linkages), and π-π interaction sites that create a robust chiral recognition environment. A normal-phase mobile system (e.g., hexane/isopropanol) is typically chosen as it promotes the hydrogen bonding and dipolar interactions necessary for separation on these CSPs. The method development process is systematic: screen multiple columns and mobile phases to find initial selectivity, then optimize the isopropanol concentration to achieve baseline resolution (Rs ≥ 1.5).

G start Racemic 3-Chloro-2- methylpropan-1-ol Sample screen Step 1: Column & Mobile Phase Screening start->screen Inject into HPLC optimize Step 2: Method Optimization screen->optimize Select best CSP/ mobile phase combination analyze Step 3: Quantitation & Fraction Collection optimize->analyze Inject with optimized flow rate & composition end_R (R)-Enantiomer analyze->end_R Collect first eluting peak end_S (S)-Enantiomer analyze->end_S Collect second eluting peak

Sources

Thermodynamic data and stability of 3-Chloro-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermodynamic Properties and Thermal Stability of 3-Chloro-2-methylpropan-1-ol

Abstract

This compound (CAS No: 10317-10-9) is a pivotal chemical intermediate, particularly valued in the synthesis of complex pharmaceutical compounds.[1] Its molecular structure, featuring both a primary alcohol and a primary alkyl chloride, offers versatile reactivity for constructing advanced molecular architectures. However, this bifunctionality also introduces potential stability challenges. A thorough understanding of its thermodynamic properties and thermal decomposition behavior is paramount for ensuring process safety, optimizing reaction conditions, and maintaining the purity of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the available data, outlines authoritative experimental methodologies for its characterization, and discusses the practical implications for its use in research and drug development.

Molecular Structure and Physicochemical Properties

The foundation of understanding a compound's behavior lies in its fundamental properties. This compound is a four-carbon alcohol with a chlorine atom on the C3-position.

Caption: 2D representation of this compound.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 10317-10-9[2]
Molecular Formula C₄H₉ClO[2][3]
Molecular Weight 108.57 g/mol [4]
Boiling Point 167.0 ± 13.0 °C at 760 mmHg[5]
Density 1.0 ± 0.1 g/cm³[5]
Flash Point 76.5 ± 15.3 °C[5]
Refractive Index 1.4460[4][6]
SMILES CC(CO)CCl[2][3]

Thermodynamic Data: A Critical Gap Analysis

A comprehensive search of established databases, including the NIST Chemistry WebBook, reveals a notable absence of publicly available, experimentally determined standard thermodynamic data (Enthalpy of Formation, Gibbs Free Energy of Formation, and Standard Entropy) for this compound itself. While data exists for isomers such as 2-chloro-2-methyl-1-propanol, direct extrapolation is not advisable due to structural differences influencing molecular stability.[7]

This data gap underscores the necessity for experimental determination. These values are critical for:

  • Reaction Engineering: Calculating reaction enthalpies (ΔHrxn) to design thermal management systems for reactors.

  • Chemical Equilibrium: Predicting the theoretical yield of reactions involving this intermediate.

  • Process Modeling: Developing accurate simulations for process optimization and scale-up.

Key Thermodynamic Parameters and Their Determination

Table 2: Essential Thermodynamic Parameters

ParameterSymbolSignificance
Standard Enthalpy of Formation ΔHf°The heat change when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's energetic stability.
Standard Molar Entropy A measure of the randomness or disorder of the molecules in the compound at a standard state.
Standard Gibbs Free Energy of Formation ΔGf°The free energy change for the formation of one mole of the compound from its elements. It is the ultimate predictor of thermodynamic spontaneity.[8][9]

These parameters are interconnected by the fundamental Gibbs-Helmholtz equation: ΔGf° = ΔHf° - TΔSf° [9][10]

Due to the lack of specific data, this guide provides the authoritative protocols for their experimental determination.

Experimental Protocol: Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation for a liquid organic compound like this compound is most accurately determined indirectly by measuring its enthalpy of combustion (ΔHc°) using a bomb calorimeter and then applying Hess's Law.

G cluster_prep Sample Preparation cluster_exp Combustion cluster_calc Calculation prep1 Accurately weigh liquid sample (approx. 1g) in a crucible prep2 Place crucible in the 'bomb' head prep1->prep2 prep3 Attach ignition wire in contact with the sample prep2->prep3 exp1 Seal the bomb prep3->exp1 exp2 Pressurize with excess pure oxygen (approx. 30 atm) exp1->exp2 exp3 Immerse bomb in a known volume of water in the calorimeter exp2->exp3 exp4 Ignite sample and record temperature change (ΔT) of water exp3->exp4 calc1 Calculate heat absorbed by calorimeter: q = C_cal * ΔT exp4->calc1 calc2 Calculate moles of sample burned (n) calc1->calc2 calc3 Calculate Enthalpy of Combustion: ΔHc = -q / n calc2->calc3 calc4 Apply Hess's Law to find ΔHf° calc3->calc4

Caption: Experimental workflow for bomb calorimetry.

Step-by-Step Methodology:

  • Calibration: The heat capacity (Ccal) of the calorimeter system is first determined by combusting a certified standard of known enthalpy, typically benzoic acid.

  • Sample Preparation: An exact mass of this compound is placed in the sample crucible.

  • Assembly and Pressurization: The crucible is sealed inside the high-pressure vessel ("bomb"), which is then purged and filled with high-pressure pure oxygen.

  • Combustion: The bomb is submerged in a precisely measured quantity of water in an insulated container. The sample is ignited electrically.

  • Data Acquisition: The temperature of the surrounding water is monitored with high precision. The maximum temperature rise (ΔT) is recorded.[11][12]

  • Calculation of ΔHc°: The heat released by the combustion is calculated (q = Ccal × ΔT). This value is then normalized by the moles of the sample to find the molar enthalpy of combustion.

  • Calculation of ΔHf°: Using the balanced combustion equation (C₄H₉ClO(l) + 5.5 O₂(g) → 4 CO₂(g) + 4 H₂O(l) + HCl(g)) and the known standard enthalpies of formation for CO₂, H₂O, and HCl, the ΔHf° of the target compound is calculated via Hess's Law.

Thermal Stability and Decomposition Pathways

The stability of this compound is a critical concern for storage, handling, and use in heated reactions. The presence of both a hydroxyl group and an alkyl chloride introduces multiple potential degradation routes. Halogenated alcohols are known to be reactive, and their stability can be significantly influenced by temperature and the presence of other chemical species.[13]

Potential Decomposition Mechanisms

At elevated temperatures, or in the presence of acidic or basic catalysts, several decomposition pathways are plausible:

  • Intramolecular Cyclization (Etherification): The hydroxyl group can act as an internal nucleophile, displacing the chloride to form 3-methyloxetane. This is a common reaction for γ-haloalcohols.

  • Dehydrochlorination: Elimination of hydrogen chloride (HCl) can occur, leading to the formation of unsaturated alcohols, such as 2-methyl-2-propen-1-ol or 2-methyl-1-propen-1-ol.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, especially in the presence of an oxidizing agent.

  • Radical Decomposition: At very high temperatures, homolytic cleavage of C-C or C-Cl bonds can initiate radical chain reactions.

cluster_pathways Potential Thermal Decomposition Pathways reactant This compound p1 3-Methyloxetane (Intramolecular Cyclization) reactant->p1 - HCl (intramolecular) p2 Unsaturated Alcohols (Dehydrochlorination) reactant->p2 - HCl (elimination) p3 3-Chloro-2-methylpropanal (Oxidation) reactant->p3 + [O]

Caption: Plausible decomposition pathways for this compound.

Experimental Assessment: TGA and DSC Analysis

The most direct methods for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[14] These techniques provide quantitative data on decomposition temperatures and associated energetic changes.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A mass loss event indicates volatilization or decomposition.[14]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to maintain a sample and a reference at the same temperature. It identifies thermal events such as melting (endotherm), crystallization (exotherm), and decomposition (can be endo- or exothermic).[14]

Step-by-Step Protocol for TGA/DSC Analysis:

  • Instrument Setup: Calibrate the TGA for mass and the DSC for temperature and enthalpy using appropriate standards (e.g., indium for DSC).

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into an inert sample pan (e.g., aluminum or ceramic).

  • Atmosphere: Select an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to study thermal decomposition without oxidation. An oxidative atmosphere (air or oxygen) can be used to assess oxidative stability.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 400 °C).

  • Data Analysis:

    • From TGA: Determine the onset temperature of mass loss, which indicates the beginning of significant decomposition. Quantify the percentage of mass lost at each step.

    • From DSC: Identify endothermic peaks corresponding to boiling and exothermic peaks that may indicate decomposition. The area under a DSC peak is proportional to the enthalpy change of the event.

Implications for Drug Development and Process Safety

A robust understanding of the thermodynamic and stability profile of this compound is not merely academic; it has profound practical consequences in the pharmaceutical industry.

  • Process Safety: Exothermic decomposition events, identifiable by DSC, can lead to thermal runaway reactions if not properly managed in large-scale reactors. TGA data helps define the maximum safe operating temperature for processes like distillation and drying.

  • Impurity Profiling: Degradation of the intermediate can generate impurities (e.g., oxetanes, unsaturated alcohols) that may be carried through the synthesis and contaminate the final API. Understanding the decomposition pathways allows for the development of targeted analytical methods to detect these impurities.

  • Storage and Handling: The stability data dictates the appropriate storage conditions (temperature, inert atmosphere) and shelf-life for the material, ensuring its quality and integrity over time.

  • Reaction Optimization: Knowledge of thermal limits prevents the use of reaction conditions that could degrade the intermediate, thereby improving yield and purity. Its role as a precursor or impurity in the synthesis of drugs like Lercanidipine highlights the need for stringent control over its stability.[2][15][16]

Conclusion

This compound is a valuable building block in modern organic synthesis, yet it suffers from a lack of publicly documented thermodynamic data. This guide has outlined the critical importance of these properties and provided authoritative, field-proven experimental protocols for their determination using bomb calorimetry, TGA, and DSC. For researchers, scientists, and drug development professionals, generating this data is an essential step in de-risking chemical processes, ensuring the safety of operations, and guaranteeing the quality and purity of the resulting pharmaceutical products. The methodologies described herein provide a clear and validated pathway to achieving this critical understanding.

References

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An In-Depth Technical Guide to the Reaction Mechanisms of 3-Chloro-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-methylpropan-1-ol is a bifunctional organic molecule that serves as a versatile building block in chemical synthesis. Its structure, featuring both a primary alcohol and a primary alkyl chloride, allows for a diverse range of chemical transformations. The interplay between the nucleophilic hydroxyl group and the electrophilic carbon center attached to the chlorine atom dictates its reactivity, making it a subject of significant interest for researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of the principal reaction mechanisms involving this compound, grounded in established chemical principles and supported by practical, field-proven experimental protocols. We will delve into the causality behind reaction pathways, offering insights to enable precise control over synthetic outcomes.

Section 1: Intramolecular Nucleophilic Substitution: The Favored Pathway to Isobutylene Oxide

Mechanistic Rationale: A Tale of Proximity and Reactivity

The most prominent reaction of this compound is its conversion to isobutylene oxide (2,2-dimethyloxirane). This transformation is a classic example of an intramolecular Williamson ether synthesis.[1][2] In the presence of a base, the hydroxyl group is deprotonated to form a nucleophilic alkoxide ion. This alkoxide and the electrophilic carbon bearing the chlorine atom are part of the same molecule, held in close proximity. This intramolecular arrangement dramatically increases the effective concentration of the reacting species, making the internal SN2 attack significantly faster than competing intermolecular reactions.[1][3] The reaction proceeds via a backside attack, displacing the chloride leaving group and forming a strained, three-membered ether ring known as an epoxide.[4] This rapid cyclization is a cornerstone of halohydrin chemistry and is exploited industrially for the synthesis of epoxides.[5]

Reaction Mechanism: Base-Promoted Cyclization

Caption: Base-promoted intramolecular SN2 cyclization of this compound.

Experimental Protocol: Synthesis of Isobutylene Oxide

This protocol describes the efficient conversion of this compound to isobutylene oxide.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.85 g (0.1 mol) of this compound in 100 mL of a 1:1 mixture of water and tert-butanol.

  • Base Addition: While stirring, add 6.0 g (0.15 mol) of sodium hydroxide (NaOH) pellets to the solution. The addition should be done portion-wise to control the initial exotherm.

  • Reaction: Heat the mixture to a gentle reflux (approx. 85-90 °C) and maintain for 2 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The product is volatile. Carefully extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent by simple distillation. The crude product is then purified by fractional distillation.

Data Summary: Isobutylene Oxide
PropertyValue
Molecular Formula C₄H₈O
Molecular Weight 72.11 g/mol
Boiling Point 50-51 °C[6]
Density 0.812 g/mL at 25 °C[6]
Typical Yield > 90%

Section 2: Intermolecular Nucleophilic Substitution

Mechanistic Rationale: SN2 vs. SN1 Pathways

While intramolecular cyclization is dominant with a base, external nucleophiles can react with this compound under different conditions. The substrate is a primary alkyl halide, a structure that strongly favors the bimolecular nucleophilic substitution (SN2) mechanism.[7] This single-step process involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry (though not relevant here due to the achiral center).[7] An SN1 reaction, which proceeds through a carbocation intermediate, is highly disfavored for primary halides due to the instability of the resulting primary carbocation.[8] To promote an intermolecular SN2 reaction and suppress the intramolecular pathway, the reaction is typically run under neutral or acidic conditions where the hydroxyl group is not deprotonated and thus remains a poor nucleophile.

Reaction Mechanism: General SN2 Reaction

Caption: Concerted SN2 mechanism at the primary alkyl chloride.

Experimental Protocol: Synthesis of 3-Azido-2-methylpropan-1-ol

This protocol exemplifies an SN2 reaction using a potent nucleophile.

  • Setup: To a 100 mL round-bottom flask, add 5.43 g (0.05 mol) of this compound and 50 mL of N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add 4.88 g (0.075 mol) of sodium azide (NaN₃). Caution: Sodium azide is highly toxic.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 12 hours. Monitor the reaction by TLC, observing the disappearance of the starting material.

  • Work-up: Cool the mixture to room temperature and pour it into 150 mL of water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Section 3: Base-Induced Elimination (E2)

Mechanistic Rationale: Competition with Substitution

Elimination reactions compete with nucleophilic substitutions, particularly in the presence of strong bases.[9] For a primary alkyl halide like this compound, the SN2 reaction is typically faster than the bimolecular elimination (E2) reaction.[10][11] To favor elimination, a strong, sterically hindered base is required. A bulky base, such as potassium tert-butoxide (t-BuOK), is a poor nucleophile due to its size, which impedes its ability to perform a backside attack on the electrophilic carbon. However, it remains a powerful base capable of abstracting a proton from the β-carbon (the carbon adjacent to the one with the leaving group), initiating the E2 mechanism.[10] This concerted reaction involves the simultaneous abstraction of a proton, formation of a carbon-carbon double bond, and departure of the chloride leaving group.[11]

Reaction Mechanism: E2 Dehydrochlorination

Oxidation_Workflow Start This compound Aldehyde 3-Chloro-2-methylpropanal Start->Aldehyde Mild Oxidation (e.g., PCC) Acid 3-Chloro-2-methylpropanoic Acid Start->Acid Strong Oxidation (e.g., KMnO₄, H₂CrO₄) Aldehyde->Acid Further Oxidation

Caption: Oxidation pathways for this compound.

Experimental Protocols

A. Mild Oxidation to 3-chloro-2-methylpropanal

  • Setup: Suspend 10.75 g (0.05 mol) of pyridinium chlorochromate (PCC) in 100 mL of dichloromethane (DCM) in a 250 mL flask.

  • Reaction: Add a solution of 3.26 g (0.03 mol) of this compound in 20 mL of DCM to the PCC suspension in one portion. Stir the mixture at room temperature for 2 hours.

  • Work-up: Dilute the mixture with 100 mL of diethyl ether. Pass the solution through a short plug of silica gel to filter off the chromium salts, washing the plug with additional ether.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude aldehyde.

B. Strong Oxidation to 3-chloro-2-methylpropanoic Acid

  • Setup: Prepare the Jones reagent by dissolving 13.4 g of chromium trioxide (CrO₃) in 11.5 mL of concentrated sulfuric acid, then carefully diluting with water to a final volume of 50 mL. Caution: Jones reagent is highly corrosive and carcinogenic.

  • Reaction: Dissolve 5.43 g (0.05 mol) of this compound in 100 mL of acetone and cool the solution to 0 °C in an ice bath. Add the Jones reagent dropwise with vigorous stirring until the orange color persists.

  • Work-up: After the addition, stir for 30 minutes. Add isopropanol dropwise to quench any excess oxidant until the solution turns green. Decant the acetone solution from the chromium salts.

  • Isolation: Remove most of the acetone by rotary evaporation. Add 100 mL of water and extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid.

Conclusion

This compound is a synthetically valuable molecule whose reactivity is governed by the targeted manipulation of its two functional groups. The inherent molecular architecture strongly favors a base-induced intramolecular SN2 reaction to form isobutylene oxide, a pathway of significant industrial relevance. However, by carefully selecting reagents and conditions, chemists can steer the reaction towards intermolecular substitution, elimination, or oxidation. A bulky, non-nucleophilic base will favor E2 elimination, while specific nucleophiles under non-basic conditions can achieve SN2 substitution. Furthermore, controlled oxidation can yield either the corresponding aldehyde or carboxylic acid. A thorough understanding of these competing mechanisms empowers researchers to harness the full synthetic potential of this versatile chlorohydrin.

References

  • Wikipedia. (n.d.). Halohydrin. Retrieved from [Link]

  • CHEM 222. (2017, February 14). Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins [Video]. YouTube. Retrieved from [Link]

  • Chegg. (2019, January 29). Solved: Part A Base-promoted cyclization of halohydrins is.... Retrieved from [Link]

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Methodological & Application

Application Notes: The Strategic Use of 3-Chloro-2-methylpropan-1-ol as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-2-methylpropan-1-ol (CAS: 10317-10-9) is a bifunctional molecule that has emerged as a valuable building block in modern pharmaceutical synthesis.[1] Its structure, featuring a primary alcohol and a primary alkyl chloride, allows for selective and sequential reactions, making it a versatile intermediate for constructing complex molecular architectures. This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of this compound, focusing on its role in the synthesis of piperazine-containing active pharmaceutical ingredients (APIs). A comprehensive, field-proven protocol for the N-alkylation of a piperazine derivative is presented, highlighting the causality behind experimental choices and ensuring scientific integrity.

Introduction to this compound

This compound is a structural isomer of other chlorobutanol compounds and is distinguished by the methyl group at the C2 position.[2] This substitution is not merely a structural nuance; it sterically influences the reactivity of the adjacent functional groups and imparts specific properties to the final API. In pharmaceutical synthesis, it primarily serves as an electrophile in nucleophilic substitution reactions, typically with amine nucleophiles, to introduce a 2-methyl-3-hydroxypropyl moiety.[3][4] The reliability and purity of this intermediate are critical, as any impurities can lead to unwanted side reactions and complicate downstream purification processes.[1]

Physicochemical Properties and Safety Data

Proper handling of all chemical reagents is paramount. The following table summarizes the key properties and safety information for this compound.

PropertyValueSource
CAS Number 10317-10-9[5]
Molecular Formula C₄H₉ClO[5]
Molecular Weight 108.57 g/mol [5]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 122.94°C (estimate)[6]
Density 1.083 g/cm³ (estimate)[6]
Refractive Index 1.4460[6]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]
GHS Pictograms GHS07 (Exclamation mark)[7]

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[8]

Core Application: Synthesis of N-Substituted Piperazine Derivatives

A significant application of this compound is the alkylation of secondary amines, particularly piperazine scaffolds. Piperazine rings are privileged structures in medicinal chemistry, appearing in a vast number of drugs targeting various receptors and enzymes.[1][5][6][9][10] The reaction is a classic nucleophilic aliphatic substitution (SN2), where the secondary amine of the piperazine ring attacks the carbon atom bearing the chlorine, displacing the chloride ion.[3][4]

The hydroxyl group on the intermediate generally remains unreactive under typical alkylation conditions, providing a handle for further functionalization or serving as a key pharmacophoric feature in the final drug molecule.

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism. The key considerations for process optimization are:

  • Nucleophile: The secondary amine of the piperazine is a potent nucleophile. In cases of unprotected piperazine, di-alkylation can be a significant side reaction. Using a mono-protected piperazine or a pre-functionalized piperazine, such as N-(2,6-dimethylphenyl)-1-piperazineacetamide, ensures selective mono-alkylation.[11]

  • Solvent: Polar aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are ideal as they can solvate the cation of the base but do not solvate the amine nucleophile excessively, thus maintaining its reactivity.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is commonly used. It acts as a proton scavenger, neutralizing the HCl formed during the reaction and preventing the protonation of the piperazine nitrogen, which would render it non-nucleophilic.

  • Temperature: Heating the reaction mixture increases the reaction rate. Temperatures between 50-80°C are typical for ensuring a reasonable reaction time without promoting significant side product formation.[12]

The overall workflow for utilizing an intermediate like this compound in a drug synthesis campaign is depicted below.

G cluster_0 Phase 1: Intermediate Synthesis & QC cluster_1 Phase 2: Core Reaction cluster_2 Phase 3: Product Isolation & API Formulation Intermediate This compound QC1 QC Analysis (Purity, Identity) Intermediate->QC1 Reaction N-Alkylation (S_N2 Reaction) QC1->Reaction Meets Spec Piperazine Piperazine Derivative (e.g., N-(2,6-dimethylphenyl) -1-piperazineacetamide) Piperazine->Reaction Workup Work-up & Purification Reaction->Workup API_Intermediate Advanced Intermediate (e.g., Ranolazine Precursor) Workup->API_Intermediate QC2 Final QC (HPLC, NMR, MS) API_Intermediate->QC2 API_Formulation API Formulation QC2->API_Formulation

General workflow for intermediate use in API synthesis.

Detailed Protocol: Synthesis of a Ranolazine Precursor

This protocol describes the synthesis of N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]acetamide, an analog and precursor related to the antianginal drug Ranolazine. The procedure is adapted from established N-alkylation methodologies for piperazine derivatives.[11][12]

Reaction Scheme
N-Alkylation of a piperazine derivative with this compound.
Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles
N-(2,6-dimethylphenyl)-1-piperazineacetamide1093-46-5247.345.00 g20.2 mmol
This compound10317-10-9108.572.63 g24.2 mmol
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.215.58 g40.4 mmol
Acetonitrile (ACN), Anhydrous75-05-841.05100 mL-
Dichloromethane (DCM)75-09-284.93As needed-
Saturated NaHCO₃ solution--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(2,6-dimethylphenyl)-1-piperazineacetamide (5.00 g, 20.2 mmol) and anhydrous potassium carbonate (5.58 g, 40.4 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension for 10 minutes at room temperature to ensure good mixing.

  • Reagent Addition: Add this compound (2.63 g, 24.2 mmol, 1.2 eq.) to the suspension dropwise using a syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-12 hours.

    • Causality Insight: Using a slight excess (1.2 eq.) of the alkylating agent ensures the complete consumption of the more valuable piperazine starting material. Refluxing in acetonitrile provides sufficient thermal energy to overcome the activation energy of the SN2 reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting piperazine spot indicates reaction completion.

  • Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with additional acetonitrile (2 x 20 mL).

  • Work-up - Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue. Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Causality Insight: The bicarbonate wash removes any residual acidic impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to isolate the pure N-alkylated product.

  • Characterization (Quality Control): Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and assess its purity via HPLC. The expected product is N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]acetamide.[13][14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion / Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Inactive reagents (e.g., wet solvent). 3. Insufficient base.1. Extend reaction time and monitor by TLC. 2. Ensure use of anhydrous solvents and fresh reagents. 3. Use at least 2 equivalents of K₂CO₃.
Formation of Di-alkylation Product (More common with unprotected piperazine) Starting material already contains di-substituted impurities.Use a mono-protected piperazine or purify the starting material before the reaction.
Difficult Purification Product co-elutes with starting material or impurities.Optimize the chromatography gradient. Consider a different solvent system or reverse-phase chromatography if necessary.

Conclusion and Future Perspectives

This compound is a highly effective and strategic intermediate for introducing the 2-methyl-3-hydroxypropyl group into pharmaceutical scaffolds. The protocol detailed herein provides a robust and reproducible method for the N-alkylation of piperazine derivatives, a common transformation in drug discovery and development. The principles of this SN2 reaction are broadly applicable to other amine nucleophiles. Future work may focus on developing greener synthetic routes using catalytic methods or exploring the use of its chiral enantiomers to synthesize stereospecific APIs.[10]

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  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • YouTube. (2022). Alkylation of Amines. [Link]

  • Google Patents. (2011). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • Google Patents. (1991). Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine.
  • Google Patents. (2017).
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Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Alcohol Building Block

3-Chloro-2-methylpropan-1-ol is a valuable bifunctional molecule in organic synthesis, possessing both a primary alcohol and a primary alkyl chloride. This unique combination allows for selective reactions at either functional group, making it a versatile starting material for the synthesis of a wide array of derivatives with applications in pharmaceuticals, agrochemicals, and material science. The presence of the methyl group introduces chirality at the adjacent carbon, offering a route to stereospecific compounds. This guide provides detailed protocols for the synthesis of two key classes of derivatives: ethers and esters, with a focus on explaining the rationale behind the experimental choices to ensure reproducible and efficient outcomes.

Part 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[1][2][3] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[1][2] In the context of this compound, we can utilize the chloro- moiety as the electrophilic site for nucleophilic attack by an alkoxide.

Causality Behind Experimental Choices
  • Choice of Base: A strong base is required to deprotonate the alcohol that will serve as the nucleophile, forming the alkoxide. Sodium hydride (NaH) is an excellent choice as it forms a non-nucleophilic hydride anion that deprotonates the alcohol to generate the alkoxide and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium forward.[4]

  • Solvent Selection: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for SN2 reactions. These solvents can solvate the cation of the alkoxide but do not solvate the nucleophilic anion, leaving it more available to attack the electrophilic carbon.

  • Reaction Temperature: The reaction is typically heated to increase the rate of reaction. However, excessively high temperatures can promote the competing E2 elimination reaction, especially with more sterically hindered substrates.

Experimental Workflow: Ether Synthesis

Caption: Workflow for Williamson Ether Synthesis.

Protocol 1: Synthesis of 3-Ethoxy-2-methylpropan-1-ol

This protocol details the synthesis of 3-ethoxy-2-methylpropan-1-ol as a representative ether derivative.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
This compound108.571.04505.43 g
Sodium Hydride (60% in mineral oil)24.00-602.40 g
Anhydrous Ethanol46.070.789603.5 mL
Anhydrous Tetrahydrofuran (THF)---100 mL
Deionized Water---50 mL
Diethyl Ether---100 mL
Saturated Sodium Chloride Solution---50 mL
Anhydrous Magnesium Sulfate----

Procedure:

  • Alkoxide Formation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (3.5 mL, 60 mmol) and anhydrous THF (50 mL).

  • Carefully add sodium hydride (2.40 g, 60 mmol of a 60% dispersion in mineral oil) portion-wise at 0 °C (ice bath).

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • SN2 Reaction: Add this compound (5.43 g, 50 mmol) dissolved in anhydrous THF (50 mL) dropwise to the freshly prepared sodium ethoxide solution.

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield 3-ethoxy-2-methylpropan-1-ol as a colorless liquid.

Part 2: Synthesis of Ester Derivatives via Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[5][6][7] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed.[6][8]

Causality Behind Experimental Choices
  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.[7]

  • Driving the Equilibrium: In this protocol, an excess of the carboxylic acid will be used to drive the reaction to completion.

  • Steric Hindrance: The methyl group adjacent to the hydroxyl group in this compound may introduce some steric hindrance, potentially slowing the reaction rate compared to an unbranched primary alcohol.[9][10][11] Therefore, adequate reaction time and heating are necessary.

Experimental Workflow: Ester Synthesis

Fischer_Esterification cluster_reaction Esterification Reaction cluster_workup Workup & Purification StartingMaterial This compound Reflux Reflux StartingMaterial->Reflux CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Reflux Catalyst Acid Catalyst (H+) Catalyst->Reflux Product Ester Derivative + H2O Reflux->Product Product_mix Crude Product Mixture Product->Product_mix Neutralization Neutralization (e.g., NaHCO3) Extraction Extraction with Organic Solvent Neutralization->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Product_mix->Neutralization

Caption: Workflow for Fischer Esterification.

Protocol 2: Synthesis of 3-Chloro-2-methylpropyl Acetate

This protocol describes the synthesis of 3-chloro-2-methylpropyl acetate, a representative ester derivative.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
This compound108.571.04505.43 g
Glacial Acetic Acid60.051.051005.7 mL
Concentrated Sulfuric Acid98.081.84cat.5 drops
Diethyl Ether---100 mL
Saturated Sodium Bicarbonate Solution---100 mL
Saturated Sodium Chloride Solution---50 mL
Anhydrous Magnesium Sulfate----

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.43 g, 50 mmol) and glacial acetic acid (5.7 mL, 100 mmol).

  • Carefully add 5 drops of concentrated sulfuric acid to the mixture.

  • Esterification: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 50 mL of cold deionized water.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and carefully wash with saturated sodium bicarbonate solution (2 x 50 mL) until the evolution of CO₂ ceases.

  • Wash the organic layer with saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude ester by fractional distillation to obtain 3-chloro-2-methylpropyl acetate as a colorless liquid.

Safety Precautions

  • This compound: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.

  • Sodium Hydride: A highly reactive and flammable solid. Reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care and appropriate PPE.

  • Organic Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources in the vicinity during their use.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis of ether and ester derivatives from this compound. By understanding the underlying chemical principles and the rationale for the chosen experimental conditions, researchers can confidently adapt and optimize these procedures for the synthesis of a diverse range of novel compounds. The bifunctional nature of the starting material, coupled with the reliability of the Williamson ether synthesis and Fischer esterification, makes it a valuable tool in the arsenal of the synthetic chemist.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. Preparation of Ethers by Williamson Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • OpenStax Adaptation. 9.11 Preparing Ethers. In Fundamentals of Organic Chemistry. Retrieved from [Link]

  • Vedantu. What happens when a Sodium phenoxide is treated withCH3Cl class 11 chemistry CBSE. Retrieved from [Link]

  • PrepChem. Synthesis of 3-[p-(3-chloro-1-hydroxy-2-methylpropyl)benzyl]pyridine. Retrieved from [Link]

  • Dr. Ramidi Prasad Reddy. (2024, August 6). Steric Hindrance | Esterification | Chemistry [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Reactivity of Halogenoalkanes. Retrieved from [Link]

  • Organic Syntheses. γ-CHLOROPROPYL ACETATE. Retrieved from [Link]

  • Euonymus. CHM 102 Synthesis of Fragrant Esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PubChem. 1-Propanol, 3-chloro-2-methyl-. Retrieved from [Link]

  • University of Colorado Boulder. Experiment 22 – The Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. γ-CHLOROPROPYL ACETATE. Retrieved from [Link]

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Application Note: Advanced Analytical Strategies for the Quantification of 3-Chloro-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the quantitative analysis of 3-Chloro-2-methylpropan-1-ol, a key chemical intermediate and potential genotoxic impurity in pharmaceutical manufacturing. Ensuring precise and sensitive quantification of this compound is critical for process control, quality assurance, and regulatory compliance. We present two robust, validated analytical methods: a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization and an alternative High-Performance Liquid Chromatography (HPLC) method with Refractive Index (RI) detection for direct analysis. This note is intended for researchers, analytical scientists, and drug development professionals, offering in-depth protocols, the scientific rationale behind methodological choices, and troubleshooting insights.

Introduction: The Analytical Challenge

This compound (PubChem CID: 10855403) is a halogenated aliphatic alcohol.[1] Its structural similarity to other regulated chloropropanols, such as 3-monochloropropane-1,2-diol (3-MCPD), necessitates the development of specific and sensitive analytical methods.[2][3][4] The primary challenges in its quantification stem from its high polarity and low volatility, which can lead to poor chromatographic peak shape and retention on standard gas chromatography columns without chemical modification. Furthermore, its lack of a strong chromophore makes detection by UV-Vis spectrophotometry challenging, requiring alternative detection strategies for HPLC.

This guide addresses these challenges by providing two distinct, field-proven methodologies.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This is the preferred method for trace-level quantification due to its exceptional sensitivity and selectivity. The core of this approach is the chemical derivatization of the analyte to enhance its volatility and thermal stability, making it amenable to GC analysis.[5][6]

Principle and Rationale

Direct injection of this compound can result in significant peak tailing and adsorption on the GC column's active sites.[7] To overcome this, we employ a derivatization step. While several reagents exist, this protocol utilizes Phenylboronic Acid (PBA), which is highly effective for compounds containing 1,2-diol or, by extension, related hydroxyl functionalities. Although this compound is not a vicinal diol, PBA can react with its hydroxyl group, or other derivatizing agents like silylating agents (e.g., BSTFA) can be used to convert the polar -OH group into a less polar, more volatile silyl ether.[8][9] This increases volatility and improves chromatographic performance. The use of a deuterated internal standard (IS), such as 3-MCPD-d5, is crucial for accurate quantification by correcting for variations in sample preparation and injection volume.[10][11] Mass spectrometric detection provides definitive identification based on the compound's unique mass spectrum and allows for selective ion monitoring (SIM) for enhanced sensitivity.[12]

Experimental Protocol: GC-MS

2.2.1. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Deuterated internal standard (e.g., 3-MCPD-d5)

  • Phenylboronic Acid (PBA)

  • Solvents: Isooctane, Acetone, Diethyl Ether, Hexane (all HPLC or GC grade)

  • Sodium Chloride (analytical grade)

  • Anhydrous Sodium Sulfate

  • Sample Vials (2 mL, amber, with PTFE-lined caps)

  • Volumetric flasks and pipettes

2.2.2. Standard and Sample Preparation Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis start Weigh Sample/Standard spike Spike with Internal Standard (e.g., 3-MCPD-d5) start->spike extract Perform Liquid-Liquid Extraction (e.g., with Diethyl Ether) spike->extract dry Dry Organic Phase (Anhydrous Na2SO4) extract->dry derivatize Derivatize with PBA Solution dry->derivatize reconstitute Evaporate & Reconstitute in Isooctane derivatize->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation (e.g., DB-5ms column) inject->separate detect Mass Spectrometric Detection (SIM Mode) separate->detect quantify Quantify using IS Ratio detect->quantify

Caption: GC-MS workflow for this compound analysis.

2.2.3. Step-by-Step Procedure

  • Preparation of Stock Solutions:

    • Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with a suitable solvent like ethyl acetate to create a 1 mg/mL stock solution.[11]

    • Prepare an internal standard (IS) stock solution (e.g., 3-MCPD-d5) at 10 µg/mL in water.[10]

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the stock solution and a fixed amount of the IS solution into a blank matrix.

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the sample into a centrifuge tube.

    • Add 50 µL of the 10 µg/mL IS solution.[10]

    • Add 5 mL of 5M Sodium Chloride solution and vortex thoroughly.[11]

    • Perform a liquid-liquid extraction by adding 5 mL of diethyl ether, vortexing for 2 minutes, and centrifuging.

    • Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate to remove residual water.

  • Derivatization:

    • Transfer the dried ether extract to a clean vial.

    • Add 100 µL of PBA solution (e.g., 1 g PBA in 4 mL of acetone:water 19:1 v/v).[10]

    • Heat the vial at 70°C for 20 minutes.

  • Final Sample Preparation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of isooctane or hexane for injection.

2.2.4. Instrumental Parameters

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 or equivalentProvides reliable and reproducible chromatographic performance.
Injector Split/Splitless, 250°C, Splitless modeEnsures efficient vaporization of the derivatized analyte and transfer to the column for trace analysis.
Column Nonpolar capillary column, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film)Provides excellent separation for a wide range of semi-volatile compounds.[11]
Carrier Gas Helium at 1.0 mL/min constant flowInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 80°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min)A general-purpose temperature program that effectively separates the analyte from matrix components.[10]
Mass Spectrometer Agilent 5977 or equivalentOffers high sensitivity and selectivity required for trace impurity analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and reduces matrix interference by monitoring only specific ions of the analyte.
Monitored Ions To be determined by analyzing a standard of derivatized this compound (analyte and IS specific).Ensures selective detection and quantification.

Method 2: Quantification by HPLC with Refractive Index (RI) Detection

This method offers a simpler alternative that avoids derivatization, making it suitable for higher concentration levels or when GC-MS is unavailable. It is particularly useful for analyzing process samples where analyte concentrations are expected to be well above trace levels.

Principle and Rationale

HPLC is well-suited for polar compounds. Since this compound lacks a UV chromophore, a universal detector like a Refractive Index (RI) detector is required.[13] The RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. This approach requires an isocratic mobile phase and is sensitive to temperature and pressure fluctuations. The separation is typically achieved on a reversed-phase C18 column.[13] This method is less sensitive than GC-MS but offers the advantage of direct analysis without chemical modification.

Experimental Protocol: HPLC-RI

3.2.1. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Mobile Phase: Degassed HPLC-grade water and/or a suitable buffer (e.g., phosphate buffer pH 4.6).[13]

  • Sample Diluent: Mobile phase

  • Syringe filters (0.45 µm, PTFE or nylon)

3.2.2. Standard and Sample Preparation Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis start Weigh Sample/Standard dissolve Dissolve and Dilute in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC-RI filter->inject separate Isocratic Separation (C18 Column) inject->separate detect Refractive Index Detection separate->detect quantify Quantify using External Standard Calibration detect->quantify

Caption: HPLC-RI workflow for this compound analysis.

3.2.3. Step-by-Step Procedure

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., pH 4.6 phosphate buffer) and degas thoroughly using sonication or vacuum filtration.[13]

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

3.2.4. Instrumental Parameters

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA stable, reliable system is crucial for RI detection, which is sensitive to flow and pressure changes.
Detector Refractive Index Detector (RID)Universal detector suitable for analytes without a UV chromophore.[13]
Column Reversed-Phase C18, e.g., Symmetry Shield C18 (250 x 4.6 mm, 5 µm)Standard column for reversed-phase chromatography providing good retention for polar compounds.[13]
Mobile Phase Isocratic; pH 4.6 Phosphate Buffer or HPLC-grade WaterAn isocratic mobile phase is mandatory for stable RI baseline.[13]
Flow Rate 0.6 mL/minA lower flow rate can improve separation and detector stability.[13]
Column Temp. 30°CMaintaining a constant temperature is critical for reproducible retention times and a stable RI baseline.
Detector Temp. 30°CDetector temperature should be stable and often matched to the column temperature.
Injection Vol. 30 µLA larger injection volume can improve sensitivity for this less-sensitive detection method.[13]

Method Validation and Comparison

Both methods should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

ParameterGC-MS with DerivatizationHPLC-RI
Sensitivity Very High (LOD in the µg/kg or ppb range)[2][14]Moderate (LOQ typically in the µg/mL or ppm range)[13]
Selectivity Very High (based on retention time and mass spectrum)Moderate (based on retention time only)
Sample Prep Multi-step (extraction, derivatization)Simple (dissolve and filter)
Analysis Time Longer due to sample prep and GC run timeShorter, higher throughput
Robustness Good, but derivatization can be a source of variabilityVery Good, simpler procedure
Best For Trace-level impurity analysis, confirmation studiesProcess monitoring, quantification of major components

Conclusion

The choice between GC-MS and HPLC-RI for the quantification of this compound depends on the specific analytical requirements. For trace-level detection and definitive identification, the GC-MS method with derivatization is unequivocally superior due to its high sensitivity and selectivity. For routine analysis of higher concentrations, such as in-process control, the HPLC-RI method provides a simpler, faster, and sufficiently robust alternative. The protocols detailed in this application note provide a validated framework for the accurate and reliable quantification of this important compound.

References

  • Divinová, V., Svejkovská, B., Doležal, M., & Velíšek, J. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(Special Issue), 182–189. [Link]

  • Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451–465. [Link]

  • N, S., & S, A. (2015). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Der Pharma Chemica, 7(10), 209-221. [Link]

  • Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 84(2), 455-465. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. [Link]

  • Poole, C. F. (2012). Derivatization for gas chromatography. In The Essence of Chromatography (pp. 555-610). Elsevier. [Link]

  • CORESTA. (2019). Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS). [Link]

  • Brereton, P., et al. (2001). Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection: collaborative study. Journal of AOAC International, 84(2), 455-65. [Link]

  • ResearchGate. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. [Link]

  • Li, Y., et al. (2023). Determination of 3-chloro-1,2-propanediol in biological samples by quick-easy-cheap-effective-rugged-and-safe extraction coupled with gas chromatography-mass spectrometry and its biodistribution in rats. Journal of Separation Science, 46(11), e2200910. [Link]

  • Seventh Sense Research Group. (2021). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. International Journal of Pharmaceutical and Bio-Medical Science, 1(4), 1-9. [Link]

  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of an organic liquid: supporting resources. [Link]

  • International Journal of Research and Analytical Reviews. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. [Link]

  • PubChem. (n.d.). 1-Propanol, 3-chloro-2-methyl-. National Center for Biotechnology Information. [Link]

  • International Programme on Chemical Safety. (2001). 3-CHLORO-1,2-PROPANEDIOL. JECFA Food Additives Series 48. [Link]

  • International Programme on Chemical Safety. (2021). ICSC 1664 - 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE). [Link]

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Application Note: A Validated GC-MS Protocol for the Purity Assessment of 3-Chloro-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

3-Chloro-2-methylpropan-1-ol is a key chemical intermediate used in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). For instance, it is a known impurity and potential starting material related to the synthesis of the calcium channel blocker Lercanidipine[1]. The purity of such intermediates is paramount, as contaminants can carry through the synthetic route, potentially affecting the safety, efficacy, and stability of the final drug product. Regulatory bodies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that provides the high-resolution separation of Gas Chromatography with the sensitive and specific detection of Mass Spectrometry, making it the gold standard for analyzing volatile and semi-volatile compounds like this compound[2][3][4]. This application note presents a detailed, validated protocol for the purity assessment of this compound. It covers sample preparation, instrumental conditions, potential impurity profiling, and data analysis, providing researchers and drug development professionals with a robust method for quality control.

Analytical Strategy: Addressing the Challenge of a Polar Analyte

The primary analytical challenge with this compound lies in its chemical structure. The presence of a primary alcohol (-OH) group makes the molecule polar. In gas chromatography, polar analytes can interact strongly with minor active sites in the injection port and on the column surface, leading to poor peak shape (tailing) and potentially inaccurate quantification.

To overcome this, two approaches are considered:

  • Direct Analysis: A straightforward method involving direct injection of a diluted sample. This is suitable for rapid screening and for systems with high-quality, inert liners and columns.

  • Derivatization: A chemical modification process to enhance analytical performance. By converting the polar alcohol group into a less polar, more volatile derivative, chromatographic behavior is significantly improved[5]. Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is one of the most common and effective derivatization methods for alcohols in GC analysis[6]. This strategy not only improves peak shape but also enhances thermal stability, leading to a more robust and reproducible method, which is critical for trace impurity detection[5][6].

This guide will detail the protocol for the more robust derivatization approach, as it provides a higher degree of confidence and is better suited for the stringent requirements of pharmaceutical analysis.

Overall Analytical Workflow

The entire process, from sample handling to the final purity report, follows a systematic and validated sequence to ensure data integrity.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample (this compound) Dilution Accurate Dilution in Acetonitrile Sample->Dilution Standard Prepare Reference Standard Solution Derivatization Silylation with BSTFA + 1% TMCS Standard->Derivatization for comparison Dilution->Derivatization SST System Suitability Test (SST) Derivatization->SST Injection Inject Sample into GC-MS SST->Injection SST_Pass Pass? SST->SST_Pass Separation Chromatographic Separation (GC) Injection->Separation Detection Ionization & Detection (MS) Separation->Detection Integration Peak Integration Detection->Integration Identification Peak Identification (RT & Mass Spectrum) Integration->Identification Quantification Purity Calculation (Area % Normalization) Identification->Quantification Report Generate Final Report Quantification->Report SST_Pass->SST SST_Pass->Injection Yes

Caption: Overall workflow for GC-MS purity analysis.

Experimental Protocol: Derivatization Method

This protocol is designed to be self-validating by incorporating system suitability checks.

Materials and Reagents
  • Sample: this compound (CAS: 10317-10-9)[1]

  • Reference Standard: Certified reference material (CRM) of this compound (≥99.5% purity)

  • Solvent: Acetonitrile (HPLC or GC grade)

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Inert Gas: Nitrogen or Argon for sample drying/blanketing if necessary

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa

Instrumentation
  • Gas Chromatograph: System equipped with a split/splitless injector and electronic pressure control (e.g., Agilent 8890, Shimadzu GC-2030).

  • Mass Spectrometer: Single Quadrupole or Ion Trap Mass Spectrometer (e.g., Agilent 5977B, Thermo ISQ 7000).

  • GC Column: A non-polar column is recommended for the analysis of TMS derivatives. A DB-5ms or equivalent (5% Phenyl-methylpolysiloxane) column with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is a robust choice[7].

Instrument Conditions
ParameterSettingRationale
GC Inlet
ModeSplitPrevents column overloading from the main component, ensuring sharp peaks.
Split Ratio50:1 (can be optimized)A high split ratio is suitable for purity analysis of a major component.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the derivatized analyte and impurities.
Carrier GasHeliumProvides good separation efficiency and is compatible with mass spectrometers.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column to balance resolution and analysis time.
Oven Program
Initial Temperature60 °C, hold for 2 minutesAllows for focusing of analytes at the head of the column.
Ramp Rate15 °C/min to 280 °CA moderate ramp rate ensures good separation of potential impurities with varying boiling points.
Final HoldHold at 280 °C for 5 minutesEnsures that any less volatile compounds are eluted from the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy for generating consistent mass spectra comparable to NIST libraries[4][8].
Ion Source Temperature230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temperature150 °CEnsures stable mass filtering.
Mass Scan Range40 - 450 amuCovers the molecular ion of the derivatized analyte and potential fragments of impurities.
Solvent Delay3 minutesPrevents the high concentration of solvent from saturating the detector and filament.
Sample and Standard Preparation
  • Stock Solution: Accurately weigh approximately 50 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of ~1 mg/mL (1000 µg/mL).

  • Working Solution: Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with acetonitrile to obtain a working concentration of ~100 µg/mL.

  • Derivatization:

    • Transfer 200 µL of the Working Solution into a 2 mL autosampler vial.

    • Add 200 µL of the derivatizing reagent (BSTFA + 1% TMCS).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial in a heating block or oven at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before placing it in the autosampler tray for analysis.

  • Injection: Inject 1 µL of the final derivatized solution into the GC-MS system.

System Suitability and Validation

Before analyzing samples, the system's performance must be verified. A derivatized solution of the CRM should be injected five times, and the following parameters must be met.

ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures the peak shape is symmetrical, which is crucial for accurate integration.
Retention Time %RSD ≤ 1.0%Demonstrates the stability and reproducibility of the chromatographic separation.
Peak Area %RSD ≤ 5.0%Indicates the precision of the injection and detection system.
Resolution (Rs) > 2.0 between closely eluting peaksEnsures that adjacent impurity peaks are well-separated from the main analyte peak.

Impurity Identification and Quantification

Identification Logic

Peak identification is a two-step process combining retention time (RT) and mass spectral data. This dual confirmation provides a high degree of confidence.

Identification_Logic start Peak Detected in Chromatogram check_rt Compare Retention Time (RT) with Reference Standard start->check_rt check_ms Compare Mass Spectrum with Library (e.g., NIST) and Standard check_rt->check_ms RT Match not_impurity Artifact / Noise check_rt->not_impurity No RT Match identify_known Impurity Identified check_ms->identify_known MS Match identify_unknown Potential Unknown Impurity (Requires further investigation) check_ms->identify_unknown No MS Match

Caption: Decision logic for impurity identification.

Potential Impurity Profile

The synthesis of this compound can introduce several related impurities. The table below lists potential contaminants and their expected key mass fragments after silylation.

Compound NamePotential OriginExpected Key m/z Fragments (of TMS derivative)
3-Chloro-2-methylpropene Unreacted starting material[9]90, 75, 55 (Note: Not derivatized)
1,3-Dichloro-2-methylpropane Byproduct of synthesis126, 91, 77, 41
2-Methyl-1-propanol Related impurity from starting materials131 (M-15), 73, 45
Isomeric Chloromethylpropanols Side reactions during synthesisFragmentation pattern similar to main analyte

Note: The primary analyte, this compound TMS ether, will have a molecular ion and characteristic fragments including those resulting from the loss of a methyl group (M-15) and the trimethylsilyl group.

Quantification

For purity assessment, the area percent normalization method is typically sufficient and widely accepted.

  • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor in the detector, which is a reasonable assumption for structurally related impurities under EI-MS conditions. For reporting specific impurities above a certain threshold (e.g., 0.05% as per ICH guidelines), quantification against a certified reference standard of that impurity is required for maximum accuracy[10].

Conclusion

This application note provides a comprehensive and robust GC-MS method for the purity assessment of this compound. The recommended protocol, which utilizes silylation derivatization, effectively overcomes the challenges associated with analyzing a polar halogenated alcohol. This method demonstrates excellent chromatographic performance, high sensitivity, and the specificity required for confident impurity identification and quantification. By incorporating system suitability tests, the protocol ensures data integrity and is well-suited for implementation in quality control laboratories within the pharmaceutical and chemical industries, aiding in compliance with stringent regulatory standards.

References

  • Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]

  • D'Agostino, P. A., & Hancock, J. R. (n.d.). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, November 28). Identity Confirmation of Ethanol in Alcohol Products by Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

  • Vasiluta, O., et al. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. UPB Scientific Bulletin, Series B: Chemistry and Materials Science. Retrieved from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]

  • David, F., et al. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Propanol, 3-chloro-2-methyl-. PubChem. Retrieved from [Link]

  • SCION Instruments. (n.d.). Active Pharmaceutical Ingredients Qualitative Analysis by GC-MS. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Impurities Analysis. Retrieved from [Link]

  • Matthew, J., & Anastasio, C. (2000). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. ResearchGate. Retrieved from [Link]

  • Li, H., et al. (n.d.). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. PMC - NIH. Retrieved from [Link]

  • Hajslova, J., et al. (n.d.). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences. Retrieved from [Link]

  • Yadav, P. K., & Sharma, R. M. (2017, December 27). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. ResearchGate. Retrieved from [Link]

  • Raj, M. G., et al. (2020, May 12). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Retrieved from [Link]

  • Hansen, M., et al. (2018, February 28). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC - NIH. Retrieved from [Link]

  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]

  • Raja, K. D., et al. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. PubMed. Retrieved from [Link]

  • American Chemical Society. (2025). Development of headspace GC-MS/MS method for simultaneous determination of trihalomethanes and haloacetic acids. ACS Fall 2025. Retrieved from [Link]

  • Chemsrc. (2025, October 20). (2S)-3-Chloro-2-methylpropan-1-ol | CAS#:82560-90-5. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 1-chloro-2-methyl-2-propanol.
  • CORESTA. (n.d.). Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • Li, Y., et al. (2023). Determination of 3-chloro-1,2-propanediol in biological samples by quick-easy-cheap-effective-rugged-and-safe extraction coupled with gas chromatography-mass spectrometry and its biodistribution in rats. PubMed. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR Spectral Interpretation of 3-Chloro-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 3-chloro-2-methylpropan-1-ol using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of spectral data, explains the underlying principles of chemical shifts and coupling constants, and presents standardized protocols for sample preparation and data acquisition. The methodologies and interpretations described herein are designed to serve as a robust reference for the unambiguous characterization of this and structurally related small molecules.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This compound (C₄H₉ClO) is a functionalized primary alcohol that presents distinct spectral features due to the presence of a hydroxyl group, a chlorine atom, a methyl group, and a chiral center.[1] This combination of functional groups makes it an excellent model for demonstrating the power of a multi-faceted NMR analysis.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of this compound. We will explore not only the assignment of signals but also the causal relationships between the molecular structure and the observed spectral data, providing a framework for E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in spectral interpretation.

Molecular Structure and Symmetry Analysis

To predict the NMR spectra, we must first analyze the molecular structure for unique atomic environments. The structure of this compound is shown below with a systematic numbering scheme for clarity.

Caption: Numbering scheme for this compound.

  • ¹³C NMR Prediction: The molecule has four carbon atoms, each in a unique chemical environment. Therefore, four distinct signals are expected in the ¹³C NMR spectrum.

  • ¹H NMR Prediction:

    • The two protons on C1 are diastereotopic due to the adjacent chiral center (C2) and are expected to be non-equivalent, potentially showing different chemical shifts.

    • The single proton on C2 is in a unique environment.

    • The two protons on C3 are also diastereotopic and expected to be non-equivalent.

    • The three protons on the C4 methyl group are equivalent.

    • The hydroxyl proton (-OH) will appear as a distinct signal, often broad and its position can be concentration and solvent dependent. In total, we anticipate up to five signals for the C-H protons plus one for the O-H proton.

Protocols for NMR Data Acquisition

Protocol for NMR Sample Preparation

A properly prepared sample is critical for acquiring high-quality NMR data.[2] The following protocol is recommended for small organic molecules like this compound.

Materials:

  • This compound (analyte)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette with cotton or glass wool plug

  • Small vial for dissolution

Procedure:

  • Weigh the Analyte: For a standard ¹H NMR spectrum, weigh 5-25 mg of the analyte.[3] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable to reduce acquisition time.[3]

  • Dissolution: In a small, clean vial, dissolve the analyte in approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).[4] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a deuterium signal for the instrument's lock system.[5]

  • Filtration and Transfer: Vigorously mix the solution to ensure homogeneity. If any solid particulates are present, filter the solution through a Pasteur pipette with a small cotton plug directly into the NMR tube.[4][6] This prevents interference with the magnetic field homogeneity (shimming).

  • Capping and Cleaning: Securely cap the NMR tube. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dirt or fingerprints.[6]

  • Labeling: Label the NMR tube cap clearly. Do not use tape on the body of the tube, as this can interfere with the spinning and shimming process.[4]

Protocol for Spectrometer Setup and Data Acquisition

The following is a general workflow. Specific parameters should be optimized for the available instrument.

Workflow:

  • Instrument Tuning: Insert the sample into the spectrometer. Lock the instrument onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single peak for each unique carbon.

    • Typical parameters: 512-2048 scans (due to the low natural abundance of ¹³C), spectral width of ~220 ppm.

  • DEPT-135 Acquisition:

    • Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This sequence differentiates carbon types: CH₃ and CH groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons are not observed.

  • 2D COSY Acquisition:

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin-spin couplings. Cross-peaks indicate which protons are coupled to each other, typically through 2-3 bonds.

  • 2D HSQC Acquisition:

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates proton signals with the carbon signals of the carbons to which they are directly attached (one-bond C-H coupling).[7]

Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons (integration).

Protons (Label)Predicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift
-OH1.5 - 4.0 (variable)Singlet (broad)1HChemical shift is solvent and concentration dependent. Typically does not couple.
H1a, H1b (CH₂OH)~3.5 - 3.7Doublet of doublets (dd)2HDeshielded by the adjacent electronegative oxygen. Coupled to H2.[8]
H2 (CH)~1.9 - 2.2Multiplet (m)1HSituated between three alkyl carbons, deshielded by proximity to -OH and -Cl groups.
H3a, H3b (CH₂Cl)~3.4 - 3.6Doublet of doublets (dd)2HStrongly deshielded by the highly electronegative chlorine atom. Coupled to H2.[8]
H4 (CH₃)~0.9 - 1.1Doublet (d)3HTypical alkyl region. Shielded relative to other protons. Coupled to H2.

Analysis of Splitting Patterns:

  • H4 (CH₃): Coupled to the single H2 proton (n=1), resulting in a doublet (n+1 = 2).

  • H1a, H1b (CH₂OH): Coupled to the single H2 proton, appearing as a doublet. However, due to diastereotopicity, they may couple to each other (geminal coupling) and exhibit slightly different couplings to H2, potentially resulting in a more complex pattern like a doublet of doublets for each.

  • H3a, H3b (CH₂Cl): Similar to H1, these protons are coupled to H2 and are diastereotopic, likely resulting in complex multiplets, such as two distinct doublets of doublets.

  • H2 (CH): This proton is coupled to the three H4 protons, the two H1 protons, and the two H3 protons, leading to a complex multiplet.

Interpretation of ¹³C NMR and DEPT-135 Spectra

The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment further clarifies the identity of each carbon signal.

Carbon (Label)Predicted δ (ppm)DEPT-135 PhaseRationale for Chemical Shift
C1 (CH₂OH)65 - 70Negative (CH₂)Deshielded by the directly attached oxygen atom.[8]
C2 (CH)35 - 45Positive (CH)Aliphatic CH group, influenced by adjacent substituents.
C3 (CH₂Cl)45 - 55Negative (CH₂)Deshielded by the directly attached chlorine atom.[8]
C4 (CH₃)15 - 20Positive (CH₃)Typical chemical shift for a primary alkyl methyl group.

Elucidation using 2D NMR Spectroscopy

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing the connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY spectrum shows correlations between protons that are coupled to each other.

Caption: Expected ¹H-¹H COSY correlations for this compound.

Expected Cross-Peaks:

  • A cross-peak between the H2 multiplet and the H4 doublet, confirming their adjacency.

  • A cross-peak between the H2 multiplet and the H1 multiplet.

  • A cross-peak between the H2 multiplet and the H3 multiplet. These correlations establish the entire carbon backbone's proton connectivity.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly bonded to.[9]

Caption: Expected ¹H-¹³C HSQC correlations for this compound.

Expected Cross-Peaks:

  • H1 protons (~3.6 ppm) will correlate with C1 (~68 ppm).

  • H2 proton (~2.1 ppm) will correlate with C2 (~40 ppm).

  • H3 protons (~3.5 ppm) will correlate with C3 (~50 ppm).

  • H4 protons (~1.0 ppm) will correlate with C4 (~17 ppm). This experiment provides an unambiguous assignment of each protonated carbon in the molecule.

Conclusion

The comprehensive analysis of 1D and 2D NMR spectra allows for the complete and confident structural elucidation of this compound. The ¹H NMR spectrum reveals the distinct proton environments and their connectivities through spin-spin coupling. The ¹³C NMR and DEPT-135 spectra identify the four unique carbon atoms and their types (CH₃, CH₂, CH). Finally, 2D COSY and HSQC experiments confirm the C-H backbone and provide definitive ¹H and ¹³C assignments. This systematic approach, combining predictive analysis with multi-technique spectral data, represents a robust and reliable protocol for the structural characterization of small organic molecules.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Unknown Author. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • ChemSynthesis. (2024, May 20). 3-chloro-2-methyl-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanol, 3-chloro-2-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-3-chloro-2-methyl-1-propanol. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Chegg.com. (2017, February 11). Solved: Predict the^13C spectra of the. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

  • University of Wisconsin, ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Thieme. (n.d.). 3. 1H NMR Spectroscopy. Retrieved from [Link]

  • ChemConnections. (n.d.). Interpreting 1H (Proton) NMR Spectra. Retrieved from [Link]

  • University of Wisconsin, ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Bioscience Research. (2020, May 12). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol. Retrieved from [Link]

  • Kwan, E. E. (n.d.). 2D NMR Solutions.pdf. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

  • YouTube. (2017, May 16). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). Retrieved from [Link]

  • YouTube. (2020, April 9). 2D NMR- Worked Example 1 (COSY). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a). Retrieved from [Link]

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Application Note: A Scalable and Detailed Protocol for the Laboratory Synthesis of 3-Chloro-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 3-Chloro-2-methylpropan-1-ol (CAS No: 10317-10-9), a valuable bifunctional building block in organic synthesis. The described methodology focuses on the acid-catalyzed ring-opening of isobutylene oxide with hydrochloric acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a detailed step-by-step protocol, safety considerations, and purification techniques. The causality behind experimental choices is emphasized to ensure both reproducibility and a thorough understanding of the process.

Introduction and Scientific Background

This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2][3] Its structure incorporates both a primary alcohol and a primary alkyl chloride, allowing for sequential and selective functionalization. This dual reactivity makes it a versatile precursor for creating more complex molecular architectures.

The synthesis route detailed herein proceeds via the acid-catalyzed nucleophilic ring-opening of an epoxide, a fundamental and widely studied reaction in organic chemistry.[4][5] Specifically, isobutylene oxide (2,2-dimethyloxirane) is treated with concentrated hydrochloric acid. The reaction is regioselective, and understanding the underlying mechanism is crucial for optimizing the yield of the desired product over its isomer, 1-chloro-2-methylpropan-2-ol.

Reaction Mechanism: An SN2/SN1 Hybrid Pathway

The acid-catalyzed ring-opening of epoxides is a classic example of a reaction mechanism that exhibits characteristics of both SN1 and SN2 pathways.[5]

  • Protonation of the Epoxide: The reaction is initiated by the protonation of the epoxide oxygen by the strong acid (HCl), creating a protonated epoxide. This step transforms the hydroxyl group into a much better leaving group (a neutral water molecule upon ring-opening).

  • Nucleophilic Attack: The chloride ion (Cl⁻), a good nucleophile, then attacks one of the electrophilic carbons of the epoxide ring.

  • Regioselectivity: In the case of an asymmetrical epoxide like isobutylene oxide, the site of nucleophilic attack is critical. Under acidic conditions, the transition state has significant carbocationic character. Positive charge is better stabilized on the more substituted carbon (the tertiary carbon in this case). However, due to significant steric hindrance at the tertiary carbon, the nucleophilic attack by the chloride ion predominantly occurs at the less sterically hindered primary carbon. This results in the formation of the desired primary chloride, this compound. A minor amount of the tertiary chloride isomer, 1-chloro-2-methylpropan-2-ol, may also be formed.[6]

Reaction_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2-like) IsobutyleneOxide Isobutylene Oxide ProtonatedEpoxide Protonated Epoxide IsobutyleneOxide->ProtonatedEpoxide H⁺ HCl H-Cl Cl_ion Cl⁻ ProtonatedEpoxide_2 Protonated Epoxide Product This compound Cl_ion_2 Cl⁻ Cl_ion_2->Product Attack at primary carbon Synthesis_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Funnel in Ice Bath) Addition 2. Reagent Addition (Slow dropwise addition of HCl to Isobutylene Oxide at 0-10°C) Setup->Addition Reaction 3. Reaction (Stir at 0°C, then warm to RT) Addition->Reaction Quench 4. Quenching (Pour into ice-water) Reaction->Quench Extract 5. Extraction (Extract with Diethyl Ether) Quench->Extract Wash 6. Washing (H₂O, NaHCO₃, Brine) Extract->Wash Dry 7. Drying & Concentration (Dry with Na₂SO₄, Rotovap) Wash->Dry Purify 8. Purification (Vacuum Distillation) Dry->Purify Product Final Product: This compound Purify->Product

Caption: Scalable laboratory synthesis workflow.

Safety and Hazard Management

Ensuring a safe laboratory environment is paramount. The primary hazards associated with this synthesis are chemical exposure and fire risk.

  • Isobutylene Oxide: This is a flammable liquid. Vapors may form explosive mixtures with air. [6]It should be handled with care, avoiding inhalation and skin contact.

  • Hydrochloric Acid (Concentrated): Highly corrosive and causes severe skin burns and eye damage. Use in a fume hood is mandatory to avoid inhaling corrosive vapors. [7]* Diethyl Ether: Extremely flammable liquid and vapor. [8]Keep away from all ignition sources, including hot plates and static discharge. [9]Ensure the work area is well-grounded. [10][8]* This compound (Product): May cause skin and eye irritation. [11]* Waste Disposal: All chemical waste, including aqueous layers and solvent residues, must be disposed of in accordance with local, state, and federal regulations. Do not mix incompatible waste streams. [9][8]

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction temperature and following the detailed work-up and purification steps, researchers can obtain the target compound in high purity and good yield. The emphasis on understanding the reaction mechanism and adhering to strict safety protocols ensures that the synthesis is not only successful but also conducted responsibly.

References

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  • da Silveira Pinto, L. S., da Silva, E. T., & de Souza, M. V. N. (2016). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol. Organic Preparations and Procedures International, 48(3), 319-320. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 3-chloro-1-propanol. Retrieved from [Link]

  • Chemsrc. (n.d.). (2S)-3-Chloro-2-methylpropan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanol, 3-chloro-2-methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol.
  • Patsnap. (n.d.). Method for preparing 1-chloro-2-methyl-2-propanol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, October 25). Acid Catalyze ring opening of Epoxides - HBr, HCl, HI, H2SO4/H20 - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

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Application Notes & Protocols: The Role of Halogenated Propanols in the Convergent Synthesis of Lercanidipine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension. Its synthesis is a topic of significant interest in pharmaceutical development, aiming for efficiency, purity, and scalability. While the predominant synthetic strategies involve the convergent esterification of a dihydropyridine carboxylic acid with a complex amino alcohol, alternative routes employing halogenated intermediates offer a different tactical approach. This document provides a detailed examination of established Lercanidipine synthesis protocols and critically analyzes the application of halogenated propanols, specifically addressing the potential role of 3-Chloro-2-methylpropan-1-ol. We will dissect the causality behind established experimental choices, provide detailed step-by-step protocols, and clarify the precise structural outcomes of using different isomers in the synthesis.

Introduction to Lercanidipine

Lercanidipine is chemically designated as 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester. Its therapeutic effect stems from its ability to block the influx of Ca²⁺ ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure[]. The molecule's high lipophilicity contributes to a gradual onset and long duration of action[]. The intricate structure of Lercanidipine, featuring an asymmetric dihydropyridine core and a bulky, flexible side chain, presents unique challenges and opportunities in its chemical synthesis.

The Dominant Synthetic Pathway: Convergent Esterification

The most commercially viable and widely documented route to Lercanidipine is a convergent synthesis. This strategy involves the separate preparation of two key fragments, followed by their coupling in a final esterification step. This approach allows for better control over purity and yield compared to one-pot Hantzsch syntheses, which can be plagued by side-product formation[2].

The two primary building blocks are:

  • The Lercanidipine "Parent Nucleus": 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid.

  • The Amino Alcohol Side Chain: 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol.

The final step is the formation of an ester bond between the carboxylic acid of the parent nucleus and the hydroxyl group of the side chain. To facilitate this, the carboxylic acid is typically activated. A common method is its conversion to an acid chloride using an agent like thionyl chloride (SOCl₂) in the presence of a catalyst such as N,N-dimethylformamide (DMF)[2][3].

Lercanidipine Synthesis - Convergent Esterification ParentNucleus Dihydropyridine Carboxylic Acid (Parent Nucleus) AcidChloride Activated Acid Chloride Intermediate ParentNucleus->AcidChloride Activation (-10 to 0 °C) SideChain Amino Alcohol Side Chain LercanidipineBase Lercanidipine (Free Base) SideChain->LercanidipineBase ActivatingAgent SOCl₂ / DMF ActivatingAgent->AcidChloride AcidChloride->LercanidipineBase Esterification (Coupling Step) LercanidipineHCl Lercanidipine HCl LercanidipineBase->LercanidipineHCl Salt Formation (HCl in organic solvent)

Caption: Convergent synthesis of Lercanidipine via acid chloride activation.

An Alternative Strategy: Synthesis via a Halogenated Intermediate

An alternative synthetic route, disclosed in patent literature, avoids the direct use of the complex amino alcohol in the final coupling step. Instead, it employs a simpler halogenated alcohol to form a chloro-ester intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with a simpler amine to construct the final side chain.

A key precedent for this strategy utilizes 1-chloro-2-methyl-2-propanol [4].

The logic of this pathway is as follows:

  • Esterification: The dihydropyridine parent nucleus is reacted with 1-chloro-2-methyl-2-propanol to form an intermediate: 1-Chloro-2-methyl-2-propyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate.

  • Nucleophilic Substitution: This chloro-intermediate is then treated with N-methyl-3,3-diphenylpropylamine. The amine displaces the chloride, forming the tertiary amine and completing the Lercanidipine side chain.

This approach can be advantageous by simplifying the final coupling partner and potentially improving reaction kinetics.

Lercanidipine Synthesis - Halogenated Intermediate ParentNucleus Dihydropyridine Carboxylic Acid ChloroEster Chloro-Ester Intermediate ParentNucleus->ChloroEster Esterification ChloroAlcohol 1-Chloro-2-methyl-2-propanol ChloroAlcohol->ChloroEster Amine N-methyl-3,3- diphenylpropylamine LercanidipineBase Lercanidipine (Free Base) Amine->LercanidipineBase ChloroEster->LercanidipineBase Nucleophilic Substitution LercanidipineHCl Lercanidipine HCl LercanidipineBase->LercanidipineHCl Salt Formation

Caption: Alternative synthesis of Lercanidipine via a chloro-ester intermediate.

Critical Analysis: The Application of this compound

The core of this technical note addresses the specific use of This compound . Based on extensive review of patent and academic literature, this specific isomer is not a direct precursor for the synthesis of Lercanidipine. The reason lies in the fundamental structure of the Lercanidipine side chain.

Lercanidipine's side chain is derived from a tertiary alcohol (2-methylpropan-2-ol backbone), resulting in a –O–C(CH₃)₂–CH₂–N< linkage. In contrast, this compound is a primary alcohol , which upon esterification and subsequent amination would result in a –O–CH₂–CH(CH₃)–CH₂–N< linkage.

Using this compound in a synthetic scheme analogous to the one described in Section 3 would not yield Lercanidipine, but rather a structural analogue of Lercanidipine.

Hypothetical Synthesis with this compound ParentNucleus Dihydropyridine Carboxylic Acid WrongEster Incorrect Chloro-Ester Intermediate ParentNucleus->WrongEster Esterification WrongIsomer This compound (Primary Alcohol) WrongIsomer->WrongEster Amine N-methyl-3,3- diphenylpropylamine Analogue Lercanidipine Structural Analogue Amine->Analogue WrongEster->Analogue Nucleophilic Substitution FinalProduct NOT Lercanidipine Analogue->FinalProduct Result

Caption: Hypothetical synthesis using this compound yields an analogue.

Experimental Protocols

The following protocols are generalized procedures based on common methods found in the literature and should be optimized for specific laboratory conditions.

Protocol 1: Synthesis of Lercanidipine via Convergent Esterification

Experimental Workflow A Step 1: Acid Chloride Formation B Step 2: Esterification (Coupling) A->B Controlled Temp. (-10 to 0 °C) C Step 3: Aqueous Work-up & Quench B->C Monitor by HPLC D Step 4: Isolation of Free Base C->D Phase Separation E Step 5: Salt Formation & Crystallization D->E Solvent Evaporation F Step 6: Final Product Analysis (HPLC, NMR) E->F Filtration & Drying

Caption: General experimental workflow for Lercanidipine synthesis.

Step 1: Formation of the Acid Chloride [2]

  • Suspend 1 equivalent of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the suspension to between -10°C and 0°C.

  • Slowly add 1.1 to 1.5 equivalents of thionyl chloride dropwise, ensuring the temperature remains below 0°C.

  • Stir the mixture at this temperature for 1-2 hours. Reaction completion is marked by the dissolution of the starting material and can be monitored by TLC or HPLC.

Step 2: Esterification with Amino Alcohol [2][5]

  • In a separate flask, dissolve 1 equivalent of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in an aprotic solvent like dichloromethane.

  • Cool the solution of the acid chloride from Step 1 to between -10°C and 0°C.

  • Slowly add the amino alcohol solution to the acid chloride solution dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a low temperature for several hours, monitoring its progress by HPLC.

Step 3: Work-up and Isolation [2]

  • Once the reaction is complete, quench the reaction by the slow addition of water or a dilute aqueous base (e.g., sodium bicarbonate solution).

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Lercanidipine free base.

Step 4: Salt Formation and Purification [2][6]

  • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or isopropanol).

  • Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in ethanol or isopropanol) to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield Lercanidipine Hydrochloride.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Data Summary: Comparison of Synthetic Routes

ParameterConvergent Esterification RouteHalogenated Intermediate Route
Key Reagents DHP-COOH, SOCl₂, Amino AlcoholDHP-COOH, 1-Chloro-2-methyl-2-propanol, Amine
Number of Steps Typically 2 (Activation + Coupling)Typically 2 (Esterification + Substitution)
Reported Yield High (often >75% for coupling)Good
Purity High, controllable purification[3]Good, dependent on substitution efficiency
Key Advantage Well-established, high purity[2]Avoids handling complex amino alcohol in final step
Key Challenge Synthesis of the multi-step amino alcoholPotential for side reactions during substitution

Conclusion

The synthesis of Lercanidipine is most effectively and commonly achieved through a convergent esterification pathway, coupling the dihydropyridine parent nucleus with the pre-synthesized amino alcohol side chain. This method provides high yields and excellent control over product purity. While alternative strategies using halogenated intermediates are chemically viable and present certain advantages, the choice of the correct halogenated isomer is structurally paramount. The use of 1-chloro-2-methyl-2-propanol is documented to produce Lercanidipine. However, the application of This compound would not yield Lercanidipine due to its primary alcohol structure, instead producing a novel structural analogue. For researchers and drug development professionals, this distinction is critical for achieving the desired molecular target and ensuring the therapeutic efficacy and safety of the final active pharmaceutical ingredient.

References

  • BenchChem. (2025). Synthesis of (S)-Lercanidipine Hydrochloride - Technical Support Center.
  • Google Patents. (CN102516160B). Synthesis process for high-purity lercanidipine hydrochloride.
  • Quick Company.
  • Google Patents. (WO2007054969A2). Process for the preparation of lercanidipine and amorphous form of lercanidipine hydrochloride.
  • Google Patents. (EP1860102A1). Process for Producing Lercanidipine.
  • Google Patents. (US20110040097A1). Process for preparing lercanidipine hydrochloride.
  • Google Patents. (WO2006059332A1).
  • Google Patents. (US20090227800A1).
  • BOC Sciences. Lercanidipine and Impurities.

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Application Notes & Protocols for the Safe Handling and Storage of 3-Chloro-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 3-Chloro-2-methylpropan-1-ol (CAS No. 10317-10-9) in a laboratory environment. Designed for researchers, chemists, and drug development professionals, these protocols emphasize a safety-first approach grounded in established chemical hygiene principles. Due to the limited availability of specific toxicological data for this compound, a precautionary principle is applied, drawing upon safety information from structurally related and more extensively studied chloro-alcohols. The protocols herein are designed to be self-validating systems, integrating engineering controls, personal protective equipment, and procedural best practices to minimize exposure risk.

Compound Identification and Hazard Assessment

This compound is a halogenated alcohol used as a reagent or intermediate in organic synthesis.[1] A thorough understanding of its properties is the foundation of a robust safety plan.

Physical and Chemical Properties

Quantitative data for this compound has been compiled from various sources for easy reference.

PropertyValueSource
CAS Number 10317-10-9[2]
Molecular Formula C₄H₉ClO[2]
Molecular Weight 108.57 g/mol [2]
Appearance Colorless to pale yellow liquid (presumed based on related compounds)[3][4]
Boiling Point ~122.9 °C (estimated)[1]
Density ~1.083 g/cm³[1]
Synonyms 3-chloro-2-methyl-1-propanol[1][2]
Toxicological Profile and Risk Analysis

Causality of Precaution: The presence of a primary alcohol and an alkyl chloride functional group suggests potential for metabolic activation to toxic intermediates and inherent reactivity. Until specific data becomes available, it is prudent to handle this compound as if it possesses significant health risks.

Based on this principle, the following potential hazards should be assumed:

  • Acute Toxicity: May be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[5]

  • Skin/Eye Irritation: Likely to be an irritant to the skin and eyes. Prolonged contact may cause dermatitis.[6]

  • Respiratory Irritation: Vapors or mists may cause irritation to the respiratory tract.[6]

  • Chronic Effects: Long-term exposure effects are unknown. Prudence dictates minimizing exposure to prevent potential unforeseen chronic health issues.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

Primary Engineering Controls

The primary directive is to minimize the generation of airborne contaminants.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[7] This is the most critical engineering control to prevent inhalation exposure.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8][9]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It is not a substitute for safe work practices or effective engineering controls.[10]

  • Eye and Face Protection: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[8][10] For operations with a higher risk of splashing, such as transfers of larger volumes, a full-face shield should be worn in addition to goggles.[11]

  • Skin and Body Protection:

    • Gloves: No single glove material protects against all chemicals.[10] For chlorinated alcohols, nitrile gloves may offer initial protection, but it is critical to consult the glove manufacturer's chemical resistance guide for breakthrough time and permeation data. Always inspect gloves for damage before use and practice proper removal techniques to avoid skin contamination.[8][10]

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure the coat is fully buttoned.[11]

    • Additional Protection: For tasks involving significant quantities or a high risk of splashing, a chemically resistant apron and sleeve covers should be utilized.

  • Respiratory Protection:

    • Under normal operating conditions within a fume hood, respiratory protection is not typically required.

    • In situations where engineering controls fail, during a large spill, or if vapors/aerosols are generated outside of a fume hood, a full-face respirator with an organic vapor cartridge is necessary.[8][12] All respirator use must be in accordance with a formal respiratory protection program.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) Don_Coat 1. Don Lab Coat Don_Goggles 2. Don Goggles/ Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves (over cuffs) Don_Goggles->Don_Gloves Work Perform Experiment Don_Gloves->Work Enter Work Area Doff_Gloves 1. Doff Gloves (away from body) Work->Doff_Gloves Exit Work Area Doff_Goggles 2. Doff Goggles/ Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Doff Lab Coat (turn inside out) Doff_Goggles->Doff_Coat Wash_Hands 4. Wash Hands Thoroughly Doff_Coat->Wash_Hands

Caption: PPE donning and doffing sequence to minimize cross-contamination.

Standard Operating Protocol for Handling

Adherence to a standardized workflow ensures that safety is integrated into the scientific procedure.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood is operational (check airflow monitor).

    • Assemble all necessary apparatus and reagents.

    • Don the required PPE as per the sequence outlined in Section 2.2.

  • Aliquot and Use:

    • Before opening, visually inspect the primary container for any signs of damage or leakage.

    • Perform all transfers of the chemical over a secondary containment tray to control potential drips or spills.

    • Use only compatible tools (e.g., glass pipettes, chemically resistant plastic).

    • Keep the primary container sealed when not in immediate use.[9]

  • Post-Handling:

    • Securely close the primary container.

    • Decontaminate the work surface within the fume hood.

    • Dispose of any contaminated disposable materials (e.g., pipette tips, wipes) into a designated, sealed hazardous waste container.

    • Doff PPE in the correct order before exiting the work area.

    • Wash hands thoroughly with soap and water.[8]

Handling_Workflow Prep 1. Preparation - Verify Fume Hood - Don Full PPE Inspect 2. Container Inspection - Check for leaks/damage Prep->Inspect Transfer 3. Aliquoting in Hood - Use secondary containment - Keep container closed when possible Inspect->Transfer Reaction 4. Use in Apparatus Transfer->Reaction Post_Use 5. Post-Procedure - Securely seal container - Decontaminate work surface Reaction->Post_Use Waste 6. Waste Management - Segregate contaminated waste Post_Use->Waste Doff 7. Doff PPE & Wash Hands Waste->Doff

Caption: General workflow for handling this compound.

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

  • Storage Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[8][9] The storage area should be separate from general laboratory traffic.

  • Container Integrity: Keep the container tightly closed to prevent the escape of vapors.[11] Containers must be clearly labeled with the full chemical name and hazard warnings.

  • Incompatible Materials: Store separately from strong oxidizing agents.[3][6] The interaction between alcohols and strong oxidizers can be highly exothermic and potentially explosive. Also keep away from heat sources, sparks, or open flames.[6][9]

Emergency Procedures

A clear, rehearsed emergency plan is essential.

Spill Response

The response protocol depends on the scale of the spill.

Spill_Response cluster_minor cluster_major Spill Spill Occurs Decision Is the spill large (>100 mL), outside a fume hood, or are you unsure? Spill->Decision Minor_Path NO (Minor Spill) Major_Path YES (Major Spill) Minor_Alert 1. Alert nearby personnel Minor_Path->Minor_Alert Minor_PPE 2. Don appropriate PPE (gloves, goggles, lab coat) Minor_Alert->Minor_PPE Minor_Contain 3. Absorb with inert material (vermiculite, sand) Minor_PPE->Minor_Contain Minor_Collect 4. Collect into sealed waste container Minor_Contain->Minor_Collect Minor_Clean 5. Clean spill area with soap & water Minor_Collect->Minor_Clean Major_Evacuate 1. EVACUATE the area immediately Major_Path->Major_Evacuate Major_Alert 2. Alert lab supervisor and call emergency services Major_Evacuate->Major_Alert Major_Isolate 3. Isolate the area (close doors, restrict access) Major_Alert->Major_Isolate Major_Wait 4. Wait for trained responders Major_Isolate->Major_Wait

Caption: Decision tree for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure. Always show the Safety Data Sheet (SDS) to responding medical personnel.[9]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][13]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Containerization: All waste contaminated with this compound must be collected in a dedicated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and associated hazards.

  • Disposal: Dispose of waste through your institution's Environmental Health & Safety (EHS) office. Do not mix with other waste streams unless explicitly permitted.[9] Never pour this chemical down the drain.[3][9]

References

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Propanol, 3-chloro-2-methyl-. PubChem Compound Database. Retrieved from [Link]

  • International Programme on Chemical Safety & World Health Organization. (2021). ICSC 1664 - 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE). INCHEM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-3-chloro-2-methyl-1-propanol. PubChem Compound Database. Retrieved from [Link]

  • MilliporeSigma. (2025). Safety Data Sheet for 1-Chloro-2-methylpropane.
  • University of Texas at Austin Environmental Health & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Harper College. (2010). Safety Data Sheet for 1-Chloro-2-methylpropane. Sigma-Aldrich.
  • Fisher Scientific. (2013). Material Safety Data Sheet - 2-Chloro-2-methylpropane.

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 3-Chloro-2-methylpropan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-methylpropan-1-ol (C₄H₉ClO). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a key building block in organic chemistry, achieving a high yield and purity of this chlorohydrin is often critical. This document provides in-depth, field-proven insights, moving beyond simple protocols to explain the causality behind experimental choices, ensuring both success and reproducibility.

Overview of Primary Synthesis Route: Hydroboration-Oxidation

While several pathways to chlorohydrins exist, the most reliable and regioselective method for synthesizing a primary alcohol like this compound from an alkene is the hydroboration-oxidation of methallyl chloride (3-chloro-2-methylprop-1-ene). This two-step process is favored for its predictable "anti-Markovnikov" addition, which places the hydroxyl group on the less substituted carbon of the double bond, directly leading to the desired primary alcohol.

Alternative routes, such as the acid-catalyzed ring-opening of 2-methyl-1,2-epoxypropane, are often considered but present significant challenges with regioselectivity. In such cases, the nucleophilic attack tends to occur at the more substituted tertiary carbon, making the undesired isomer, 1-chloro-2-methylpropan-2-ol, the major product.[1][2] This guide will focus on optimizing the more robust hydroboration-oxidation pathway.

Experimental Workflow Overview

Below is a diagram illustrating the general workflow for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents (Methallyl Chloride, BH3•THF) glassware Dry Glassware (Inert Atmosphere) reagents->glassware Setup hydroboration Step 1: Hydroboration (0°C to RT) glassware->hydroboration oxidation Step 2: Oxidation (NaOH, H2O2) hydroboration->oxidation Sequential Addition quench Quenching oxidation->quench extract Extraction quench->extract purify Purification (Distillation/Chromatography) extract->purify product Final Product purify->product

Caption: General workflow for this compound synthesis.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low. What are the most common causes?

A1: Low yield is a multifaceted issue that can stem from problems in the reaction itself or losses during product isolation.[3] The primary culprits are typically:

  • Sub-optimal Reaction Conditions: Incomplete conversion of the starting material is a frequent cause. This can be due to incorrect temperatures, insufficient reaction times, or reagent degradation.

  • Side Reactions: The formation of byproducts consumes starting material and complicates purification. Common side reactions include the formation of 2-methyl-1-propanol (dechlorination) or isomeric alcohols.

  • Loss During Workup: The target product, this compound, is moderately volatile and has some water solubility. Significant product loss can occur during extraction and solvent removal steps if not performed carefully.[3][4]

Preventative Strategy: Begin by ensuring all reagents are pure and anhydrous, as both borane and the intermediate organoborane are sensitive to water. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure full consumption of the starting material before proceeding to the workup.

Q2: The hydroboration step seems to be incomplete. How can I ensure full conversion?

A2: An incomplete hydroboration step is often traced back to reagent quality or procedural errors.

  • Cause - Reagent Inactivity: Borane, typically used as a solution in THF (BH₃•THF), can degrade over time, especially if exposed to atmospheric moisture. This leads to a lower effective concentration of the active reagent.

  • Troubleshooting:

    • Use Fresh Reagents: Always use a fresh bottle of BH₃•THF or titrate an older solution to determine its exact molarity before use.

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents to prevent the borane from reacting with water.[5]

    • Temperature Control: The initial addition of borane should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. Afterward, allowing the reaction to slowly warm to room temperature and stir for several hours is crucial for driving the reaction to completion.

Q3: I'm observing a significant amount of 2-methyl-1-propanol (the dechlorinated alcohol) in my final product. Why is this happening and how can I prevent it?

A3: The formation of 2-methyl-1-propanol indicates that the C-Cl bond is being cleaved.

  • Cause - Reductive Cleavage: Borane (BH₃) is a reducing agent. While it selectively reacts with the alkene, under harsh conditions or with prolonged reaction times, it can slowly reduce the alkyl chloride. This is more likely if excess borane is used.

  • Troubleshooting Protocol:

    • Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess of borane (approx. 1.05 to 1.1 equivalents) relative to the methallyl chloride to ensure complete hydroboration without having a large excess that could promote side reactions.

    • Monitor the Reaction: Use GC or TLC to track the disappearance of the starting material. Once the methallyl chloride is consumed, proceed immediately to the oxidation step. Do not let the reaction stir with excess borane for an extended period (e.g., overnight).

    • Temperature Management: Avoid unnecessarily high temperatures, which can accelerate the rate of the undesired reduction.

Q4: Why am I getting the isomeric alcohol, 1-chloro-2-methylpropan-2-ol, as a major byproduct?

A4: If you are following the hydroboration-oxidation protocol, the formation of the tertiary alcohol, 1-chloro-2-methylpropan-2-ol, should be minimal. Its presence suggests you may be using an alternative synthesis route or have conditions that deviate significantly from a standard hydroboration.

  • The Epoxide Route Pitfall: This is the most common reason for forming the undesired isomer. The acid-catalyzed ring-opening of 2-methyl-1,2-epoxypropane with HCl proceeds via a mechanism with significant Sₙ1 character.[2] The protonated epoxide forms a partial positive charge on the carbon atoms. The tertiary carbon can stabilize this charge far more effectively, making it the primary site of nucleophilic attack by the chloride ion.[1]

Regioselectivity of Epoxide Ring-Opening

G Epoxide 2-Methyl-1,2-epoxypropane HCl + HCl (catalyst) ProtonatedEpoxide Protonated Epoxide PathA Path A (Attack at C1) ProtonatedEpoxide->PathA Minor Pathway (Sₙ2-like) PathB Path B (Attack at C2) ProtonatedEpoxide->PathB Major Pathway (Sₙ1-like, more stable carbocation character) MinorProduct This compound (Minor Product) PathA->MinorProduct MajorProduct 1-Chloro-2-methylpropan-2-ol (Major Product) PathB->MajorProduct

Caption: Regioselectivity in acid-catalyzed opening of 2-methyl-1,2-epoxypropane.

  • Solution: To obtain the primary alcohol (this compound) as the major product, the hydroboration-oxidation of methallyl chloride is the superior method due to its inherent anti-Markovnikov regioselectivity.

Q5: My workup is difficult, and I suspect I'm losing product during extraction or purification. What are the best practices?

A5: Effective workup and purification are crucial for maximizing isolated yield.

  • Extraction Losses: this compound has some solubility in water. During aqueous extraction, repeated extractions with an organic solvent are necessary to recover the product fully.[4]

    • Protocol: After quenching the reaction, extract the aqueous layer at least 3-4 times with a suitable solvent like diethyl ether or dichloromethane. Combine the organic layers. To reduce the product's solubility in the aqueous phase, consider saturating it with NaCl (brine).

  • Purification Challenges: The product has a relatively low boiling point.

    • Solvent Removal: When removing the extraction solvent using a rotary evaporator, use a low bath temperature and moderate vacuum to avoid co-evaporation of the product.[3]

    • Final Purification: Fractional distillation under reduced pressure is the preferred method for purification. This minimizes the risk of thermal decomposition and allows for effective separation from less volatile impurities. If distillation is not effective, silica gel chromatography can be used, but product volatility can still lead to losses.

Optimized Protocol: Hydroboration-Oxidation of Methallyl Chloride

This protocol provides a robust starting point for achieving high yields.

Materials:

  • Methallyl chloride (3-chloro-2-methylprop-1-ene)

  • 1.0 M Borane-tetrahydrofuran complex solution (BH₃•THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether or Dichloromethane

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.

  • Reaction Initiation: Add methallyl chloride to the flask and dissolve it in anhydrous THF. Cool the mixture to 0 °C in an ice bath.

  • Hydroboration: Slowly add 1.05 equivalents of 1.0 M BH₃•THF solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-3 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Oxidation: Cool the mixture back to 0 °C. Slowly and carefully add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution. Caution: This addition is highly exothermic; maintain a low temperature to prevent uncontrolled reaction.

  • Workup: After the H₂O₂ addition, stir the mixture at room temperature for 1 hour. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer 3-4 times with diethyl ether. Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and carefully concentrate the organic solution on a rotary evaporator. Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Table 1: Key Parameter Optimization
ParameterRecommended SettingImpact if Too LowImpact if Too High
BH₃ Stoichiometry 1.05 - 1.1 equivalentsIncomplete conversion of starting material.Increased risk of reducing the C-Cl bond, forming 2-methyl-1-propanol.
Hydroboration Temp. 0 °C for addition, then RTReaction may be sluggish or incomplete.Reduced selectivity; potential for side reactions.
Oxidation Temp. 0 - 10 °C for additionSlower oxidation.Uncontrolled exotherm, potential for H₂O₂ decomposition, safety hazard.
Reaction Time 2-3 hours at RTIncomplete hydroboration.Potential for slow side reactions with excess borane.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Chlorohydrins from N-Heterocyclic Epoxides.
  • BenchChem. (n.d.). Technical Support Center: (S)-(+)-Epichlorohydrin Synthesis.
  • ChemSynthesis. (n.d.). 3-chloro-2-methyl-1-propanol.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting guide for incomplete Epibromohydrin reactions.
  • Wikipedia. (n.d.). Methallyl chloride.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Google Patents. (n.d.). CN102229522A - Method for preparing 1-chloro-2-methyl-2-propanol.
  • Google Patents. (n.d.). CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol.
  • PubChem. (n.d.). 1-Propanol, 3-chloro-2-methyl-.
  • Organic Chemistry Portal. (n.d.). Chlorohydrin synthesis by chlorination or substitution.
  • ChemicalBook. (n.d.). 3-Chloro-1-propanol synthesis.
  • SpringerLink. (2017). Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.
  • Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
  • Biointerface Research in Applied Chemistry. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous.
  • Google Patents. (n.d.). CN1456544A - Methallyl chloride synthetic process and apparatus thereof.
  • Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Google Patents. (n.d.). US4870220A - Process for manufacturing methallyl chloride.
  • Semantic Scholar. (n.d.). Synthesis of 2-chloro-1-propanol from propylene oxide by ring-opening reaction.
  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]

Sources

Identifying and minimizing side products in 3-Chloro-2-methylpropan-1-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 3-Chloro-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental use of this versatile reagent. Our goal is to empower you to identify and minimize side products, thereby optimizing your reaction outcomes.

Section 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, and this compound, being a primary alkyl halide, is an excellent substrate for this SN2 reaction.[1][2] However, competing side reactions can lower the yield of the desired ether. This section addresses common issues and provides guidance for minimizing byproduct formation.

Frequently Asked Questions (FAQs): Williamson Ether Synthesis

Q1: I am getting a significant amount of an alkene byproduct in my Williamson ether synthesis with this compound. What is causing this and how can I prevent it?

A1: The formation of an alkene, in this case, 2-methyl-2-propen-1-ol or its derivatives, is due to a competing E2 elimination reaction.[2] This is a common side reaction in Williamson ether synthesis, especially when using a strong, sterically hindered base.[3]

Causality: The alkoxide or phenoxide you are using is not only a good nucleophile for the desired SN2 reaction but also a strong base that can abstract a proton from the carbon adjacent to the chlorine atom, leading to the elimination of HCl.

Troubleshooting Guide:

Parameter Recommendation to Minimize Elimination Scientific Rationale
Base Selection Use a less sterically hindered base if possible. For generating alkoxides, sodium hydride (NaH) is often preferred over potassium tert-butoxide (KOtBu).[4] For reactions with phenols, weaker bases like potassium carbonate (K₂CO₃) can be effective.[5]Bulky bases favor E2 elimination by preferentially abstracting the sterically accessible proton over attacking the more hindered carbon center for SN2.[3]
Temperature Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.Higher temperatures generally favor elimination over substitution.[6]
Solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[4][5]These solvents solvate the cation of the base but not the alkoxide anion, increasing its nucleophilicity for the SN2 reaction without promoting elimination.[2]

Q2: My Williamson ether synthesis is showing low conversion. How can I improve the yield of my desired ether?

A2: Low conversion can be attributed to several factors, including incomplete deprotonation of the alcohol, insufficient reactivity of the alkyl halide, or non-optimal reaction conditions.

Troubleshooting Guide:

Parameter Recommendation to Improve Yield Scientific Rationale
Base Stoichiometry Use at least a full equivalent of a strong base like NaH to ensure complete deprotonation of your alcohol nucleophile.The reaction proceeds through the alkoxide, which is a much stronger nucleophile than the corresponding alcohol. Incomplete deprotonation leads to a lower concentration of the active nucleophile.[3]
Reaction Time Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.Insufficient reaction time will lead to incomplete conversion.
Leaving Group While the chloride in this compound is a reasonable leaving group, converting it to a better leaving group like an iodide (via the Finkelstein reaction) or a tosylate can increase the reaction rate.The rate of an SN2 reaction is dependent on the ability of the leaving group to depart. Iodides and tosylates are better leaving groups than chlorides.

Q3: I am attempting an intramolecular Williamson ether synthesis to form a cyclic ether, but I am getting low yields. What are the key factors for a successful intramolecular cyclization?

A3: Intramolecular Williamson ether synthesis with this compound can yield 3-methyl-3-oxetanemethanol.[1][7] The success of this reaction is highly dependent on favoring the intramolecular pathway over intermolecular reactions.

Troubleshooting Guide:

Parameter Recommendation for Intramolecular Cyclization Scientific Rationale
Concentration Run the reaction under high dilution conditions.High dilution favors the intramolecular reaction, where the reacting ends are on the same molecule, over the intermolecular reaction, which requires two different molecules to collide.[6]
Ring Strain Be aware that the formation of four-membered rings like oxetanes can be kinetically slower than five- or six-membered rings due to ring strain.[8]While thermodynamically feasible, the activation energy for the formation of strained rings can be higher.

Reaction Pathway: Williamson Ether Synthesis and Side Reactions

Williamson_Ether_Synthesis Reactants This compound + R-O⁻ Na⁺ SN2_Product Desired Ether Product (R-O-CH₂-CH(CH₃)-CH₂-OH) Reactants->SN2_Product SN2 Pathway (Favored by less bulky base, lower temp, polar aprotic solvent) E2_Product Elimination Side Product (CH₂=C(CH₃)-CH₂-OH) Reactants->E2_Product E2 Pathway (Favored by bulky base, higher temp) Intra_Product Intramolecular Cyclization (3-Methyl-3-oxetanemethanol) Reactants->Intra_Product Intramolecular SN2 (Favored by high dilution)

Caption: Key reaction pathways in the Williamson ether synthesis of this compound.

Section 2: Grignard Reactions

Due to the presence of both a chloro- and a hydroxyl- group, this compound presents unique challenges when used in Grignard reactions. The acidic proton of the alcohol group is incompatible with the highly basic Grignard reagent.[9] This section provides guidance on how to successfully employ this molecule in Grignard reactions.

Frequently Asked Questions (FAQs): Grignard Reactions

Q1: I want to form a Grignard reagent from this compound. Why is my reaction failing?

A1: The Grignard reagent you are trying to form is immediately quenched by the acidic proton of the alcohol on another molecule of the starting material. This acid-base reaction is much faster than the formation of the Grignard reagent.[10]

Solution: The hydroxyl group must be "protected" before attempting to form the Grignard reagent.

Protocol: Protection of the Hydroxyl Group

  • Reactant: this compound

  • Protecting Agent: A common and effective protecting group for alcohols is a silyl ether, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether.[11]

  • Procedure:

    • Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

    • Add a non-nucleophilic base, such as triethylamine or imidazole.

    • Slowly add the silyl chloride (e.g., TMS-Cl or TBDMS-Cl) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

    • Work up the reaction to isolate the protected 3-chloro-2-methyl-1-(trimethylsilyloxy)propane.

  • Grignard Formation: The resulting silyl-protected haloalkane can now be used to form the Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether).[9]

Q2: I am reacting my Grignard reagent (formed from protected this compound) with a ketone, but I am getting low yields of the desired tertiary alcohol. What are the possible side products and how can I minimize them?

A2: Low yields in Grignard reactions with ketones can be due to several side reactions.

Troubleshooting Guide:

Side Product Cause Minimization Strategy
Enolization of Ketone The Grignard reagent acts as a base and deprotonates the α-carbon of the ketone, especially with sterically hindered ketones.Use a less sterically hindered ketone if possible. Add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C).
Wurtz Coupling The Grignard reagent can react with the starting alkyl halide.Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the alkyl halide.
Reduction of Ketone If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state.This is generally less of a concern with the Grignard from this compound but can be a factor with other Grignard reagents.

Experimental Workflow: Grignard Reaction with a Protected Haloalcohol

Grignard_Workflow Start This compound Protection Protection of -OH group (e.g., with TMS-Cl, Et₃N) Start->Protection Protected_Intermediate Protected Haloalkane Protection->Protected_Intermediate Grignard_Formation Grignard Reagent Formation (Mg, anhydrous ether) Protected_Intermediate->Grignard_Formation Grignard_Reagent Grignard Reagent Grignard_Formation->Grignard_Reagent Grignard_Reaction Reaction with Ketone (R₂C=O) Grignard_Reagent->Grignard_Reaction Adduct Magnesium Alkoxide Adduct Grignard_Reaction->Adduct Deprotection Deprotection and Workup (e.g., aqueous acid or F⁻ source) Adduct->Deprotection Final_Product Desired Diol Product Deprotection->Final_Product

Caption: Step-by-step workflow for a successful Grignard reaction using this compound.

Section 3: Analytical Methods for Product and Side Product Identification

Accurate identification and quantification of both the desired product and any side products are crucial for reaction optimization. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

GC-MS Analysis

GC-MS is highly effective for separating and identifying volatile compounds in a reaction mixture.[12][13]

  • Sample Preparation: A small aliquot of the crude reaction mixture can be diluted in a suitable solvent (e.g., diethyl ether or ethyl acetate) and injected into the GC-MS.

  • Identification: The mass spectrum of each separated component can be compared to library spectra for identification. The expected products and side products will have distinct fragmentation patterns.

  • Quantification: By using an internal standard, the relative amounts of each component can be determined to calculate the yield and the prevalence of side products.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information to confirm the identity of the reaction products and byproducts.

  • ¹H NMR: The chemical shifts, integration, and splitting patterns of the proton signals are characteristic of each compound. For example, the formation of an ether in a Williamson synthesis will result in a new set of signals corresponding to the protons on the newly introduced alkyl or aryl group. The disappearance of the alcohol proton signal and shifts in the adjacent methylene protons are also indicative of a successful reaction.

  • ¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum can confirm the carbon skeleton of the products and help identify any isomeric byproducts.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Protection of Alcohols. [Link]

  • Studylib. (n.d.). Williamson Ether Synthesis: SN2 Reactions & Ether Chemistry. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • PubChem. (n.d.). 3-Methyl-3-oxetanemethanol. [Link]

  • Chemical Synthesis Database. (2025). (3-methyl-3-oxetanyl)methanol. [Link]

  • Chemistry LibreTexts. (2020). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-chloro-3-phenoxy-2-propanol. [Link]

  • MDPI. (2023). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. [Link]

  • Hylanda Chemical. (n.d.). 3-Methyl-3-oxetanemethanol CAS 3143-02-0. [Link]

  • PubChem. (n.d.). 1-Propanol, 3-chloro-2-methyl-. [Link]

  • Chegg.com. (2017). Solved Predict the^13C spectra of the. [Link]

  • ResearchGate. (2025). Intramolecular cyclization of 1-chloro-5-methyl-5(aryl)-2,3-epoxyhexane. [Link]

  • PMC. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]

  • ResearchGate. (2023). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),... [Link]

  • Der Pharma Chemica. (n.d.). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of. [Link]

  • ResearchGate. (2023). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. [Link]

  • Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). [Link]

  • PubMed. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. [Link]

  • Google Patents. (1985).
  • ResearchGate. (n.d.). Determination of 3-chloro-1,2-propanediol in polyamideamine epichlorohydrin resin solution by reaction based headspace gas chromatography. [Link]

  • ResearchGate. (2001). Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection: Collaborative study. [Link]

  • ResearchGate. (2012). Grignard Reactions in Cyclopentyl Methyl Ether. [Link]

  • Google Patents. (2013). Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.

Sources

Challenges in the purification of 3-Chloro-2-methylpropan-1-ol and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Chloro-2-methylpropan-1-ol (CAS No: 10317-10-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with the purification of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and supported by citable references.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A prevalent method for the synthesis of this compound involves the hydroformylation of 3-chloro-2-methylpropene followed by reduction.

Common impurities include:

  • Unreacted Starting Materials: Primarily 3-chloro-2-methylpropene.

  • Isomeric Byproducts: Small amounts of the isomeric aldehyde can form during hydroformylation, leading to the corresponding isomeric alcohol impurity after reduction.

  • Solvents and Reagents: Residual solvents from the reaction and workup (e.g., toluene, diethyl ether), as well as any unquenched reagents.

  • Water: Introduced during aqueous workup steps.

Q2: Which purification techniques are most effective for this compound?

The most suitable purification methods are a thorough aqueous workup followed by fractional distillation. For very high purity requirements or to remove close-boiling isomers, column chromatography can be employed.

  • Aqueous Workup: Essential for removing water-soluble impurities, residual acids or bases, and salts.

  • Fractional Distillation: The primary method for separating the target compound from components with different boiling points, such as unreacted starting materials and some isomeric byproducts.

  • Column Chromatography: Useful for removing impurities with similar boiling points but different polarities.

Q3: Is this compound prone to decomposition during purification?

Yes, like many chlorinated alcohols, this compound can be susceptible to thermal degradation, especially at elevated temperatures during distillation. Decomposition can lead to the formation of byproducts and a reduction in yield. To mitigate this, vacuum distillation is often recommended to lower the boiling point.

II. Troubleshooting Guide: Purification of this compound

This section addresses specific issues you may encounter during the purification process.

A. Distillation Challenges

Problem 1: My product purity is low after fractional distillation, with significant amounts of a lower-boiling impurity.

  • Likely Cause: Incomplete separation from unreacted 3-chloro-2-methylpropene. There is a notable difference in their atmospheric boiling points, which should allow for separation.

    CompoundBoiling Point (°C)
    3-chloro-2-methylpropene71-72
    This compound~167
  • Solutions:

    • Optimize the Fractionating Column: Ensure your column has sufficient theoretical plates for the separation. A Vigreux or packed column (e.g., with Raschig rings) is recommended. The column should be well-insulated to maintain a proper temperature gradient.

    • Control the Distillation Rate: A common error is distilling too quickly. This prevents the establishment of vapor-liquid equilibrium within the column, leading to poor separation. Reduce the heating rate to collect the distillate at a slow, steady rate of approximately 1-2 drops per second.

    • Monitor Temperatures Closely: Pay close attention to the temperature at the head of the distillation column. There should be a distinct temperature plateau as the lower-boiling impurity distills over, followed by a rise to the boiling point of your product.

Problem 2: The distillation is proceeding very slowly, or the product is not distilling over at the expected temperature.

  • Likely Cause: The distillation is being performed at atmospheric pressure, and the temperature required may be causing decomposition, or the system has a leak if under vacuum.

  • Solutions:

    • Employ Vacuum Distillation: To prevent thermal degradation and facilitate a smoother distillation, it is advisable to perform the distillation under reduced pressure.

    • Check for Leaks: If using a vacuum setup, ensure all joints are properly sealed. Leaks will prevent the system from reaching the desired low pressure, resulting in a higher than expected boiling point.

Problem 3: The product co-distills with an unknown impurity of a similar boiling point.

  • Likely Cause: Presence of isomeric byproducts that have boiling points very close to the main product.

  • Solution:

    • Column Chromatography: If fractional distillation is ineffective, column chromatography is the next logical step. The difference in polarity between the primary alcohol (your product) and any potential isomeric impurities should allow for separation on a polar stationary phase like silica gel.

B. Column Chromatography Challenges

Problem 1: I'm getting poor separation of my product from an impurity during column chromatography.

  • Likely Cause: The chosen solvent system (mobile phase) does not have the optimal polarity to effectively separate the components on the stationary phase.

  • Solutions:

    • Optimize the Solvent System with TLC: Before running a large-scale column, use Thin Layer Chromatography (TLC) to determine the best solvent system. An ideal system will give your product an Rf value of around 0.3 and show clear separation from impurities. For a polar compound like this compound, a good starting point for the mobile phase is a mixture of hexane and ethyl acetate. You can gradually increase the polarity by increasing the proportion of ethyl acetate.

    • Ensure Proper Column Packing: A poorly packed column with air bubbles or channels will lead to uneven flow and poor separation. Pack the column carefully as a slurry to ensure a homogenous stationary phase.

Problem 2: My product is not eluting from the column.

  • Likely Cause: The mobile phase is not polar enough to displace the highly polar alcohol from the silica gel.

  • Solution:

    • Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent mixture. If the product is still retained, a small amount of a more polar solvent like methanol can be added to the mobile phase.

III. Experimental Protocols

Protocol 1: General Purification via Aqueous Workup and Fractional Distillation

This protocol assumes the crude product is in an organic solvent.

  • Acid/Base Removal: Transfer the crude organic solution to a separatory funnel. Wash sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Vent the separatory funnel frequently to release any evolved CO₂ gas.

    • Deionized water.

    • A saturated aqueous solution of sodium chloride (brine) to aid in the removal of dissolved water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the bulk of the organic solvent using a rotary evaporator.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus. A Vigreux column is a suitable choice.

    • Heat the flask gently.

    • Discard any initial low-boiling fractions (forerun), which would likely contain residual solvent and unreacted 3-chloro-2-methylpropene.

    • Collect the fraction that distills at the boiling point of this compound. Monitor the temperature at the still head; a stable boiling point indicates a pure fraction. For higher purity, consider vacuum distillation.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

IV. Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of this compound and identifying any volatile impurities. The mass spectrum can be used to confirm the identity of the product and any contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure of the purified product and for detecting impurities.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the different protons in the molecule. The integration of these signals can be used to determine the relative amounts of impurities if their signals are resolved.

  • ¹³C NMR: The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule, providing further confirmation of its structure and purity.

V. Workflow and Logic Diagrams

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_product Final Product Crude Crude this compound Workup Aqueous Workup Crude->Workup Remove water-soluble impurities Distillation Fractional Distillation Workup->Distillation Separate by boiling point Chromatography Column Chromatography Distillation->Chromatography If isomers are present Pure Pure Product (>98%) Distillation->Pure If purity is sufficient Chromatography->Pure GCMS GC-MS NMR NMR Pure->GCMS Pure->NMR

DistillationTroubleshooting Start Low Purity After Distillation ImpurityType Identify Impurity (e.g., by GC-MS) Start->ImpurityType LowBoiling Low-Boiling Impurity (e.g., starting material) ImpurityType->LowBoiling Lower boiling point SimilarBoiling Similar-Boiling Impurity (e.g., isomer) ImpurityType->SimilarBoiling Similar boiling point OptimizeDistillation Optimize Distillation: - Increase column efficiency - Slow distillation rate - Use vacuum LowBoiling->OptimizeDistillation ColumnChrom Perform Column Chromatography SimilarBoiling->ColumnChrom PureProduct High Purity Product OptimizeDistillation->PureProduct ColumnChrom->PureProduct

VI. References

  • LookChem. (n.d.). This compound. [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of an organic liquid: supporting resources. [Link]

  • Waters. (2025). LC Purification Troubleshooting Guide. [Link]

Optimizing Reaction Conditions for the Chlorination of 2-Methyl-1-Propanol: A Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are working with the chlorination of 2-methyl-1-propanol. The information provided here will serve as a comprehensive guide to troubleshoot common issues and answer frequently asked questions, ensuring your experiments are both successful and efficient.

Introduction: Navigating the Chlorination of 2-Methyl-1-Propanol

The conversion of 2-methyl-1-propanol to 1-chloro-2-methylpropane is a common synthetic transformation. However, the seemingly straightforward nature of this reaction is complicated by the potential for carbocation rearrangement, which can lead to the formation of the undesired byproduct, 2-chloro-2-methylpropane. The choice of chlorinating agent and the precise control of reaction conditions are paramount to maximizing the yield of the desired primary chloride and minimizing the formation of the tertiary isomer. This guide will provide in-depth, experience-based advice to help you optimize this reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chlorination of 2-methyl-1-propanol, presented in a question-and-answer format.

Question: My reaction is resulting in a low yield of 1-chloro-2-methylpropane. What are the likely causes and how can I improve it?

Answer:

Low yields in this reaction can often be attributed to several factors, including incomplete reaction, degradation of the product, or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:

  • Reagent Choice and Quality: The selection of the chlorinating agent is critical. For primary alcohols like 2-methyl-1-propanol, reagents that favor an S(N)2 mechanism are generally preferred to avoid carbocation formation.[1][2] Thionyl chloride (SOCl(_2)) in the presence of a non-nucleophilic base like pyridine is a common and effective choice.[1][3] Ensure your chlorinating agent is of high purity and has not been degraded by exposure to moisture.

  • Reaction Temperature: Elevated temperatures can promote side reactions, including elimination and rearrangement. It is advisable to run the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) to favor the desired S(_N)2 pathway.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Stopping the reaction prematurely will result in a low yield, while excessively long reaction times can lead to product degradation.

  • Workup Procedure: Improper workup can lead to significant product loss. Ensure that the quenching of the reaction is done carefully, and the extraction and washing steps are performed efficiently to isolate the product.[4]

Question: I am observing a significant amount of 2-chloro-2-methylpropane in my product mixture. How can I prevent this rearrangement?

Answer:

The formation of 2-chloro-2-methylpropane is a classic example of a carbocation rearrangement.[5][6][7][8][9] This occurs when the reaction proceeds through an S(_N)1 mechanism, where the initially formed primary carbocation rearranges to a more stable tertiary carbocation via a hydride shift. To suppress this, you must favor the S(_N)2 pathway.

  • Avoid Protic Acids and Strong Lewis Acids: Reagents like concentrated HCl with ZnCl(2) (the Lucas reagent) are known to promote carbocation formation and are therefore not ideal for this transformation, as they are more suited for tertiary alcohols.[10][11][12]

  • Utilize S(_N)2-Promoting Reagents:

    • Thionyl Chloride (SOCl(2)) with Pyridine: The addition of pyridine to the reaction with thionyl chloride helps to ensure the reaction proceeds via an S(_N)2 mechanism, leading to inversion of configuration and minimizing rearrangement.[1][2]

    • Appel Reaction: The use of triphenylphosphine (PPh(_3)) and a carbon tetrahalide (like CCl(_4)) is another excellent method that proceeds via an S(_N)2 mechanism under mild and neutral conditions, thus avoiding carbocation rearrangements.[13][14][15][16]

  • Solvent Choice: The use of non-polar, aprotic solvents can help to disfavor the formation and stabilization of carbocation intermediates.

Below is a diagram illustrating the competing reaction pathways:

Caption: Competing S(_N)1 and S(_N)2 pathways in the chlorination of 2-methyl-1-propanol.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best for converting 2-methyl-1-propanol to 1-chloro-2-methylpropane?

A1: The "best" agent depends on the specific requirements of your synthesis (e.g., scale, desired purity, and tolerance for certain byproducts). Here's a comparison of common choices:

Chlorinating AgentMechanismAdvantagesDisadvantages
Thionyl Chloride (SOCl(2)) / Pyridine S(_N)2Good yields, gaseous byproducts (SO(_2), HCl) are easily removed.[17]SOCl(_2) is corrosive and reacts violently with water. Pyridine has a strong odor and can be difficult to remove.
Phosphorus Trichloride (PCl(_3)) S(_N)2Effective for primary and secondary alcohols.[18][19]The byproduct, phosphorous acid, can be difficult to remove from the product. The reaction can be less clean than with SOCl(_2).
Appel Reaction (PPh(_3) / CCl(_4)) S(_N)2Mild reaction conditions, high yields, and minimal rearrangement.[13][14][15][16]Generates a stoichiometric amount of triphenylphosphine oxide, which can be challenging to separate from the product. Carbon tetrachloride is a regulated substance.
Lucas Reagent (Conc. HCl / ZnCl(_2)) S(_N)1Inexpensive and readily available.Prone to carbocation rearrangement, leading to the formation of 2-chloro-2-methylpropane.[10][11][12]

For maximizing the yield of 1-chloro-2-methylpropane, thionyl chloride with pyridine or the Appel reaction are generally the most reliable choices.

Q2: What is the detailed experimental protocol for the chlorination of 2-methyl-1-propanol using thionyl chloride?

A2: The following is a general protocol. Always consult safety data sheets and perform a risk assessment before starting any experiment.

G start Start setup Set up a flame-dried, three-necked round-bottom flask with a dropping funnel, a condenser, and a nitrogen inlet. start->setup charge Charge the flask with 2-methyl-1-propanol and a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether). setup->charge cool Cool the flask to 0 °C in an ice bath. charge->cool add_pyridine Add pyridine to the flask. cool->add_pyridine add_socl2 Add thionyl chloride dropwise from the dropping funnel with stirring. add_pyridine->add_socl2 react Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and stir until completion (monitor by TLC or GC). add_socl2->react quench Carefully pour the reaction mixture over crushed ice to quench excess thionyl chloride. react->quench separate Transfer the mixture to a separatory funnel and separate the organic layer. quench->separate wash Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO3 solution, and brine. separate->wash dry Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4). wash->dry filter_concentrate Filter and concentrate the organic layer under reduced pressure. dry->filter_concentrate purify Purify the crude product by distillation. filter_concentrate->purify end End purify->end

Caption: A step-by-step workflow for the chlorination of 2-methyl-1-propanol using thionyl chloride.

Q3: Are there any "green" or more environmentally friendly alternatives for this chlorination?

A3: Yes, the principles of green chemistry are increasingly being applied to traditional organic transformations.[20] For the chlorination of alcohols, some greener approaches include:

  • Catalytic Methods: Research is ongoing to develop catalytic systems that can achieve this transformation with higher atom economy and less waste.[21][22]

  • Alternative Solvents: Replacing hazardous chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran or cyclopentyl methyl ether is a key consideration.[23]

  • Flow Chemistry: Performing the reaction in a continuous flow reactor can offer better control over reaction parameters, improve safety, and potentially reduce waste generation.

While traditional methods are still widely used, exploring these greener alternatives is encouraged for sustainable chemical synthesis.

References

  • Alfa Chemistry. (n.d.). Appel Reaction.
  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • OrgoSolver. (n.d.). Alcohol → Alkyl Chloride with HCl/ZnCl₂ (Lucas Conditions) — SN1 vs SN2, Rearrangements, and the Lucas Test.
  • Wikipedia. (n.d.). Appel reaction.
  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
  • Royal Society of Chemistry. (n.d.). Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions.
  • OrgoSolver. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.
  • OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄).
  • ReactionWeb.io. (2025, July 12). Alcohol + SOCl2.
  • askIITians. (2025, March 4). How does phosphorus trihalide react with alcohols?.
  • ChemicalBook. (2025, February 27). 1-Chloro-2-methylpropane | 513-36-0.
  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1-Chloro-2-methyl-2-propanol.
  • YouTube. (2024, January 12). Reaction of a primary alcohol with thionyl chloride, SOCl2.
  • ECHEMI. (n.d.). Reaction of alcohols with PCl5 and PCl3.
  • Quora. (2023, November 27). Why does the reaction of primary secondary alcohol to form alkyl halides with RCl require a ZnCl2 catalyst?.
  • YouTube. (2020, January 22). Activation of Alcohols: Reactions with HBr, HCl and ZnCl2.
  • The University of Northern Colorado. (n.d.). Reactions of Alcohols. Retrieved from The University of Northern Colorado.
  • Chemistry LibreTexts. (2023, January 22). Reactions of alcohols with hydrohalic acids (HX).
  • ResearchGate. (n.d.). Chlorination of alcohol with green Lucas reagent derived from T. caerulescens.
  • Scribd. (n.d.). Prep of 2 Chloro 2 Methylpropane.
  • Physics & Maths Tutor. (n.d.). CP6 Chlorination of 2-methylpropan-2-ol with Concentrated Hydrochloric Acid - Edexcel Chemistry I.
  • PubMed. (n.d.). The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe-Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant.
  • National Institutes of Health. (2024, November 19). The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant.
  • Chemistry Stack Exchange. (2015, July 7). Reaction of alcohols with PCl5 and PCl3.
  • Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements.
  • Google Patents. (n.d.). US20080228016A1 - Method for Chlorinating Alcohols.
  • Save My Exams. (2025, May 22). Chlorination of 2-Methylpropan-2-ol (Edexcel International A Level (IAL) Chemistry): Revision Note.
  • Alliance Chemical. (2023, October 20). Green Chemistry: Eco-friendly Alternatives for Common Industrial Solvents and Cleaners (5 min read) | Blog.
  • Khan Academy. (n.d.). Sn1 mechanism: carbocation rearrangement (video).
  • Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine.
  • Chad's Prep. (n.d.). Carbocation Rearrangements in SN1 Reactions.
  • Scribd. (n.d.). Chlorination of Alcohol Using PPh3.
  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • MIT EHS. (n.d.). Green Chemistry.
  • Chemistry LibreTexts. (2020, May 30). 7.10: Rearrangements of the Carbocation and Sₙ1 Reactions.
  • Google Patents. (n.d.). CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol.
  • Khan Academy. (n.d.). E1 mechanism: carbocations and rearrangements (video).

Sources

Removal of unreacted starting materials from crude 3-Chloro-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Chloro-2-methylpropan-1-ol

Welcome to the technical support center for the purification of this compound (CAS No: 10317-10-9). This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the removal of unreacted starting materials from the crude product. As a key pharmaceutical intermediate, achieving high purity of this compound is critical for successful downstream applications[1].

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions arising during the purification process in a direct question-and-answer format.

Q1: What are the most common unreacted starting materials found in crude this compound?

A1: The impurity profile is directly linked to the synthetic route employed. Common synthesis pathways can leave behind specific unreacted starting materials. The most prevalent include:

  • Aldehydes: Methacrolein (2-methylpropenal) or isobutyraldehyde and formaldehyde are often used in synthetic routes leading to this product[2]. These are often the source of sharp, unpleasant odors in the crude mixture.

  • Chlorinated Alkenes: 3-Chloro-2-methylpropene is a common precursor and can persist if the hydration or hydroboration-oxidation reaction does not go to completion[2][3].

  • Acids/Bases: Residual catalysts or reagents from the reaction, such as hydrochloric acid or sodium hydroxide, may be present.

Q2: My crude product has a pungent, acrid smell. What is the likely cause and how do I address it?

A2: A sharp, unpleasant odor is almost certainly due to the presence of residual aldehydes, such as methacrolein or formaldehyde. These compounds are volatile and have low odor thresholds. The most effective way to remove them is through a chemical wash that converts them into non-volatile, water-soluble salts before the final distillation. A sodium bisulfite wash is the standard, field-proven method for this purpose. The bisulfite anion undergoes a nucleophilic addition to the aldehyde's carbonyl carbon, forming a water-soluble bisulfite adduct that can be easily removed in the aqueous phase.

Q3: An emulsion has formed during my aqueous workup, preventing clear separation of the organic and aqueous layers. What should I do?

A3: Emulsion formation is a common issue when washing crude organic products. It is typically caused by the presence of polar impurities that act as surfactants or by excessively vigorous shaking.

  • Primary Solution: The most effective way to break an emulsion is to increase the ionic strength of the aqueous layer. Add a saturated solution of sodium chloride (brine) to the separatory funnel and swirl gently. This increases the polarity of theaqueous phase, reducing the solubility of the organic components and forcing the layers to separate[4].

  • Alternative Solutions: If brine is ineffective, allowing the mixture to stand for an extended period can sometimes resolve the issue. Gentle stirring with a glass rod can also help coalesce the dispersed droplets. As a last resort, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.

Q4: I performed a distillation, but the boiling point of my product is not sharp, and I suspect it's still impure. What went wrong?

A4: A broad boiling point range during distillation is a classic indicator of impurity[5]. Several factors could be at play:

  • Inefficient Pre-Purification: If significant amounts of impurities with boiling points close to your product are present, simple distillation will not be effective. An initial aqueous and/or bisulfite wash is crucial to remove the bulk of polar and aldehydic impurities first.

  • Inadequate Fractionating Column: For impurities with boiling points close to that of this compound, a simple distillation setup is insufficient. A fractional distillation column (e.g., a Vigreux or packed column) is necessary to provide the theoretical plates required for an efficient separation[6].

  • Distillation Rate: Distilling too quickly prevents the establishment of vapor-liquid equilibrium within the column, leading to poor separation. The optimal rate is typically 1-2 drops per second for the collected distillate[4].

  • Thermal Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures can cause decomposition. If you observe darkening of the material in the distillation flask, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point[4].

Purification Workflow & Protocols

The following diagram and protocols provide a comprehensive workflow for purifying crude this compound, designed to systematically remove the most common impurities.

Overall Purification Strategy

PurificationWorkflow cluster_0 Purification of this compound CrudeProduct Crude Product (in organic solvent) AqueousWorkup Aqueous Workup (Protocol 1, Steps 1-2) CrudeProduct->AqueousWorkup AldehydeTest Aldehyde Impurity Check (e.g., odor, GC-MS) AqueousWorkup->AldehydeTest BisulfiteWash Sodium Bisulfite Wash (Protocol 1, Step 3) AldehydeTest->BisulfiteWash  Present   Drying Dry Organic Layer (e.g., with Na₂SO₄) AldehydeTest->Drying Absent BisulfiteWash->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Distillation Fractional Distillation (Protocol 2) SolventRemoval->Distillation PureProduct Pure Product (≥99.0%) Distillation->PureProduct

Caption: General workflow for the purification of crude this compound.

Data Presentation: Physical Properties of Key Compounds

Understanding the physical properties of the product and potential impurities is fundamental to designing an effective purification strategy. The significant difference in boiling points between the product and common starting materials underpins the efficacy of fractional distillation.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
This compound 10317-10-9108.57~176-178
Methacrolein78-85-370.0968
3-Chloro-2-methylpropene563-47-390.5571-72
Isobutyraldehyde78-84-272.1163-64

(Boiling points are at atmospheric pressure. Data sourced from[2][3][7])

Experimental Protocols

Protocol 1: Aqueous Workup and Bisulfite Wash for Aldehyde Removal

This protocol is designed to remove acidic impurities and unreacted aldehydes through liquid-liquid extraction[8][9].

Materials:

  • Crude this compound (dissolved in a water-immiscible solvent like diethyl ether or dichloromethane)

  • Separatory funnel

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 10% (w/v) Sodium Bisulfite (NaHSO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Acid Neutralization: Transfer the crude organic solution to a separatory funnel. Add an equal volume of 5% NaHCO₃ solution. Stopper the funnel and invert gently, venting frequently to release the CO₂ gas produced from the neutralization of any acid. Continue until effervescence ceases. Allow the layers to separate and drain the lower aqueous layer[10][11].

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate and other water-soluble impurities. Drain the aqueous layer.

  • Aldehyde Removal (Bisulfite Wash): Add a half-volume of 10% NaHSO₃ solution to the organic layer. Shake the funnel for 2-3 minutes to ensure thorough mixing. This converts residual aldehydes into their water-soluble bisulfite adducts. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This step helps to remove residual water from the organic layer and break any potential emulsions[4].

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄ in portions, swirling after each addition, until the drying agent no longer clumps together and the solution is clear.

  • Filtration: Decant or filter the dried organic solution to remove the drying agent. The solution is now ready for solvent removal and distillation.

Protocol 2: Purification by Fractional Distillation

This protocol separates the target compound from non-volatile impurities and other components with different boiling points[6][12].

Materials:

  • Dried, crude this compound (from Protocol 1, after solvent removal)

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle and stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling[11].

  • Charge the Flask: Transfer the crude product to the round-bottom flask and add a few boiling chips. The flask should not be more than two-thirds full.

  • Heating: Begin heating the flask gently. As the mixture begins to boil, a vapor ring will rise through the fractionating column.

  • Equilibration: Adjust the heating rate so that the vapor rises slowly through the column. This allows for proper vapor-liquid equilibrium to be established, which is essential for good separation[4].

  • Collect Fractions:

    • Forerun: Discard the initial, low-boiling fraction (the "forerun"). This will contain any remaining extraction solvent and highly volatile impurities.

    • Product Fraction: When the temperature at the still-head stabilizes at the boiling point of this compound (~176-178 °C at atmospheric pressure), place a clean receiving flask to collect the pure product. Maintain a slow, steady distillation rate.

    • Final Fraction: If the temperature begins to drop or rise sharply after the main fraction is collected, stop the distillation. The material remaining in the distillation flask contains the higher-boiling or non-volatile impurities.

References

  • Liquid–liquid extraction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • The Role of 3-Chloro-2-methyl-1-propanol in Modern Pharmaceutical Synthesis. (n.d.). Autech Industry Co.,Limited. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

  • 3-chloro-2-methyl-1-propanol - C4H9ClO, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. Retrieved January 12, 2026, from [Link]

  • Marvel, C. S. (1943). U.S. Patent No. 2,307,937. U.S.
  • Liquid-Liquid Extraction: An Overview. (n.d.). Syrris. Retrieved January 12, 2026, from [Link]

  • Preparation method of (R) -3-chloro-1, 2-propanediol. (2020).
  • 1-Propanol, 3-chloro-2-methyl-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (n.d.). Phenomenex. Retrieved January 12, 2026, from [Link]

  • 2.3: Liquid-Liquid Extraction. (2021). Chemistry LibreTexts. [Link]

  • Preparation of an organic liquid: supporting resources. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. (2013). YouTube. [Link]

  • Chem 355 Lab Manual Fall, 2005. (2005). Minnesota State University Moorhead. [Link]

  • What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled? (2017). Quora. [Link]

Sources

Troubleshooting scale-up issues for 3-Chloro-2-methylpropan-1-ol production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-2-methylpropan-1-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. Our focus is on providing not just solutions, but a deep mechanistic understanding to empower you to make informed decisions during process optimization.

The primary industrial synthesis of this compound involves the acid-catalyzed hydration of 3-chloro-2-methylpropene (methallyl chloride). While seemingly straightforward, this electrophilic addition presents several scale-up hurdles related to reaction control, selectivity, and purification.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific, frequently encountered problems in a question-and-answer format.

Q1: We are experiencing a significant drop in yield and selectivity when moving from a 1L lab reactor to a 50L pilot reactor. What are the primary factors to investigate?

A significant decrease in performance upon scale-up is a classic challenge, often rooted in physical rather than chemical principles. The core issue is that surface-area-to-volume ratio decreases dramatically as vessel size increases, which directly impacts mixing and heat transfer.

Causality Analysis:

  • Mass Transfer Limitations: This reaction is biphasic (aqueous acid and organic methallyl chloride). Inefficient mixing in a larger vessel leads to a lower interfacial area between the two phases. Since the reaction occurs at or near this interface, poor mixing directly translates to a slower reaction rate, allowing side reactions to become more prominent.

  • Poor Heat Transfer: The hydration of alkenes is an exothermic process. A larger reactor's reduced surface-area-to-volume ratio makes it much harder to dissipate the heat generated. This can lead to localized "hot spots" where the temperature rises significantly above the setpoint, accelerating side reactions such as the formation of the more thermodynamically stable tertiary alcohol isomer (1-chloro-2-methyl-2-propanol) or polymerization.[1]

  • Reagent Addition and Dispersion: The way reagents are introduced and dispersed is critical. A slow, subsurface addition of the catalyst or one of the reactants in the lab might not be replicated at scale, leading to high local concentrations and runaway side reactions.

Troubleshooting Workflow:

Below is a logical workflow to diagnose and address yield loss during scale-up.

Troubleshooting_Workflow start Low Yield at Scale check_mixing 1. Evaluate Mixing Efficiency - Install baffles? - Impeller design adequate? - Agitator speed optimized? start->check_mixing check_temp 2. Analyze Thermal Profile - Localized hot spots? - Cooling jacket capacity sufficient? - Addition rate too fast? check_mixing->check_temp Efficient solution_mixing Optimize Agitation / Baffling check_mixing->solution_mixing Inefficient check_reagents 3. Review Reagent Strategy - Purity of bulk raw materials? - Subsurface vs. surface addition? - Catalyst concentration uniform? check_temp->check_reagents Good Control solution_temp Reduce Addition Rate / Improve Cooling check_temp->solution_temp Poor Control solution_reagents Qualify Raw Materials / Optimize Dosing check_reagents->solution_reagents Issues Found end_goal Improved Yield & Selectivity solution_mixing->end_goal solution_temp->end_goal solution_reagents->end_goal

Caption: Troubleshooting workflow for low yield.

Q2: Our final product is contaminated with the isomeric byproduct, 1-chloro-2-methyl-2-propanol. How can we improve regioselectivity for the desired primary alcohol?

The formation of 1-chloro-2-methyl-2-propanol is a classic example of a competing reaction pathway governed by carbocation stability. Understanding the mechanism is key to suppressing it.

Mechanistic Insight:

The reaction proceeds via protonation of the double bond in methallyl chloride to form a carbocation intermediate. Two possible carbocations can form:

  • Primary Carbocation (Path A): Leads to the desired product, this compound. This pathway is less favored due to the instability of the primary carbocation.

  • Tertiary Carbocation (Path B): Leads to the undesired isomer, 1-chloro-2-methyl-2-propanol. This pathway is kinetically favored because the tertiary carbocation is significantly more stable due to hyperconjugation and inductive effects.

Water, as the nucleophile, then attacks the carbocation. To favor the primary alcohol, we must operate under conditions that minimize the formation and lifetime of the more stable tertiary carbocation, essentially pushing the reaction towards kinetic (Path A) rather than thermodynamic (Path B) control.

Strategies for Improving Selectivity:

  • Lower Reaction Temperature: Reducing the temperature decreases the overall energy of the system, making it more difficult to overcome the activation energy barrier for the rearrangement to the more stable tertiary carbocation. A common strategy is to run the reaction between 0-10 °C.[2][3]

  • Catalyst Choice: While strong mineral acids like H₂SO₄ are effective, they can aggressively promote the formation of the tertiary carbocation. Using a solid acid catalyst, such as a cation exchange resin (e.g., Amberlyst-15), can offer better selectivity.[4] The confined environment within the resin pores can sterically hinder the formation of the bulkier tertiary intermediate.

  • Control of Water Stoichiometry: Using a moderate excess of water can help ensure the primary carbocation, once formed, is quickly trapped before it has a chance to rearrange.

ParameterCondition for Primary Alcohol (Desired)Condition for Tertiary Alcohol (Byproduct)Rationale
Temperature 0 - 10 °C> 25 °CLower temperature favors the kinetically controlled product and suppresses carbocation rearrangement.
Catalyst Solid Acid Resin (e.g., Amberlyst)Strong Mineral Acid (e.g., 80% H₂SO₄)Resin pores can provide steric hindrance; mineral acids strongly promote carbocation formation.[2][4]
Reaction Time Minimized (monitor by GC)ExtendedLonger reaction times allow the system to reach thermodynamic equilibrium, favoring the more stable product.
Q3: How can we effectively purify the final product and remove the isomeric byproduct at scale?

The boiling points of this compound and 1-chloro-2-methyl-2-propanol are very close, making simple distillation challenging.

Recommended Purification Protocol:

Fractional distillation under reduced pressure is the most viable method.

  • Neutralization and Workup: Before distillation, the acidic catalyst must be neutralized. A quench with a cold, dilute solution of sodium bicarbonate (NaHCO₃) is recommended until the aqueous layer is neutral (pH ~7). This is followed by extraction with a suitable solvent (e.g., methyl tert-butyl ether, MTBE) and washing the organic phase with brine to remove residual water and salts.

  • Fractional Vacuum Distillation:

    • Column: Use a packed column with high theoretical plates (e.g., Raschig rings or structured packing) to achieve the necessary separation efficiency.

    • Vacuum: A vacuum of 10-20 mmHg is recommended to lower the boiling points and prevent thermal decomposition of the product.

    • Reflux Ratio: Start with a high reflux ratio to allow the column to equilibrate and establish a clear separation gradient. The ratio can then be slowly decreased to begin collecting the main fraction.

    • Fraction Collection: Collect a "forerun" fraction containing any low-boiling impurities. Carefully monitor the head temperature; a sharp, stable plateau will indicate the main product fraction. A second, higher-boiling "tail" fraction will contain the majority of the isomeric byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this process?

Safety must be the foremost consideration. Key hazards include:

  • Methallyl Chloride: This starting material is a flammable liquid and is toxic.[5] It should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

  • Corrosive Acids: Strong acid catalysts (H₂SO₄) are highly corrosive. Ensure reactors and transfer lines are constructed from compatible materials (e.g., glass-lined steel). Have neutralization agents (like sodium bicarbonate) readily available for spills.

  • Exothermic Reaction: As discussed, the reaction generates heat. A robust process safety management (PSM) plan must be in place, including reactor cooling systems, emergency quenching protocols, and rupture discs.[1]

  • Pressure Buildup: If the reaction temperature runs away, the vapor pressure of the organic components can increase rapidly, leading to a dangerous pressure buildup in a closed system.

Q2: What is the detailed reaction mechanism?

The reaction is an acid-catalyzed electrophilic addition of water to an alkene.

Caption: Simplified mechanism showing the favored pathway.

  • Protonation: The π-bond of the alkene attacks a proton from the hydronium ion (formed from the acid catalyst in water), creating a carbocation intermediate and a water molecule. The proton adds to the carbon with more hydrogens (Markovnikov's rule), leading to the more stable tertiary carbocation.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.[6][7]

  • Deprotonation: Another water molecule acts as a base, removing a proton from the attached oxonium ion to yield the neutral alcohol product and regenerate the acid catalyst (hydronium ion).

Q3: Can this reaction be run in a continuous flow setup, and what would be the advantages?

Yes, this reaction is an excellent candidate for continuous flow processing, especially at a large scale.

  • Advantages:

    • Superior Heat Transfer: Flow reactors use narrow-diameter tubing, which has an extremely high surface-area-to-volume ratio, allowing for near-instantaneous removal of reaction heat and precise temperature control. This directly suppresses the formation of the undesired tertiary alcohol.

    • Enhanced Safety: The volume of the reaction mixture within the reactor at any given moment is very small, minimizing the risk associated with a potential thermal runaway.

    • Improved Mixing: The biphasic mixture is forced through static mixers or narrow channels, ensuring excellent mass transfer between the aqueous and organic phases.

    • Process Consistency: Continuous processing leads to a more consistent product quality compared to batch-to-batch variations.

A typical setup would involve pumping the methallyl chloride and the aqueous acid through separate inlets into a T-mixer, followed by a heated or cooled packed-bed reactor containing a solid acid catalyst. The output stream would then go directly into a liquid-liquid separator and purification train.[3]

References

  • Olah, G. A., & Molnár, Á. (2003). Hydrocarbon Chemistry. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11216, Methallyl chloride. Retrieved from [Link]

  • Ertl, G., Knözinger, H., Schüth, F., & Weitkamp, J. (Eds.). (2008).
  • Google Patents. (2011). CN102229522A - Method for preparing 1-chloro-2-methyl-2-propanol.
  • Chemistry LibreTexts. (2020). 9.10: Formation of Halohydrins. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Halohydrins from Alkenes. Retrieved from [Link]

  • Google Patents. (2013). CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol.
  • Eureka | Patsnap. (n.d.). Method for preparing 1-chloro-2-methyl-2-propanol. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 3-Chloro-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of a molecule is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the primary analytical methods for elucidating the structure of 3-Chloro-2-methylpropan-1-ol, a key intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to not only present the "what" but to delve into the "why" of methodological choices, offering a self-validating framework for your analytical workflows.

The structural integrity of this compound is paramount for ensuring the desired reactivity, purity, and safety of subsequent products. Its isomeric and structural analogs, such as 1-chloro-2-methyl-2-propanol, possess distinct physical and chemical properties, making precise characterization essential. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing both theoretical underpinnings and practical, data-driven insights.

The Analytical Triad: A Multi-faceted Approach to Structural Elucidation

No single analytical technique provides a complete structural picture. Instead, a synergistic approach, leveraging the orthogonal strengths of NMR, MS, and IR, is the most robust strategy for confirming the structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the carbon-hydrogen framework, including connectivity and spatial relationships.

  • Mass Spectrometry (MS) : Determines the molecular weight and provides valuable information about the fragmentation patterns of the molecule, aiding in the identification of structural motifs.

  • Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

The logical workflow for confirming the structure of this compound involves an integrated analysis of data from these three techniques.

Caption: Integrated workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecule's connectivity.

¹H NMR Spectroscopy: Unveiling the Proton Environment

For this compound, we anticipate four distinct proton signals, each corresponding to a unique chemical environment. The chemical shift (δ), integration, and multiplicity of each signal provide crucial structural clues.

Predicted ¹H NMR Spectrum of this compound:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~3.6Doublet2H-CH₂ClThe methylene protons adjacent to the electron-withdrawing chlorine atom are deshielded and appear downfield. They are split by the adjacent methine proton.
~3.5Doublet2H-CH₂OHThe methylene protons adjacent to the hydroxyl group are also deshielded. Their splitting is due to coupling with the neighboring methine proton.
~2.0Multiplet1H-CH(CH₃)-This methine proton is coupled to the two methylene groups and the methyl group, resulting in a complex multiplet.
~1.0Doublet3H-CH₃The methyl protons are in a shielded environment and appear upfield. They are split by the adjacent methine proton.
VariableBroad Singlet1H-OHThe chemical shift of the hydroxyl proton is concentration and solvent-dependent and often appears as a broad singlet due to hydrogen bonding and exchange.

Causality in Experimental Choices: The choice of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical to avoid large solvent signals that would obscure the analyte's peaks. The addition of a small amount of D₂O can be used to confirm the hydroxyl proton signal, as it will exchange with the deuterium and disappear from the spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Framework

A proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Predicted ¹³C NMR Spectrum of this compound:

Predicted Chemical Shift (ppm)AssignmentRationale
~68-CH₂OHThe carbon atom bonded to the electronegative oxygen atom is significantly deshielded.
~50-CH₂ClThe carbon atom attached to the chlorine atom is also deshielded, but typically to a lesser extent than the one bonded to oxygen.
~38-CH(CH₃)-The methine carbon is in a relatively shielded environment compared to the carbons bearing electronegative atoms.
~16-CH₃The methyl carbon is the most shielded and appears at the highest field (lowest ppm value).

Self-Validating Protocol for NMR Analysis:

  • Acquire a ¹H NMR spectrum.

  • Integrate the signals to determine the relative number of protons in each environment.

  • Analyze the multiplicities (splitting patterns) to deduce the connectivity between adjacent protons.

  • Acquire a ¹³C NMR spectrum.

  • Correlate the number of signals with the number of unique carbon atoms.

  • (Optional but Recommended) Perform 2D NMR experiments , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to unambiguously assign proton-proton and proton-carbon correlations, respectively. This provides a self-validating dataset where all assignments are internally consistent.

Caption: Step-by-step workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers a molecular fingerprint in the form of its fragmentation pattern. For this compound (C₄H₉ClO), the expected monoisotopic mass is approximately 108.0342 g/mol .[1]

Key Features of the Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak at m/z 108 is expected, corresponding to the intact molecule with a single positive charge. Due to the presence of the chlorine isotope ³⁷Cl, a smaller peak at m/z 110 (M+2) should be observed with an intensity of approximately one-third of the M⁺ peak. This isotopic pattern is a hallmark of a monochlorinated compound.

  • Major Fragment Ions: The fragmentation of this compound will be dictated by the stability of the resulting carbocations and neutral losses.

    • Loss of H₂O (m/z 90): Dehydration is a common fragmentation pathway for alcohols.

    • Loss of HCl (m/z 72): Elimination of hydrogen chloride can also occur.

    • α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can lead to the formation of a [CH₂OH]⁺ ion at m/z 31.

    • Cleavage of the C-Cl bond: Loss of a chlorine radical would result in a fragment at m/z 73.

Experimental Data Comparison:

IonPredicted m/zObserved m/z (from GC-MS data)[1]
[M]⁺108108
[M+2]⁺110110
[M-H₂O]⁺9090
[M-HCl]⁺7272
[CH₂OH]⁺3131

GC-MS as a Powerful Combination: Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for analyzing volatile compounds like this compound.[1] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each component as it elutes. This is particularly useful for assessing the purity of the sample and identifying any isomeric impurities.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrational energy of its bonds.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3600-3200 (broad)O-H stretchAlcohol
3000-2850C-H stretchAlkane
~1050C-O stretchPrimary Alcohol
800-600C-Cl stretchAlkyl Halide

The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is a strong indication of the hydroxyl group and is often the most prominent feature in the IR spectrum of an alcohol. The C-Cl stretch is typically weaker and appears in the fingerprint region of the spectrum.

Experimental Data: A vapor phase IR spectrum of this compound is available on PubChem, which can be used for direct comparison with an experimentally obtained spectrum.[1]

Conclusion: A Synergistic Approach for Unambiguous Confirmation

The structural confirmation of this compound is best achieved through the combined application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While IR spectroscopy quickly confirms the presence of the key functional groups (hydroxyl and chloro), and mass spectrometry provides the molecular weight and characteristic fragmentation pattern, it is NMR spectroscopy that offers the definitive blueprint of the carbon-hydrogen framework. By integrating the data from these three powerful analytical techniques, researchers can confidently and unambiguously confirm the structure of this compound, ensuring the integrity of their research and development endeavors.

References

  • PubChem. (n.d.). 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chegg. (2017, February 11). Predict the^13C spectra of the. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanol, 3-chloro-2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • YouTube. (2020, May 5). Mass spectrometry A-level Fragmentation of organic molecules. Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to 3-Chloro-2-methylpropan-1-ol and its Chlorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chlorinated propanols are a versatile class of organic compounds characterized by a three-carbon backbone with one or more chlorine atoms and hydroxyl groups. These structures serve as critical intermediates in the synthesis of pharmaceuticals and other complex organic molecules, but also appear as process contaminants in foods, necessitating robust analytical detection methods.[1][2][3] Among these, 3-Chloro-2-methylpropan-1-ol is a key building block, valued for its specific reactivity in constructing advanced pharmaceutical compounds.[4]

This guide provides a comparative analysis of this compound against other structurally significant chlorinated propanols: 2-Chloro-1-propanol, 3-Chloro-1,2-propanediol (3-MCPD), and 1,3-Dichloro-2-propanol (1,3-DCP). We will delve into their comparative physicochemical properties, synthesis strategies, applications, and the analytical methodologies required for their accurate quantification. This document is intended for researchers, chemists, and drug development professionals seeking to understand the nuanced differences between these compounds to inform their selection and application in experimental design.

Comparative Physicochemical Properties

The seemingly minor structural variations among these chlorinated propanols lead to significant differences in their physical properties, which in turn dictate their applications, reactivity, and analytical behavior. The presence of a methyl group in this compound, for instance, influences its polarity and boiling point relative to its unmethylated counterpart. The number of chlorine atoms and hydroxyl groups profoundly affects water solubility and density, as seen in the comparison between mono- and di-chlorinated species.

PropertyThis compound2-Chloro-1-propanol3-Chloro-1,2-propanediol (3-MCPD)1,3-Dichloro-2-propanol (1,3-DCP)
CAS Number 10317-10-9[5][6]78-89-7[7][8]96-24-2[9]96-23-1[9][10]
Molecular Formula C₄H₉ClO[5][6]C₃H₇ClO[7][8]C₃H₇ClO₂[2]C₃H₆Cl₂O
Molecular Weight 108.57 g/mol [5][6]94.54 g/mol [7][8]110.54 g/mol [2]128.99 g/mol
Boiling Point ~167.0 °C[11]~127 °C[7]~213 °C~174 °C
Density ~1.0 g/cm³[11]~1.103 g/cm³[12]~1.32 g/cm³~1.36 g/cm³
Refractive Index ~1.4460[5]~1.4362[12]~1.482~1.480
Solubility Data not widely availableSoluble in water and alcohol[12]Soluble in water, alcohol, diethyl ether[2][3]Soluble in water and ether
Primary Use Pharmaceutical intermediateIntermediate for propylene oxide[7]Food contaminant, chemical intermediate[13]Intermediate for epichlorohydrin[10][14]

Synthesis Pathways and Mechanistic Considerations

The synthesis of chlorinated propanols is highly dependent on the desired isomer and the available starting materials. The choice of synthetic route is governed by factors such as precursor availability, desired yield, and the isomeric purity required for a specific application, such as pharmaceutical synthesis where stringent purity is paramount.

A common strategy for producing chlorinated propanols involves the reaction of a precursor alcohol with a chlorinating agent or the hydration of a chlorinated alkene. For example, 3-Chloro-1-propanol can be synthesized from 1,3-propanediol using hydrochloric acid with an acid catalyst.[15] The synthesis of 1-chloro-2-methyl-2-propanol, an isomer of our topic compound, has been achieved via the hydration of 2-methyl-3-chloropropene using cation exchange resins as a catalyst, a method that avoids strong mineral acids like sulfuric acid.[16][17]

The synthesis of 1,3-DCP can be achieved through the reaction of glycerol with hydrochloric acid or by the hypochlorination of allyl chloride.[14][18] These varied approaches highlight the importance of selecting a synthesis pathway that aligns with the target molecule's specific structure and the desired process efficiency.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Downstream Processing start1 Precursor Alcohol (e.g., Propanediol, Glycerol) react1 Chlorination (e.g., + HCl, SOCl₂) start1->react1 start2 Alkene Precursor (e.g., Allyl Chloride) react2 Hydration / Hypochlorination start2->react2 purify Purification (Extraction, Neutralization) react1->purify react2->purify distill Distillation purify->distill end_product Final Product (Chlorinated Propanol) distill->end_product G sample 1. Homogenized Sample + Internal Standard extract 2. Pressurized Liquid Extraction (PLE) sample->extract concentrate 3. Solvent Evaporation (Nitrogen Stream) extract->concentrate derivatize 4. Derivatization (e.g., BSTFA, 70°C) concentrate->derivatize inject 5. GC-MS Injection derivatize->inject separate 6. Chromatographic Separation inject->separate detect 7. Mass Spectrometric Detection (SIM/MRM) separate->detect quantify 8. Quantification vs. Calibration Curve detect->quantify

Sources

A Senior Application Scientist's Guide to Orthogonal Characterization of 3-Chloro-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation and Purity Assessment.

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel compounds and impurities is paramount. Regulatory bodies and scientific rigor demand not just identification, but a profound understanding of a molecule's structure and purity. Relying on a single analytical technique can introduce biases and leave critical questions unanswered. This guide presents a compelling case for the cross-validation of 3-Chloro-2-methylpropan-1-ol using two powerful, orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Orthogonal methods are defined as techniques that utilize fundamentally different principles to measure the same attribute.[1][2] This approach is critical for ensuring reliability and precision, as it significantly reduces the risk of method-specific biases and enhances the overall accuracy of measurements.[3] By integrating the strengths of GC-MS, which excels at separation and providing molecular mass information, with NMR, which offers unparalleled detail on the specific arrangement of atoms, we can achieve a level of analytical confidence that is unattainable with either method alone. This guide will delve into the theoretical underpinnings, detailed experimental protocols, and expected data for each technique, culminating in a synthesized, cross-validated characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity, Molecular Weight, and Fragmentation

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[4] It couples the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for both identifying and quantifying components within a sample.

The "Why" Behind the Method: Causality in Experimental Design

For a polar, halogenated alcohol like this compound, the choice of GC parameters is critical. A mid-polarity capillary column, such as a DB-5ms or equivalent, is selected. This is because its stationary phase provides a good balance of dispersive and polar interactions, enabling efficient separation from potential impurities like isomers or residual starting materials without excessive peak tailing often seen with highly polar analytes on non-polar columns. The use of Electron Ionization (EI) at a standard 70 eV is a deliberate choice. This high-energy ionization method induces reproducible fragmentation of the molecule, creating a unique "fingerprint" mass spectrum that is crucial for structural confirmation and library matching.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent like dichloromethane or methanol at a concentration of approximately 100 µg/mL.

  • GC System: An Agilent 7890B GC system (or equivalent) is used.

  • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms capillary column is installed.

  • Inlet: The injection port is set to 250°C with a split ratio of 50:1 to prevent column overloading. A 1 µL injection volume is used.

  • Oven Program: The initial oven temperature is held at 50°C for 2 minutes, then ramped at 10°C/min to 200°C, and held for 2 minutes. This program ensures good separation of early-eluting components while efficiently eluting the target analyte.

  • MS System: An Agilent 5977A MSD (or equivalent) is used.

  • Ion Source: Electron Ionization (EI) at 70 eV. The source temperature is set to 230°C.

  • Mass Range: The scan range is set from m/z 35 to 200 to capture the molecular ion and all significant fragment ions.

Data Visualization: GC-MS Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Prepare 100 µg/mL solution in Dichloromethane Inject Inject 1 µL into GC Inlet (250°C, 50:1 split) Prep->Inject Transfer Separate Separate on DB-5ms Column (Temp. Ramp 50-200°C) Inject->Separate Vaporization Ionize Electron Ionization (70 eV, 230°C) Separate->Ionize Elution Detect Detect Ions (m/z 35-200) Ionize->Detect Acceleration Chromatogram Analyze Chromatogram (Retention Time, Purity) Detect->Chromatogram Signal Spectrum Analyze Mass Spectrum (M+•, Fragments, Isotope Pattern) Detect->Spectrum Signal

Caption: Workflow for GC-MS analysis of this compound.

Expected Data & Interpretation

The GC chromatogram will primarily show a single, sharp peak, indicating the purity of the sample. The retention time of this peak is a characteristic property under the specified conditions.

The mass spectrum provides the most vital structural data from this technique. For this compound (C₄H₉ClO, Molecular Weight: 108.57 g/mol ), we expect to see the following key features[5][6]:

  • Molecular Ion (M⁺•): A pair of peaks at m/z 108 and 110. The characteristic ~3:1 ratio of these peaks is definitive evidence of a single chlorine atom in the molecule, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7]

  • Key Fragments: The fragmentation pattern is crucial for confirming the structure. Common fragmentation pathways for alcohols include the loss of water and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[8]

m/z (Mass-to-Charge Ratio)Proposed FragmentSignificance
108 / 110[C₄H₉ClO]⁺•Molecular Ion (M⁺•), confirms molecular weight and presence of one chlorine atom.
77[C₃H₆Cl]⁺Loss of the -CH₂OH group (M - 31). A very common alpha-cleavage.
57[C₄H₉]⁺Loss of the -Cl and -OH radicals.
49 / 51[CH₂Cl]⁺Cleavage resulting in the chloromethyl cation.
43[C₃H₇]⁺Isopropyl cation, from rearrangement and loss of CH₂Cl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

While GC-MS confirms the molecular formula and key functional groups, NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework. Both ¹H (proton) and ¹³C NMR are essential for a complete characterization.

The "Why" Behind the Method: Causality in Experimental Design

The choice of solvent is the first critical decision. Deuterated chloroform (CDCl₃) is an excellent choice as it is a versatile solvent for moderately polar organic molecules and its residual proton signal (at ~7.26 ppm) does not interfere with the expected analyte signals. Tetramethylsilane (TMS) is added as an internal standard to provide a zero-point reference for the chemical shift scale. A standard 500 MHz spectrometer is chosen to provide excellent signal dispersion, which is necessary to resolve the complex splitting patterns (multiplicity) of the protons in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of CDCl₃.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS).

  • NMR System: A Bruker Avance III 500 MHz spectrometer (or equivalent).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16 scans for good signal-to-noise.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (zgpg30) to ensure each unique carbon appears as a single line.

    • Number of Scans: 1024 scans due to the lower natural abundance of ¹³C.

    • Spectral Width: -10 to 220 ppm.

Data Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve ~15 mg sample in 0.7 mL CDCl₃ with TMS H1 Acquire ¹H Spectrum (16 scans) Prep->H1 Insert Tube C13 Acquire ¹³C Spectrum (1024 scans) Prep->C13 Insert Tube FT Fourier Transform H1->FT C13->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate to TMS (0 ppm) Phase->Calibrate Integrate ¹H: Integrate Peaks (Proton Ratio) Calibrate->Integrate Assign ¹³C: Assign Chemical Shifts Calibrate->Assign Analyze ¹H: Analyze Chemical Shift & Multiplicity Integrate->Analyze

Caption: Workflow for ¹H and ¹³C NMR analysis of this compound.

Expected Data & Interpretation

The NMR spectra will provide definitive proof of the molecular structure.

Structure: (CH₃)-CH(CH₂Cl)-(CH₂OH)

¹H NMR Spectrum (Predicted)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH~1.0Doublet (d)3HSplit by the adjacent single CH proton.
-OH ~1.5-2.5Broad Singlet (br s)1HExchangeable proton, typically does not couple.
-CH (CH₃)-~2.0-2.2Multiplet (m)1HSplit by 3 methyl protons and 2 chloromethyl protons.
-CH ₂Cl~3.5-3.7Doublet (d)2HSplit by the adjacent single CH proton. Deshielded by Cl.
-CH ₂OH~3.6-3.8Doublet (d)2HSplit by the adjacent single CH proton. Deshielded by OH.

¹³C NMR Spectrum (Predicted)

Carbon AssignmentChemical Shift (δ, ppm)Rationale
-C H₃~16-18Aliphatic methyl carbon.
-C H(CH₃)-~40-42Aliphatic methine carbon.
-C H₂Cl~50-52Deshielded by the electronegative chlorine atom.
-C H₂OH~68-70Deshielded by the electronegative oxygen atom.

Cross-Validation: Integrating GC-MS and NMR for Unambiguous Confirmation

Neither technique alone provides the complete picture. It is the synergy between them that builds an unshakeable structural proof.

Cross_Validation cluster_gcms_findings GC-MS Inferences cluster_nmr_findings NMR Inferences GCMS GC-MS Data MW Molecular Weight = 108.5 GCMS->MW Cl Contains one Cl atom (M+•, M+2 peaks) GCMS->Cl Fragments Key Fragments: -CH₂OH loss (m/z 77) -CH₂Cl present (m/z 49/51) GCMS->Fragments NMR NMR Data (¹H & ¹³C) Connectivity ¹H-¹H connectivity confirms -CH(CH₃)-CH₂Cl and -CH(CH₃)-CH₂OH NMR->Connectivity CarbonTypes ¹³C shows 4 unique carbons: -CH₃, -CH, -CH₂Cl, -CH₂OH NMR->CarbonTypes ProtonRatio ¹H integration ratio is 3:1:2:2:1 NMR->ProtonRatio Conclusion Confirmed Structure: This compound MW->Conclusion Cl->Conclusion Fragments->Conclusion Connectivity->Conclusion CarbonTypes->Conclusion ProtonRatio->Conclusion

Caption: Logical integration of GC-MS and NMR data for structural confirmation.

The cross-validation process works as follows:

  • Purity and Molecular Formula: GC-MS establishes the sample's purity and suggests a molecular weight of 108.5 for the primary component. The isotopic pattern confirms the presence of one chlorine atom, leading to the molecular formula C₄H₉ClO.

  • Structural Backbone: NMR confirms the presence of four distinct carbon environments and the specific proton-proton connectivities. The ¹H NMR shows a methyl group adjacent to a methine, which is in turn adjacent to two different CH₂ groups. This immediately rules out other isomers like 1-chloro-2-methylpropan-2-ol or 2-chloro-3-methylbutan-1-ol.

  • Functional Group Placement: The chemical shifts in both ¹H and ¹³C NMR place the chlorine and hydroxyl groups. The downfield shifts of the two CH₂ groups (~3.5-3.8 ppm in ¹H, ~51 and ~69 ppm in ¹³C) confirm they are attached to the electronegative Cl and O atoms, respectively.

  • Final Confirmation: The fragmentation pattern from GC-MS aligns perfectly with the structure derived from NMR. The prominent fragment at m/z 77 (loss of CH₂OH) is only possible from the proposed structure. This synergy between the molecular weight, elemental information, fragmentation, and detailed atomic connectivity provides a definitive, validated characterization.

Conclusion

The characterization of this compound serves as a powerful example of the necessity of orthogonal analytical methods in modern science. While GC-MS provides excellent information on purity, molecular weight, and key fragmentation, it cannot, on its own, definitively distinguish between isomers. Conversely, while NMR delivers an exquisitely detailed structural map, it provides less direct information about sample purity in the presence of non-proton-containing impurities. By employing these techniques in a cross-validating manner, we leverage the distinct strengths of each method to eliminate ambiguity. This integrated approach ensures the highest level of scientific integrity and provides the robust, reliable data required by researchers, drug development professionals, and regulatory agencies.

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of 3-Chloro-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Chloro-2-methylpropan-1-ol is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of each method's strengths and weaknesses.

Introduction to this compound

This compound, with the chemical formula C₄H₉ClO, is a bifunctional molecule containing both a primary alcohol and a primary alkyl chloride.[1][2] This combination of functional groups makes it a versatile intermediate for introducing the 2-methyl-3-chloropropyl moiety into larger molecules. Its synthesis, therefore, is of significant interest in organic chemistry. This guide will focus on the two most practical and well-documented synthetic pathways: the hydroboration-oxidation of methallyl chloride and the reduction of 3-chloro-2-methylpropanoic acid and its derivatives.

Route 1: Hydroboration-Oxidation of Methallyl Chloride

This two-step method transforms a readily available alkene, methallyl chloride (3-chloro-2-methylpropene), into the desired primary alcohol. The reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond, which is a key feature for the synthesis of this specific isomer.[3]

Reaction Mechanism

The hydroboration-oxidation of methallyl chloride is a classic example of this type of reaction.

Step 1: Hydroboration Borane (BH₃), typically used as a complex with tetrahydrofuran (THF), adds across the double bond of methallyl chloride. The boron atom adds to the less sterically hindered terminal carbon, and a hydride shifts to the more substituted carbon. This process is repeated until all three hydrides on the borane have reacted, forming a trialkylborane intermediate. The addition is stereospecific, occurring in a syn fashion, where the boron and hydrogen add to the same face of the double bond.[3][4]

Step 2: Oxidation The trialkylborane intermediate is then oxidized in situ using a mixture of hydrogen peroxide (H₂O₂) and a base, typically sodium hydroxide (NaOH). This replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry. The resulting borate ester is then hydrolyzed to yield the final product, this compound.[5][6]

Diagram of the Hydroboration-Oxidation of Methallyl Chloride

hydroboration_oxidation methallyl_chloride Methallyl Chloride bh3 1. BH₃·THF methallyl_chloride->bh3 Hydroboration oxidation 2. H₂O₂, NaOH bh3->oxidation Oxidation product This compound oxidation->product

Caption: Workflow for the hydroboration-oxidation of methallyl chloride.

Experimental Protocol (Representative)

This protocol is adapted from a standard procedure for the hydroboration-oxidation of alkenes.[5][7]

Materials:

  • Methallyl chloride

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (anhydrous)

  • 3 M Sodium hydroxide solution

  • 30% Hydrogen peroxide solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar is charged with methallyl chloride (1.0 equivalent) and anhydrous THF.

  • The flask is cooled to 0 °C in an ice bath.

  • The borane-THF complex (1.1 equivalents of BH₃) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C.

  • 3 M sodium hydroxide solution is then added, followed by the slow, dropwise addition of 30% hydrogen peroxide, ensuring the temperature does not exceed 40-50 °C.

  • The mixture is stirred at room temperature for 1-2 hours.

  • The reaction mixture is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

Performance and Considerations
ParameterAssessment
Yield Generally good to high (typically 70-90%).
Purity High purity can be achieved after distillation.
Scalability The use of diborane or its complexes requires careful handling, especially on a large scale due to its flammability and toxicity.
Cost Borane reagents can be relatively expensive.
Safety Borane-THF is flammable and reacts violently with water. Hydrogen peroxide is a strong oxidizer.
Green Chemistry The reaction generates borate waste.

Expertise & Experience Insights: The key to a successful hydroboration-oxidation is maintaining anhydrous conditions during the hydroboration step and controlling the temperature during the exothermic oxidation step. The anti-Markovnikov selectivity is highly reliable for terminal alkenes like methallyl chloride, making this a very predictable and clean reaction in terms of regiochemistry.

Route 2: Reduction of 3-Chloro-2-methylpropanoic Acid and its Derivatives

This route involves the reduction of a carboxylic acid or its ester derivative to the corresponding primary alcohol. This is a fundamental transformation in organic synthesis and offers a reliable pathway to this compound.

Reaction Mechanism

The most common and effective reagent for this reduction is Lithium Aluminium Hydride (LiAlH₄).[8][9][10]

Reduction of a Carboxylic Acid: The reduction of a carboxylic acid with LiAlH₄ first involves an acid-base reaction to form a lithium carboxylate salt and hydrogen gas. The carboxylate is then reduced to a tetrahedral intermediate which subsequently collapses to an aldehyde. The aldehyde is immediately reduced further to the corresponding alkoxide, which is then protonated during the aqueous workup to yield the primary alcohol.

Reduction of an Ester: The reduction of an ester with LiAlH₄ proceeds via nucleophilic acyl substitution. A hydride ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to form the primary alkoxide, which is protonated upon workup.[11]

Diagram of the Reduction of 3-Chloro-2-methylpropanoic Acid/Ester

reduction_pathway start 3-Chloro-2-methylpropanoic Acid or its Ester reductant 1. LiAlH₄ in THF start->reductant Reduction workup 2. H₂O/H₃O⁺ workup reductant->workup Quenching & Protonation product This compound workup->product

Caption: General workflow for the reduction of 3-chloro-2-methylpropanoic acid or its ester.

Experimental Protocol (Representative)

This protocol is based on standard LiAlH₄ reduction procedures.[8]

Materials:

  • 3-Chloro-2-methylpropanoic acid or ethyl 3-chloro-2-methylpropanoate

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% Sulfuric acid solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • A dry, nitrogen-flushed three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar is charged with a suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF.

  • A solution of 3-chloro-2-methylpropanoic acid or its ester (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours.

  • The reaction is cooled to 0 °C in an ice bath.

  • The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.

  • 10% sulfuric acid is added slowly to dissolve the aluminum salts.

  • The layers are separated, and the aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude alcohol is purified by vacuum distillation.

Performance and Considerations
ParameterAssessment
Yield Typically high (80-95%).
Purity High purity is achievable after distillation.
Scalability LiAlH₄ is a highly reactive and pyrophoric reagent, requiring specialized handling procedures for large-scale synthesis.
Cost LiAlH₄ is a relatively inexpensive reducing agent. The cost of the starting carboxylic acid or ester will be a factor.
Safety LiAlH₄ reacts violently with water and protic solvents, liberating flammable hydrogen gas. Extreme caution is required.
Green Chemistry The reaction generates significant amounts of aluminum salts as waste.

Expertise & Experience Insights: The critical aspect of this synthesis is the rigorous exclusion of moisture until the quenching step. The workup procedure must be performed carefully to manage the exothermic quenching of excess LiAlH₄ and the liberation of hydrogen gas. The "inverse addition" method, where the LiAlH₄ solution is added to the substrate, can sometimes offer better control, especially for sensitive substrates.

Alternative Synthetic Routes

While the two routes detailed above are the most common, other synthetic strategies are also conceivable, though less frequently reported for this specific target molecule.

Grignard-based Syntheses

The versatility of Grignard reagents suggests several potential pathways:[12][13]

  • Reaction of a Chloromethyl Grignard Reagent with Acetaldehyde: This involves the formation of chloromethylmagnesium chloride, which then acts as a nucleophile to attack the carbonyl carbon of acetaldehyde.

  • Reaction of Methylmagnesium Chloride with 2-(Chloromethyl)oxirane: The Grignard reagent would attack the less sterically hindered carbon of the epoxide ring, leading to the desired product after an acidic workup.[14]

While theoretically sound, these routes may present challenges such as the stability of the chloromethyl Grignard reagent and potential side reactions. The lack of specific literature procedures for the synthesis of this compound via these methods suggests they may be less efficient or more difficult to control than the primary routes discussed.

Hydroformylation of Methallyl Chloride

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. In principle, the hydroformylation of methallyl chloride could produce 3-chloro-2-methylpropanal, which could then be reduced to the target alcohol. However, controlling the regioselectivity of the hydroformylation of substituted alkenes can be challenging, and this route is not well-documented for the synthesis of this particular compound.

Comparative Summary

Synthetic RouteStarting MaterialKey ReagentsAdvantagesDisadvantages
Hydroboration-Oxidation Methallyl ChlorideBH₃·THF, H₂O₂, NaOHHigh regioselectivity, mild reaction conditions.Expensive and hazardous borane reagents, borate waste.
Reduction 3-Chloro-2-methylpropanoic Acid/EsterLiAlH₄High yields, readily available starting materials (acid/ester).Highly reactive and hazardous LiAlH₄, significant aluminum salt waste.
Grignard Routes VariousGrignard reagents, aldehydes/epoxidesVersatile C-C bond formation.Potential for side reactions, stability of some Grignards, lack of specific literature.
Hydroformylation Methallyl ChlorideCO, H₂, catalystAtom-economical.Challenges in controlling regioselectivity, lack of specific literature.

Conclusion

Both the hydroboration-oxidation of methallyl chloride and the reduction of 3-chloro-2-methylpropanoic acid (or its esters) represent viable and effective methods for the synthesis of this compound. The choice between these two primary routes will likely depend on factors such as the scale of the synthesis, the availability and cost of starting materials and reagents, and the safety infrastructure available. For laboratory-scale synthesis where high regioselectivity is crucial, the hydroboration-oxidation route is an excellent choice. For larger-scale production where cost and the handling of pyrophoric reagents are well-managed, the reduction of the corresponding carboxylic acid or ester offers a high-yielding and reliable alternative. The Grignard and hydroformylation routes, while mechanistically plausible, require further development to be considered as mainstream alternatives for the synthesis of this valuable chemical intermediate.

References

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

  • Methylmagnesium chloride. (2023, December 28). In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 9. Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • Hydroboration–oxidation reaction. (2024, January 5). In Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-chloro-2-methyl-1-propanol. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Filo. (2025, July 24). Starting from Grignard's reagent, how would yo... Retrieved from [Link]

  • Study.com. (n.d.). Predict the product with mechanism for the reaction between methyl magnesium bromide with oxirane. Retrieved from [Link]

  • YouTube. (2023, November 3). Reduction of Acid Chlorides with LiAlH4. Retrieved from [Link]

  • YouTube. (2020, May 1). Hydroboration Oxidation Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Slideshare. (n.d.). 2. LiAlH4. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-3-chloro-2-methyl-1-propanol. Retrieved from [Link]

  • Chemsrc. (2025, October 20). (2S)-3-Chloro-2-methylpropan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). CN1456544A - Methallyl chloride synthetic process and apparatus thereof.
  • Google Patents. (n.d.). CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
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  • PubChem. (n.d.). 3-Chloro-2-methylpropanal. Retrieved from [Link]

  • Study.com. (n.d.). How would you prepare 2-methyl-2-propanol via a Grignard with diethyl carbonate as your carbonyl source. Show all reagents and intermediates?. Retrieved from [Link]

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  • Google Patents. (n.d.). CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible research and a critical aspect of laboratory safety. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Chloro-2-methylpropan-1-ol, a halogenated organic compound.

Understanding the Hazard Profile: Why Special Care is Needed

This compound is a chlorinated alcohol. The presence of the chlorine atom fundamentally dictates its disposal pathway. Halogenated organic compounds are of particular environmental concern because their improper disposal, especially through combustion at inadequate temperatures, can lead to the formation of highly toxic and persistent byproducts such as dioxins and furans[1]. Therefore, waste segregation and selection of the appropriate disposal technology are paramount.

Key Hazards of Similar Chlorinated Alcohols:

  • Flammability: Many short-chain alcohols are flammable, and their vapors can form explosive mixtures with air[2].

  • Toxicity: Halogenated compounds can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system[2][3].

  • Environmental Persistence: Some halogenated organic compounds can persist in the environment and bioaccumulate[1].

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. Based on the hazards of similar compounds, the following are recommended[1][2]:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.

  • Skin and Body Protection: A flame-retardant lab coat is essential. For larger quantities or in case of a spill, chemical-resistant overalls may be necessary.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors[4].

Step 2: Waste Segregation - Preventing Dangerous Reactions

Proper segregation is a critical control point in laboratory safety.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste"[3].

  • Material Compatibility: The container should be made of a material compatible with chlorinated alcohols, such as glass or a suitable polymer.

  • No Mixing: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams. This is crucial as it affects the final disposal method and cost, and can prevent dangerous chemical reactions.

Step 3: Waste Accumulation and Storage
  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Secure Storage: Keep the waste container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from sources of ignition[2].

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Disposal - The Final Step

The primary and most effective method for the disposal of halogenated organic compounds is high-temperature incineration [3][5].

  • Contact your EHS Department: Your institution's Environmental Health and Safety department will have established procedures and licensed contractors for the disposal of hazardous waste. Provide them with a complete and accurate description of the waste.

  • Incineration Parameters: Halogenated organic waste requires incineration at very high temperatures (typically above 1100°C) with sufficient residence time to ensure complete destruction of the parent compound and prevent the formation of toxic byproducts[5][6]. The incineration facility must have advanced flue gas treatment systems, such as scrubbers, to neutralize the resulting hydrochloric acid (HCl)[5][7].

  • Alternative Methods (for consideration by specialists):

    • Chemical Dechlorination: This involves chemical reactions to remove the chlorine atom, rendering the waste less hazardous[4]. These methods are often complex and require specialized equipment and expertise.

The decision-making process for the disposal of this compound can be visualized as follows:

DisposalWorkflow start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate as 'Halogenated Organic Waste' ppe->segregate label_store Step 3: Label Container & Store in a Ventilated Area segregate->label_store contact_ehs Step 4: Contact Institutional EHS Department label_store->contact_ehs documentation Complete Waste Manifest & Arrange for Pickup contact_ehs->documentation incineration High-Temperature Incineration (>1100°C with Flue Gas Treatment) end End: Compliant Disposal incineration->end documentation->incineration Primary Recommended Pathway

Caption: Disposal workflow for this compound.

Emergency Procedures: Planning for the Unexpected

In the event of a spill or exposure, immediate and correct action is crucial.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
Small Spill Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area[2].
Large Spill Evacuate the laboratory immediately and alert your EHS department and emergency services. Do not attempt to clean it up yourself.

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters relevant to the disposal of halogenated organic waste.

Parameter Value/Guideline Rationale
Waste Classification Halogenated Organic WasteThe presence of chlorine dictates the disposal pathway.
Recommended Incineration Temperature > 1100 °CTo ensure complete destruction and prevent the formation of toxic byproducts like dioxins[6].
Incineration Residence Time > 2 secondsTo ensure complete combustion of the waste material[5].
Total Halogen Content Limit for Standard Incineration < 1%Wastes with >1% halogenated organic substances (by chlorine weight) may require higher temperatures and specialized incinerators[6].

By adhering to these rigorous protocols, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. Always consult with your institution's safety professionals to ensure full compliance with all applicable regulations.

References

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  • Halogenated Hydrocarbon Thermal Oxidizer - Zeeco. [Link]

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  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. [Link]

  • The problem with halogenated compounds emissions and its solution - Tecam Group. [Link]

  • 1-Propanol, 3-chloro-2-methyl- | C4H9ClO | CID 10855403 - PubChem. [Link]

  • hazardous waste segregation. [Link]

  • Chlorine migration and transformation mechanism in organochlorine hazardous waste treated with alkaline alcohol system - OUCI. [Link]

  • chemical recycling of poly (vinyl chloride): alkaline dechlorination in organic solvents and plasticizer leaching in caustic solution. [Link]

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Navigating the Handling of 3-Chloro-2-methylpropan-1-ol: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: An Evidence-Based Inference

Given the absence of a dedicated SDS for 3-Chloro-2-methylpropan-1-ol, we must infer its potential hazards from analogous compounds. This chemical combines a primary alcohol with a chlorinated alkyl structure. Analysis of related compounds like 3-chloro-1,2-propanediol, 1-chloro-2-methylpropan-2-ol, and 3-chloro-2-methylpropene suggests a hazard profile that includes:

  • Skin and Eye Irritation: Chlorinated organic compounds and alcohols can cause irritation upon contact.[1][2] Prolonged skin contact may lead to dermatitis.[2]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][3]

  • Acute Toxicity (Oral, Dermal, Inhalation): Related compounds show moderate acute toxicity. For instance, 3-chloro-2-methylpropene is harmful if swallowed or inhaled.[4] Therefore, it is prudent to assume this compound may be harmful by ingestion, inhalation, or skin absorption.

  • Flammability: While some related chloro-alcohols are combustible with relatively high flash points (e.g., 113°C for 3-chloro-1,2-propanediol), others are highly flammable.[1][5] The presence of the hydrocarbon backbone necessitates precautions against ignition sources.

  • Potential for Carcinogenicity: The structurally related compound, 3-chloro-2-methylpropene, is "reasonably anticipated to be a human carcinogen" by the National Toxicology Program based on animal studies.[4][6] This is a critical consideration that elevates the required level of handling precaution.

  • Chemical Reactivity: The substance may react with strong oxidizing agents, strong acids, and strong bases.[1][5] Upon decomposition from heating, it can produce toxic fumes, including hydrogen chloride.[1]

This inferred hazard profile mandates a stringent approach to personal protective equipment and handling protocols.

Core Protective Measures: Your Personal Protective Equipment (PPE) Matrix

The selection of PPE is not a static choice but a dynamic risk-based decision. The following table outlines the minimum required PPE for handling this compound.

Level of Contact/Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Risk Operations (e.g., handling closed containers, small-scale transfers in a fume hood)ANSI Z87.1-compliant safety glasses with side shields.Nitrile or Neoprene gloves. Inspect prior to use.Standard flame-resistant lab coat.Not typically required if handled exclusively within a certified chemical fume hood.
Medium-Risk Operations (e.g., open transfers, weighing, preparing solutions)Chemical splash goggles conforming to EN 166 or OSHA 1910.133.[2][7]Double-gloving with nitrile or neoprene gloves.Flame-retardant and chemically resistant lab coat or apron.Required if there is any potential for vapor or aerosol generation outside of a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.[1]
High-Risk/Emergency Operations (e.g., large volume handling, spill cleanup)Face shield worn over chemical splash goggles.Heavy-duty, chemical-impermeable gloves (e.g., Butyl rubber, Viton®). Consult manufacturer's resistance charts.Chemical-resistant suit or coveralls (e.g., Tychem®).[7]Full-face respirator with multi-sorbent cartridge or a Self-Contained Breathing Apparatus (SCBA).[7]

Causality Behind Glove Selection: There is no single glove material that protects against all chemicals.[2] For chlorinated alcohols, nitrile and neoprene offer good splash protection for incidental contact. For extended contact or immersion, more robust materials like butyl rubber are recommended. Always inspect gloves for holes or degradation before use and wash hands after removal.[7]

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE. It encompasses every step of the chemical's lifecycle in the laboratory.

Handling and Storage Protocol
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5]

  • Ventilation: Ensure adequate ventilation and that the fume hood is functioning correctly before beginning work.[2][7]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools and explosion-proof equipment for large-scale transfers.[2][7]

  • Grounding: For transfers between metal containers, ensure all equipment is grounded and bonded to prevent static discharge.[5]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated area, separated from incompatible materials like strong oxidants.[1][5] Store below eye level.[8]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[1]

Spill Management Protocol
  • Evacuation: For significant spills, immediately evacuate personnel from the affected area and move upwind.[3][7]

  • Control Ignition Sources: Remove all sources of ignition.[3][7]

  • Ventilation: Increase ventilation in the area.

  • Containment: Wearing appropriate high-risk PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][2][3] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[2][7]

  • Decontamination: Clean the spill area thoroughly. Prevent spilled material and cleanup runoff from entering drains.[7]

Disposal Plan

Chemical waste must be managed in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated, properly labeled hazardous waste container.[8][9] The container must be compatible with the chemical and have a secure, tight-fitting lid.[9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Flammable, Toxic).[9]

  • Storage of Waste: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[9]

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous material disposal company.[10] Do not attempt to dispose of this chemical down the drain.[7]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for safe handling, from initial risk assessment to final disposal.

PPE_Workflow Workflow for Handling this compound cluster_0 1. Pre-Operational Phase cluster_1 2. Operational Phase cluster_2 3. Post-Operational & Emergency A Task Assessment: Review procedure and quantity B Hazard Review: Assume Irritant, Toxic, Flammable, Potential Carcinogen A->B Informs C Select PPE based on Task Risk (Low, Medium, High) B->C Dictates D Verify Engineering Controls (Fume Hood, Ventilation) C->D Proceed to Operation E Don PPE D->E F Execute Task in Designated Area E->F G No Spill / Normal Operation F->G Task Complete H Spill or Exposure Occurs F->H If Incident I Segregate Waste into Labeled Container G->I J Follow Emergency Spill Protocol H->J K Store Waste in SAA I->K J->I L Request EHS Disposal K->L

Caption: Decision workflow for safe handling of this compound.

By adhering to these rigorous, evidence-inferred protocols, researchers can confidently and safely handle this compound, ensuring personal safety and environmental integrity.

References

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